Peptide 5
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SPPSEQLGKSFNF |
Origin of Product |
United States |
Foundational & Exploratory
The Oncolytic Mechanism of Peptide 5 (LTX-315): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Peptide 5, also known as LTX-315, a first-in-class oncolytic peptide.[1][2] This 9-mer cationic peptide has demonstrated potent and rapid killing of cancer cells, including those resistant to conventional chemotherapy, positioning it as a promising candidate for local immunotherapy of solid tumors.[1][2][3]
Core Mechanism: Membrane Disruption and Immunogenic Cell Death
The primary oncolytic activity of this compound stems from its ability to directly interact with and disrupt cellular membranes.[1][2] This lytic effect is multifaceted, targeting both the plasma membrane and mitochondrial membranes, ultimately leading to immunogenic cell death (ICD). This mode of action is distinct from many conventional cancer therapies and contributes to the peptide's efficacy against drug-resistant cell lines.[1][2]
Upon intratumoral administration, this compound rapidly induces necrosis of cancer cells.[1] This process involves the permeabilization of the plasma membrane, leading to a loss of cellular integrity.[1][2] Concurrently, the peptide targets mitochondria, causing membrane permeabilization and the release of damage-associated molecular patterns (DAMPs). The release of DAMPs into the tumor microenvironment is crucial for initiating a robust anti-tumor immune response. This inflammatory response activates and recruits immune cells, such as cytotoxic CD8+ T cells, into the tumor, resulting in systemic, tumor-specific immunity and, in preclinical models, complete tumor regression.[1]
A key characteristic of this compound is its selectivity for cancer cells over normal cells, such as red blood cells, which show significantly lower toxicity.[1][2] This selectivity is attributed to differences in membrane composition, particularly the higher content of anionic molecules in cancer cell membranes that electrostatically attract the cationic peptide.
Signaling and Action Pathway
The action of this compound is a direct physical process rather than a classical signaling pathway involving receptor-ligand interactions. The cascade of events is initiated by the peptide's physicochemical properties leading to membrane lysis and subsequent cellular and immunological consequences.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and properties of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (μM) | Resistance Profile |
| A20 | Murine B-cell lymphoma | 2.5 | - |
| AT84 | Murine oral squamous carcinoma | 4.1 | - |
| K562/Gleevec | Human leukemia | - | Imatinib-resistant |
| HL-60/ADR | Human leukemia | - | Adriamycin-resistant |
| MCF-7/mdr | Human breast adenocarcinoma | - | Multi-drug resistant |
| IGROV-1/CDDP | Human ovarian adenocarcinoma | - | Cisplatin-resistant |
| HUV-EC-C | Human normal umbilical vein | >20 | - |
| MRC-5 | Human normal lung fibroblast | >20 | - |
Note: Specific IC50 values for all resistant lines were not provided in the source documents, but this compound was shown to be equipotent against both drug-sensitive and drug-resistant cell lines.[1][3]
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Species |
| Plasma Half-life | 160 min | Human |
| Plasma Protein Binding | <80 ± 4.2% | Human |
| <75 ± 2.5% | Rat | |
| <92 ± 2.3% | Dog | |
| Blood/Plasma Ratio (at 60 min) | 0.76 | Human |
| 1.03 | Rat | |
| 2.19 | Dog | |
| Metabolism | Sequential exopeptidase-mediated cleavage from the N-terminal, forming metabolites M1, M2, and M3.[1][2] | Human |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro Cytotoxicity Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer and normal cell lines.
Methodology:
-
Cell Seeding: Adherent cell lines were washed and seeded into 96-well plates.
-
Peptide Incubation: Cells were incubated with varying concentrations of this compound.
-
MTS Reagent: A colorimetric 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay with phenazine methosulfate (PMS) as an electron coupling reagent was used.
-
Absorbance Reading: The absorbance was read at a specific wavelength to determine cell viability.
-
Data Analysis: IC50 values were calculated using software such as Grafit from semilogarithmic curves derived from independent measurements.[1]
Plasma Stability Assay
Objective: To determine the half-life of this compound in human plasma.
Methodology:
-
Incubation: this compound was incubated in human plasma.
-
Sampling: Aliquots were taken at various time points.
-
Analysis: The concentration of the remaining peptide and the formation of metabolites were monitored using High-Performance Liquid Chromatography (HPLC).
-
Half-life Calculation: The half-life was determined from the degradation profile of the peptide over time.[1][2]
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of an oncolytic peptide like this compound.
Conclusion
This compound (LTX-315) represents a novel approach in cancer therapy, leveraging a direct, membrane-lytic mechanism to induce immunogenic cell death. Its efficacy against drug-resistant cancer cells and its ability to stimulate a systemic anti-tumor immune response underscore its potential as a valuable addition to the immuno-oncology landscape. The data presented in this guide provide a comprehensive overview for researchers and drug developers interested in the further exploration and clinical application of this oncolytic peptide.
References
The Ambiguity of "Peptide 5": A Technical Guide to Two Key Examples
The term "Peptide 5" lacks a single, universally recognized scientific definition. Instead, it can refer to several distinct molecules depending on the research context. This guide provides an in-depth technical overview of two prominent, yet structurally and functionally different, peptides that can be associated with this nomenclature: the hormone Insulin-like this compound (INSL5) and the antimicrobial Peptide PN5 . This document is intended for researchers, scientists, and professionals in drug development, offering a comparative look at their structure, function, and the methodologies used to study them.
Section 1: Insulin-like this compound (INSL5)
Insulin-like this compound (INSL5) is a two-chain peptide hormone belonging to the insulin/relaxin superfamily.[1] It is primarily expressed in the enteroendocrine L-cells of the colon and is recognized as the endogenous ligand for the Relaxin Family Peptide Receptor 4 (RXFP4).[1] The interaction between INSL5 and RXFP4 is implicated in various physiological processes, including gut motility and metabolism.
Structure and Sequence of Human INSL5
Human INSL5 is a heterodimer composed of an A-chain of 21 amino acids and a B-chain of 24 amino acids. These chains are connected by two inter-chain disulfide bonds, with an additional intra-chain disulfide bond within the A-chain. The specific amino acid sequences for the mature human INSL5 chains are detailed below.
Table 1: Amino Acid Sequence of Human INSL5 Chains
| Chain | Sequence |
| A-Chain | SCLGHCSRALENLASCHTVCR |
| B-Chain | QTVKCGLDYVRTVIYICASSRWR |
(Note: Underlined 'C' residues indicate Cysteine involved in disulfide bridges.)
Quantitative Data: Receptor Binding and Activity
The biological activity of INSL5 is quantified by its binding affinity (pKi) and functional potency (pEC50) at the RXFP4 receptor. These values are critical for understanding its physiological role and for the development of synthetic analogs.
Table 2: Pharmacological Data for Human INSL5 and Analogs at RXFP4 Receptor
| Peptide | Binding Affinity (pKi) | Functional Potency (pEC50, cAMP inhibition) | Reference |
| Human INSL5 | 7.46 ± 0.06 | 8.10 ± 0.10 | [2] |
| INSL5-A13 (Analog) | 7.46 ± 0.06 | 8.10 ± 0.10 | [2] |
| INSL5-A13NR (Antagonist) | 8.03 ± 0.14 | Weak partial agonist | [2] |
Signaling Pathway of INSL5-RXFP4
Upon binding to the RXFP4 receptor, INSL5 initiates a cascade of intracellular signaling events. This pathway is primarily mediated by pertussis toxin (PTX)-sensitive Gαi/o proteins.[3] Activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3] Concurrently, it stimulates the phosphorylation of key downstream effectors, including Extracellular signal-Regulated Kinases 1/2 (ERK1/2) and Akt, which are involved in cell proliferation and survival.[1]
Experimental Protocols
The chemical synthesis of INSL5 is notably challenging due to the aggregating nature of both the A and B chains.[4] A common and effective method involves a combination of Solid-Phase Peptide Synthesis (SPPS) and regioselective disulfide bond formation.
-
Chain Assembly: The A and B chains are synthesized separately using Fmoc-based SPPS on a solid support (e.g., PAL-PEG-PS resin).[3]
-
Due to aggregation, especially in the B-chain, optimized conditions are required. This includes the use of pseudoproline dipeptides to disrupt secondary structures and stronger deprotection bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in place of standard piperidine.[4][5]
-
Cysteine residues are protected with orthogonal protecting groups (e.g., Trt, Acm, But) to allow for sequential and specific disulfide bond formation.[6]
-
-
Cleavage and Deprotection: Peptides are cleaved from the resin using a trifluoroacetic acid (TFA) cocktail.
-
Purification of Chains: The crude linear A and B chains are purified individually by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Regioselective Disulfide Bond Formation: A stepwise strategy is employed to form the three disulfide bonds in the correct orientation. This typically involves:
-
Formation of the intra-chain A-chain disulfide bond.
-
Formation of the first inter-chain disulfide bond.
-
Formation of the second inter-chain disulfide bond through methods like iodine-mediated oxidation of Acm groups.
-
-
Final Purification: The fully folded INSL5 peptide is purified by RP-HPLC to yield the final product.[6]
This assay measures the ability of INSL5 to inhibit the production of cAMP, a key second messenger.
-
Cell Culture: CHO-K1 cells stably expressing the human RXFP4 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Stimulation: Cells are pre-treated with various concentrations of INSL5 or its analogs for a defined period.
-
cAMP Induction: Forskolin (an adenylyl cyclase activator) is added to all wells (except the negative control) to stimulate cAMP production.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The results are normalized to the forskolin-only control, and dose-response curves are generated to calculate the pEC50 value.
Section 2: Peptide PN5
Peptide PN5 is an 11-residue antimicrobial peptide (AMP) originally derived from the needles of the Japanese red pine, Pinus densiflora.[3] It exhibits broad-spectrum antibacterial activity, including against multidrug-resistant (MDR) strains, and also possesses anti-inflammatory properties.
Structure and Sequence of Peptide PN5
PN5 is a linear cationic peptide with a C-terminal amidation, a common feature in AMPs that enhances stability and activity. Its sequence is rich in hydrophobic (Phenylalanine, Leucine) and basic (Lysine, Arginine) residues, facilitating its interaction with bacterial membranes.
Table 3: Structure and Sequence of Peptide PN5
| Feature | Description |
| Sequence | Phe-Lys-Phe-Leu-Ala-Arg-Thr-Gly-Lys-Phe-Leu |
| One-Letter Code | FKFLARTGKFL-NH₂ |
| Molecular Weight | ~1326.7 Da |
| C-Terminus | Amidated |
Quantitative Data: Antimicrobial Activity
The primary measure of an AMP's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.
Table 4: Minimum Inhibitory Concentration (MIC) of Peptide PN5 against Various Bacteria
| Bacterial Strain | Type | MIC (µM) | Reference |
| Escherichia coli | Gram-Negative | 2 - 16 | [3] |
| Salmonella Typhimurium KCTC 1926 | Gram-Negative | 2 | |
| Salmonella Typhimurium ATCC 14028 | Gram-Negative | 8 | |
| S. Typhimurium (MDR Strains) | Gram-Negative | 8 - 16 | |
| Staphylococcus aureus | Gram-Positive | 2 - 16 | [3] |
Experimental Workflow and Mechanism of Action
The study of Peptide PN5 typically follows a workflow from synthesis to mechanistic evaluation. Its primary mechanism involves the disruption of bacterial cell membranes, a common trait for cationic AMPs.
Experimental Protocols
-
Peptide Synthesis: PN5 is synthesized using standard Fmoc solid-phase peptide synthesis (SPPS) methodology.
-
Cleavage: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a TFA-based cleavage cocktail.
-
Purification: The crude peptide is purified using RP-HPLC with a C18 column. A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used for elution.
-
Verification: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
This is the standard method for determining the MIC of an antimicrobial agent.
-
Bacterial Culture: The target bacterial strain is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The overnight culture is diluted to a standardized concentration, typically 2 × 10⁵ colony-forming units (CFU)/mL.
-
Peptide Dilution: A two-fold serial dilution of Peptide PN5 is prepared in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest peptide concentration that shows no visible turbidity (bacterial growth).
This assay assesses the peptide's ability to disrupt the bacterial outer membrane.
-
Cell Preparation: Mid-logarithmic phase Gram-negative bacteria (e.g., E. coli) are harvested, washed, and resuspended in a buffer (e.g., HEPES).
-
NPN Addition: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is added to the cell suspension. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.
-
Peptide Treatment: The baseline fluorescence is recorded before adding Peptide PN5.
-
Fluorescence Monitoring: Upon addition of the peptide, the fluorescence intensity is monitored over time. An increase in fluorescence indicates that PN5 has disrupted the outer membrane, allowing NPN to enter and embed in the cytoplasmic membrane.[3]
References
- 1. uniprot.org [uniprot.org]
- 2. INSL5 (UNQ156/PRO182) Result Summary | BioGRID [thebiogrid.org]
- 3. Human Insulin-like this compound (INSL5). Identification of a Simplified Version of Two-Chain Analog A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. INSL5 insulin like 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Function and Activity of Insulin-like Peptide 5 (INSL5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin-like peptide 5 (INSL5) is a member of the insulin/relaxin superfamily of peptides, primarily expressed in the enteroendocrine L-cells of the colon.[1][2][3] It functions as the endogenous ligand for the G protein-coupled receptor (GPCR), Relaxin Family Peptide Receptor 4 (RXFP4).[1][4] Emerging research has identified INSL5 as a key player in the regulation of metabolic processes, including appetite stimulation and glucose homeostasis, as well as influencing gastrointestinal motility.[5][6][7] This document provides a comprehensive overview of the biological functions and activity of INSL5, detailing its signaling pathways, quantitative bioactivity, and the experimental protocols used for its characterization.
Core Biological Functions
INSL5's physiological roles are multifaceted, primarily centering on energy balance and gastrointestinal function.
-
Orexigenic Hormone: INSL5 is recognized as an orexigenic hormone, meaning it stimulates appetite.[2][8] Plasma levels of INSL5 are elevated during fasting or caloric restriction and decrease after feeding.[8][9] Administration of INSL5 has been shown to increase food intake in animal models, a response that is absent in mice lacking the RXFP4 receptor.[2][8] This positions INSL5, alongside ghrelin, as one of the few known gut-derived hormones that promotes appetite, particularly in states of energy deprivation.[8]
-
Glucose Homeostasis: INSL5 plays a role in the regulation of blood glucose levels. Studies have indicated that it can promote hepatic glucose production.[10] There are also findings suggesting its involvement in insulin secretion and the homeostasis of pancreatic β-cells.[6][11] However, the precise impact on insulin secretion appears complex, with some studies indicating it augments glucose-stimulated insulin secretion, while others show an inhibitory effect.[1][9] Mice deficient in INSL5 have been observed to develop glucose intolerance and reduced insulin secretion with age, accompanied by a decrease in pancreatic β-cell numbers.[6][11]
-
Gastrointestinal Motility: The INSL5/RXFP4 signaling axis is implicated in the control of colonic function.[7] RXFP4 is expressed by enteric neurons in the colon, and activation of this receptor by INSL5 or its analogs can accelerate colonic transit.[7][12] This suggests that RXFP4 agonists could have therapeutic potential for conditions such as constipation.[7][12]
-
Immunomodulation and Energy Sensing: Beyond its primary metabolic roles, INSL5 is proposed to function as a "protective energy sensor," linking energy availability with homeostasis and inflammation.[13][14] There is evidence to suggest that the INSL5-RXFP4 system may regulate immune responses by modulating the production of cytokines.[13][14]
Molecular Signaling Pathway
INSL5 exerts its biological effects by activating its cognate receptor, RXFP4. This receptor is coupled to inhibitory Gαi/o proteins.[13] The activation of RXFP4 by INSL5 initiates a cascade of intracellular signaling events.
The primary signaling event is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][13] This response is sensitive to pertussis toxin, confirming the involvement of Gαi/o proteins.[1][2]
Downstream of G protein activation, INSL5 binding to RXFP4 triggers the phosphorylation and activation of several key signaling molecules, including:
-
p38 Mitogen-Activated Protein Kinase (p38MAPK)[1]
-
Akt (also known as Protein Kinase B) at Ser473 and Thr308[1]
-
S6 Ribosomal Protein (S6RP)[1]
Furthermore, the activated RXFP4 receptor interacts with G protein-coupled receptor kinase 2 (GRK2) and β-arrestins, which facilitates receptor internalization, a common mechanism for regulating GPCR signaling.[1]
References
- 1. Signal transduction pathways activated by insulin-like this compound at the relaxin family peptide RXFP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Human Insulin-like this compound (INSL5). Identification of a Simplified Version of Two-Chain Analog A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin-like this compound is an orexigenic gastrointestinal hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. INSL5-deficient mice display an alteration in glucose homeostasis and an impaired fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 8. Insulin-like this compound is an orexigenic gastrointestinal hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin-like 5 Peptide (INSL 5) [phoenixbiotech.net]
- 10. Insulin-like this compound is a microbially regulated peptide that promotes hepatic glucose production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Colokinetic effect of an insulin-like this compound-related agonist of the RXFP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jme.bioscientifica.com [jme.bioscientifica.com]
- 14. Reviewing the physiological roles of the novel hormone-receptor pair INSL5-RXFP4: a protective energy sensor? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Synthesis, and Characterization of Insulin-like Peptide 5 (INSL5)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Insulin-like Peptide 5 (INSL5) is a two-chain, three-disulfide-bonded peptide hormone of the insulin/relaxin superfamily, first identified through searches of expressed sequence tag (EST) databases.[1][2] Primarily expressed by enteroendocrine L-cells in the colon, INSL5 acts as an orexigenic (appetite-stimulating) hormone and is implicated in the regulation of metabolic homeostasis and gut motility.[3][4][5] Its biological effects are mediated through high-affinity binding to the G protein-coupled receptor (GPCR), Relaxin Family Peptide Receptor 4 (RXFP4).[4][6] The complex structure of native INSL5 makes its isolation from natural sources impractical and its chemical synthesis exceptionally challenging, leading to extremely low yields.[4] Consequently, much of the research has focused on the development of optimized chemical synthesis protocols and the engineering of simplified, more accessible synthetic analogs that retain biological activity. This guide provides a comprehensive overview of the discovery of INSL5, its functional characteristics, detailed protocols for its chemical synthesis and purification, and an outline of its primary signaling pathway.
Discovery and Function
INSL5 was discovered as a novel member of the insulin superfamily through in-silico screening of EST databases.[1] It is processed from a 135-amino acid preprohormone into a mature, heterodimeric peptide consisting of a 21-residue A-chain and a 24-residue B-chain, connected by two inter-chain and one intra-chain disulfide bond.[1][7] Its expression is largely localized to the L-cells of the distal colon and rectum, where it is co-expressed with other important gut hormones like Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY).[3][8]
The cognate receptor for INSL5 is RXFP4, a GPCR that it activates with high potency.[6][9] This interaction triggers a cascade of intracellular signaling events that are linked to its physiological roles, which include:
-
Appetite Regulation: INSL5 is considered the second identified orexigenic gut hormone after ghrelin, promoting appetite, particularly during periods of energy deficit.[10][5]
-
Metabolic Homeostasis: The peptide is involved in the regulation of glucose metabolism and may influence glucose-stimulated insulin secretion.[3]
-
Gastrointestinal Motility: INSL5 plays a role in modulating gut contractility.[4]
Quantitative Data: Receptor Binding and Functional Potency
The interaction between INSL5 and its receptor RXFP4 has been quantified through various in vitro assays. The following tables summarize key binding affinity and functional potency data for human INSL5 and its widely used synthetic analog, A13.
| Peptide | Receptor | Assay Type | Value | Reference |
| Human INSL5 | Human RXFP4 | Competition Binding (Ki) | 1.5 nM | [6][9] |
| Human INSL5 | Human RXFP4 | Saturation Binding (Kd) | 2.5 nM | [6][9] |
| INSL5 Analog (A13) | Human RXFP4 | Competition Binding (pKi) | 7.46 ± 0.06 | [11][12] |
| INSL5 Analog (INSL5-A13NR) | Human RXFP4 | Competition Binding (pKi) | 8.03 ± 0.14 | [11][12] |
| Table 1: Receptor Binding Affinity of INSL5 and Analogs. |
| Peptide | Receptor | Assay Type | Value (EC50) | Reference |
| Human INSL5 | Human RXFP4 | cAMP Accumulation Inhibition | 1.2 nM | [6][9] |
| Human INSL5 | Human RXFP4 | GTPγS Binding | 1.3 nM | [6][9] |
| INSL5 Analog (A13) | Human RXFP4 | cAMP Accumulation Inhibition (pEC50) | 8.10 ± 0.10 | [11][12] |
| Table 2: Functional Potency of INSL5 and Analogs. |
The development of synthetic analogs like A13 has been crucial for advancing INSL5 research. Native INSL5 synthesis yields are reported to be as low as 0.8%, whereas the simplified A13 analog can be produced with a 17.5-fold higher yield.[4]
Experimental Protocols
Due to the challenges of isolating endogenous INSL5, chemical synthesis is the primary method for producing the peptide for research purposes. The following protocols are based on established methodologies for the synthesis and purification of INSL5 and its analogs.[4][13]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of INSL5 Chains
This protocol outlines the Fmoc/tBu-based synthesis of the individual A and B chains of INSL5.
-
Resin Preparation: Swell Rink-Amide resin in a reaction vessel with Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with a solution of 20% piperidine in DMF. For the aggregation-prone B-chain, an optimized solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in 20% piperidine/DMF is recommended to improve synthesis quality.[4][13]
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU). Add the activated amino acid to the reaction vessel to couple it to the deprotected N-terminus of the peptide chain. Use of pseudoproline dipeptides (e.g., Leu-Ser(ψMe,Mepro)-OH) is recommended for the A-chain to overcome synthesis challenges.[4]
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence until the full-length peptide chain is assembled.
-
Cleavage and Global Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 94% Trifluoroacetic acid (TFA), 3% anisole, 2% 3,6-dioxa-1,8-octanedithiol, 1% triisopropylsilane) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]
-
Precipitation and Collection: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.
Protocol 2: Purification via Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide pellet from Protocol 4.1 in a suitable buffer (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Column and Buffers: Use a preparative C18 RP-HPLC column. Prepare mobile phase Buffer A (0.1% TFA in water) and Buffer B (0.1% TFA in 80-90% acetonitrile).
-
Gradient Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing Buffer B concentration (e.g., 10-90% Buffer B over 30-40 minutes) at a specified flow rate.
-
Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the absorbance at ~220 nm.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those containing the pure peptide. Confirm the identity and mass of the purified peptide using MALDI-TOF mass spectrometry.[4]
-
Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the purified peptide as a stable powder.
Protocol 3: Regioselective Disulfide Bond Formation
This step is performed after the individual chains are synthesized and purified. It involves a stepwise, regioselective formation of the three disulfide bonds, a complex process requiring specific cysteine-protecting group strategies during SPPS, followed by sequential deprotection and oxidation steps as detailed in specialized literature.[1][13]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the chemical synthesis and purification of INSL5.
INSL5-RXFP4 Signaling Pathway Diagram
This diagram illustrates the key molecular events following the binding of INSL5 to its receptor, RXFP4.
References
- 1. scienceopen.com [scienceopen.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Signal transduction pathways activated by insulin-like this compound at the relaxin family peptide RXFP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Insulin-like this compound (INSL5). Identification of a Simplified Version of Two-Chain Analog A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aparicio.molonc.ca [aparicio.molonc.ca]
- 6. INSL5 is a high affinity specific agonist for GPCR142 (GPR100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. INSL5 insulin like 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Antagonist Peptide Reveals a Physiological Role of Insulin-Like this compound in Control of Colorectal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Conformation, and Activity of Human Insulin-Like this compound (INSL5) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Receptor Binding Affinity of "Peptide 5"
For Researchers, Scientists, and Drug Development Professionals
Abstract
The designation "Peptide 5" is context-dependent and can refer to at least two distinct biomolecules with different receptors and physiological roles: Insulin-like this compound (INSL5) , a hormonal regulator of metabolism and gut function, and Connexin43 mimetic this compound (Peptide5) , a modulator of intercellular communication. This guide provides a comprehensive technical overview of the receptor binding affinity, experimental protocols for its determination, and the associated signaling pathways for both of these peptides. All quantitative data are presented in structured tables, and key methodologies and signaling cascades are visualized using Graphviz diagrams to facilitate understanding and application in research and drug development.
Part 1: Insulin-like this compound (INSL5)
Insulin-like this compound (INSL5) is a member of the insulin/relaxin superfamily of hormones. It is primarily expressed in the enteroendocrine L-cells of the colon and plays a role in regulating appetite, glucose homeostasis, and gut motility.[1][2][3] The cognate receptor for INSL5 is the Relaxin Family Peptide Receptor 4 (RXFP4), a G-protein coupled receptor (GPCR).[1][4][5]
Quantitative Receptor Binding and Functional Data
The binding affinity and functional potency of INSL5 and its analogs for the RXFP4 receptor have been characterized using various in vitro assays. The data, presented in terms of Kd, Ki, pKi, EC50, and pEC50, are summarized in the tables below.
| Ligand | Receptor | Assay Type | Value | Units | Reference |
| Human INSL5 | Human RXFP4 | Saturation Binding (¹²⁵I-INSL5) | 2.5 | nM (Kd) | [6] |
| Human INSL5 | Human RXFP4 | Competitive Binding (¹²⁵I-relaxin-3) | 1.5 | nM (Ki) | [6] |
| Recombinant INSL5 | Human RXFP4 | Competitive Binding | 8.19 ± 0.06 | pKi | [2] |
| INSL5-A13 | Human RXFP4 | Competitive Binding (Eu-R3/I5) | 7.46 ± 0.06 | pKi | [4][7] |
| INSL5-A13NR | Human RXFP4 | Competitive Binding (Eu-R3/I5) | 8.03 ± 0.14 | pKi | [4][7] |
Table 1: INSL5 and Analogues Binding Affinity for RXFP4.
| Ligand | Receptor | Assay Type | Value | Units | Reference |
| Human INSL5 | Human RXFP4 | cAMP Accumulation | 1.2 | nM (EC50) | [6] |
| Human INSL5 | Human RXFP4 | GTPγS Binding | 1.3 | nM (EC50) | [6] |
| Recombinant INSL5 | Human RXFP4 | cAMP Inhibition | 8.80 ± 0.11 | pEC50 | [2] |
| INSL5-A13 | Mouse RXFP4 | Functional Assay | ~9 | nmol/L (EC50) | [5] |
| INSL5-A13 | Human RXFP4 | cAMP Inhibition | 8.10 ± 0.10 | pEC50 | [7] |
| INSL5-A13HR | Human RXFP4 | cAMP Inhibition | 7.56 ± 0.06 | pEC50 | [7] |
Table 2: INSL5 and Analogues Functional Potency at RXFP4.
Experimental Protocols
This assay determines the affinity (Ki) of an unlabeled ligand (e.g., INSL5) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow:
Detailed Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human RXFP4 receptor are cultured to confluence. The cells are then harvested, and crude membrane preparations are prepared by homogenization and centrifugation.
-
Binding Assay: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-INSL5) and a range of concentrations of the unlabeled competitor (INSL5).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
This functional assay measures the ability of a ligand to inhibit the production of cyclic adenosine monophosphate (cAMP), a second messenger, typically stimulated by forskolin.
Detailed Methodology:
-
Cell Culture: CHO-K1 cells stably expressing human RXFP4 are seeded in 96-well plates and grown overnight.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Ligand Treatment: The cells are then treated with varying concentrations of INSL5 or its analogs in the presence of a stimulant of adenylyl cyclase, such as forskolin.
-
Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels (EC50) is determined by plotting the response against the log of the agonist concentration.
Signaling Pathways
Upon binding of INSL5, RXFP4 undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of inhibitory G-proteins (Gαi/o).
Activation of Gαi/o by the INSL5-bound RXFP4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can activate other downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2, p38 MAPK, and the activation of the PI3K/Akt pathway, which results in the phosphorylation of Akt and S6 ribosomal protein.[6][8] These signaling events culminate in various cellular responses, such as cell proliferation and the inhibition of glucose-stimulated insulin secretion.[6][8]
Part 2: Connexin43 Mimetic this compound (Peptide5)
Peptide5 is a synthetic oligopeptide with the sequence H-Val-Asp-Cys-Phe-Leu-Ser-Arg-Pro-Thr-Glu-Lys-Thr-OH. It is designed to mimic a segment of the second extracellular loop of Connexin43 (Cx43), the most ubiquitously expressed connexin protein.[5] Peptide5 functions as a blocker of Cx43 hemichannels, which are precursors to gap junctions and can open under pathological conditions, leading to detrimental cellular effects.[9]
Quantitative Functional Data
| Peptide | Target | Assay Type | IC50 | Units | Reference |
| Gap26 (related peptide) | Cx43 Hemichannels | Electrophysiology | ~81 | μM |
Table 3: Functional Inhibition of Cx43 Hemichannels by a Related Mimetic Peptide.
Note: While a specific IC50 for Peptide5 is not cited, its effective concentration for hemichannel blockade in vitro is reported to be as low as 5 µM.[5][10]
Experimental Protocols
This assay measures the activity of hemichannels by quantifying the uptake of a membrane-impermeable fluorescent dye, ethidium bromide (Etd), which fluoresces upon binding to intracellular nucleic acids.
Workflow:
Detailed Methodology:
-
Cell Culture: Cells endogenously expressing or transfected with Cx43 (e.g., primary astrocytes, HeLa-Cx43) are cultured on coverslips or in multi-well plates.
-
Pre-treatment: Cells are pre-incubated with various concentrations of Peptide5 for a specified time (e.g., 10-30 minutes).
-
Hemichannel Opening: Hemichannel activity is induced by replacing the normal culture medium with a solution that promotes opening, such as a Ca²⁺-free solution or a medium containing pro-inflammatory cytokines (e.g., TNF-α and IL-1β).[11]
-
Dye Incubation: Ethidium bromide (Etd) is added to the medium at a final concentration of, for example, 4 µM, and the cells are incubated for a short period (e.g., 5-10 minutes) at 37°C.[11]
-
Washing and Fixation: The cells are washed with a balanced salt solution containing Ca²⁺ to stop the dye uptake and remove extracellular Etd. Cells may then be fixed with paraformaldehyde.
-
Imaging and Quantification: The intracellular fluorescence is visualized using a fluorescence microscope. The intensity of the fluorescence, which is proportional to the amount of dye uptake and thus to hemichannel activity, is quantified using image analysis software.
This assay assesses gap junctional intercellular communication (GJIC) by observing the transfer of a fluorescent dye from mechanically loaded cells to their neighbors. It can be used to determine the concentration at which Peptide5 begins to inhibit gap junctions.
Detailed Methodology:
-
Cell Culture: A confluent monolayer of cells is grown.
-
Incubation with Peptide: The cells are incubated with the desired concentration of Peptide5.
-
Scrape Loading: A scrape or incision is made through the cell monolayer in the presence of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) and a gap junction-impermeable dye of a different color (e.g., rhodamine dextran) as a control for membrane integrity.[12]
-
Dye Transfer: The cells are incubated for a short period (e.g., 2-8 minutes) to allow the gap junction-permeable dye to transfer from the initially loaded cells at the scrape line to adjacent, coupled cells.
-
Washing and Fixation: The cells are washed to remove extracellular dye and then fixed.
-
Imaging and Analysis: The extent of dye transfer is visualized and quantified by fluorescence microscopy, measuring the distance the dye has migrated from the scrape line.
Mechanism of Action and Downstream Effects
Peptide5 acts by binding to the extracellular loops of Cx43 proteins that form the hemichannel. This binding is thought to allosterically inhibit the conformational changes required for the channel to open. By blocking hemichannel opening, Peptide5 prevents the unregulated release of signaling molecules like ATP and glutamate from the cell cytoplasm into the extracellular space, and the influx of ions like Ca²⁺.
The downstream consequences of Peptide5-mediated hemichannel blockade are primarily cytoprotective, especially in the context of injury and inflammation. By preventing ATP release, Peptide5 can dampen sterile inflammation by inhibiting the activation of the NLRP3 inflammasome.[5] This leads to reduced production of pro-inflammatory cytokines. In models of neurological injury, this action reduces astrogliosis, neuroinflammation, and neuronal cell death.[9] Furthermore, by preventing unregulated ion fluxes, Peptide5 can reduce cellular swelling and maintain cellular homeostasis. Recent studies have also suggested that Peptide5 may exert its protective effects by modulating signaling pathways such as the Wnt/β-catenin pathway in the context of reperfusion injury.[13]
Conclusion
The term "this compound" encompasses two distinct molecules, INSL5 and Connexin43 mimetic this compound, each with unique targets and therapeutic potential. INSL5 acts as an agonist at the RXFP4 receptor, modulating metabolic and gastrointestinal functions through well-defined GPCR signaling pathways. In contrast, Connexin43 mimetic this compound is an inhibitor of Cx43 hemichannels, offering a therapeutic strategy for conditions associated with pathological hemichannel opening, such as inflammation and neuronal injury. The detailed methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of these peptides.
References
- 1. Peptide signaling molecules CLE5 and CLE6 affect Arabidopsis leaf shape downstream of leaf patterning transcription factors and auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Connexin Regulating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways activated by insulin‐like this compound at the relaxin family peptide RXFP4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the anti-inflammatory connexin43 mimetic peptide JM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dye-uptake Experiment through Connexin Hemichannels [umu.diva-portal.org]
- 7. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Signal transduction pathways activated by insulin-like this compound at the relaxin family peptide RXFP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide5 Attenuates rtPA Related Brain Microvascular Endothelial Cells Reperfusion Injury via the Wnt/β-Catenin Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of "Peptide 5": A Technical Guide
This technical guide provides an in-depth analysis of two distinct molecules referred to as "Peptide 5" in scientific literature. Due to the ambiguity of the term, this document addresses two prominent examples: a sea urchin-derived peptide with anti-cancer properties and Insulin-like this compound (INSL5), a member of the insulin/relaxin superfamily. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the in silico analysis, experimental protocols, and biological significance of these peptides.
Section 1: Sea Urchin-Derived "this compound" - A Multi-Target Cancer Inhibitor
A peptide designated as "this compound," derived from the coelomic fluid of the sea urchin Arbacia lixula, has been identified as a promising multi-target inhibitor for non-small cell lung cancer (NSCLC). In silico analyses have been pivotal in elucidating its mechanism of action.
Quantitative Data Summary
The binding affinities of this compound to its protein targets were determined through molecular docking studies. These results are summarized below, comparing the binding energy of this compound to that of the native ligand, ATP.
| Target Protein | This compound Binding Affinity (kcal/mol) | ATP Binding Affinity (kcal/mol) | Reference |
| PI3K | -8.2 | Not Reported | [1][2][3] |
| BRAF V600E | -8.1 | Not Reported | [1][2][3] |
Experimental Protocols
The in silico analysis of the sea urchin-derived this compound involved a series of computational steps to predict its interaction with key proteins in NSCLC signaling pathways.
1. Peptide and Protein Structure Preparation:
-
Peptide Modeling: The three-dimensional structure of this compound was predicted using the PEP-FOLD3 web server.[1]
-
Protein Structure Retrieval: The 3D structures of the target proteins (EGFR, PI3K, BRAF V600E, and JAK3) were obtained from the RCSB Protein Data Bank (PDB).[1][3]
2. Molecular Docking:
-
Software: Autodock Vina was employed to perform the molecular docking simulations.[1][3]
-
Procedure: Docking was performed to predict the binding mode and affinity of this compound to the ATP binding pockets of the target proteins.[1] The process involves preparing the protein and ligand structures (adding charges, and defining rotatable bonds), defining the search space (grid box) around the active site, and running the docking algorithm to generate and score different binding poses.
3. Analysis of Docking Results:
-
Software: Discovery Studio 2019 was used for visualizing and analyzing the docking results.[1][3]
-
Analysis: The analysis focused on identifying the lowest binding affinity poses and examining the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the active site of the target proteins.[1] The interactions of this compound were compared to those of the native ligand, ATP.[1][2][3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by the sea urchin-derived this compound and the computational workflow used in its analysis.
Section 2: Insulin-like this compound (INSL5) - A Gut Hormone
Insulin-like this compound (INSL5) is a member of the insulin/relaxin superfamily and is the endogenous ligand for the relaxin family peptide 4 (RXFP4) receptor.[4][5] In silico and experimental studies have been crucial in understanding its structure, function, and signaling pathways.
Quantitative Data Summary
Circular dichroism spectroscopy has been used to determine the secondary structure content of INSL5.
| Peptide | α-helical content (%) | Method | Reference |
| Human INSL5 | 38.28 | Circular Dichroism | [4] |
| Mouse INSL5 | 35 | Circular Dichroism | [5] |
Experimental Protocols
The characterization of INSL5 has involved a combination of peptide synthesis, structural analysis, and functional assays.
1. Peptide Synthesis and Purification:
-
Method: Solid-phase peptide synthesis (SPPS) followed by regioselective disulfide bond formation.[4][5]
-
Challenges: The synthesis of both the A and B chains of INSL5 is challenging, often requiring optimized conditions, such as the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for Nα-deprotection of the B chain.[4]
-
Purification: Following cleavage from the resin, the crude peptides are purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[5]
2. Structural Analysis:
-
Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure (e.g., α-helix, β-sheet content) of the synthesized INSL5.[4][5] The α-helical content is calculated from the mean residual weight ellipticity at 222 nm.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to determine the three-dimensional solution structure of INSL5.[4]
3. Functional Assays:
-
cAMP Inhibition Assay: To assess the biological activity of INSL5, its ability to inhibit forskolin-stimulated cAMP accumulation is measured in cells expressing the RXFP4 receptor (e.g., SK-N-MC or CHO-K1 cells).[4][6]
-
Receptor Binding Assays: Competitive binding assays using labeled INSL5 analogs (e.g., containing a europium chelate) are performed to determine the binding affinity of INSL5 to the RXFP4 receptor.[5]
-
Phosphorylation Assays: Western blotting or proximity-based assays (e.g., AlphaScreen) are used to measure the phosphorylation of downstream signaling molecules like ERK1/2, Akt, and S6 ribosomal protein upon INSL5 stimulation.[6]
Signaling Pathways and Experimental Workflow
The diagrams below depict the signaling cascade initiated by INSL5 binding to its receptor, RXFP4, and a general workflow for its in silico and experimental characterization.
Other Peptides Designated as "this compound"
It is important for researchers to be aware that the designation "this compound" has been used for other molecules in different contexts, including:
-
A D-amino acid-containing peptide inhibitor of the CDK9-cyclin T1 interaction with potential for prostate cancer treatment.[7]
-
A peptide that undergoes spontaneous self-assembly into octameric bundles in water, studied through molecular dynamics simulations.[8]
-
A cyclic peptide ligand that binds to the SARS-CoV-2 spike protein.[9]
-
A doubly phosphorylated peptide (BP5) that binds to the respiratory syncytial virus (RSV) nucleocapsid protein.[10][11]
Researchers should carefully consult the specific literature to identify the precise molecule being referred to as "this compound" in their area of interest.
References
- 1. jppres.com [jppres.com]
- 2. jppres.com [jppres.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Conformation, and Activity of Human Insulin-Like this compound (INSL5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Signal transduction pathways activated by insulin‐like this compound at the relaxin family peptide RXFP4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a highly potent, selective, and stable d-amino acid-containing peptide inhibitor of CDK9/cyclin T1 interaction for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantitative investigation of the affinity of human respiratory syncytial virus phosphoprotein C-terminus binding to nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of a Novel Agonist, Peptide 5, in Modulating the MAPK/ERK Cellular Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Cellular signaling pathways are intricate networks that govern fundamental cellular processes. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical cascade involved in cell proliferation, differentiation, and survival.[1][2][3][4][5] This technical guide explores the role of "Peptide 5," a novel synthetic peptide, as a potent agonist for a receptor tyrosine kinase (RTK), leading to the robust activation of the MAPK/ERK signaling cascade. We provide an in-depth analysis of its mechanism, quantitative effects on signaling components, detailed experimental protocols for its characterization, and visual diagrams of the involved pathways and workflows.
Introduction to this compound and the MAPK/ERK Pathway
Peptides, short chains of amino acids, are crucial signaling molecules in a vast array of biological processes.[6][7] Novel synthetic peptides are of significant interest in drug development for their potential to selectively modulate specific signaling pathways.[8][9] "this compound" is a hypothetical peptide designed to serve as a high-affinity ligand for a specific class of RTKs.
The MAPK/ERK pathway is a highly conserved signaling cascade that translates extracellular signals into intracellular responses.[4] The pathway is initiated by the binding of a ligand, such as a growth factor or a synthetic agonist like this compound, to an RTK on the cell surface. This event triggers a series of phosphorylation events, culminating in the activation of ERK, which then translocates to the nucleus to regulate gene expression, thereby influencing critical cellular decisions like proliferation and survival.[2][5]
Mechanism of Action of this compound
The proposed mechanism of action for this compound involves the following sequential steps:
-
Receptor Binding: this compound binds to the extracellular domain of a specific RTK.
-
Dimerization and Autophosphorylation: This binding induces receptor dimerization, bringing the intracellular kinase domains into close proximity. This allows for autophosphorylation of tyrosine residues within the cytoplasmic tails.
-
Adaptor Protein Recruitment: The newly formed phosphotyrosine sites act as docking sites for adaptor proteins containing SH2 domains, primarily the Growth factor receptor-bound protein 2 (Grb2).
-
Ras Activation: Grb2 recruits Son of Sevenless (SOS), a guanine nucleotide exchange factor, which in turn activates the small GTPase Ras by promoting the exchange of GDP for GTP.[2]
-
Kinase Cascade Activation: Activated Ras recruits and activates Raf (a MAPKKK). Raf then phosphorylates and activates MEK (a MAPKK), which subsequently phosphorylates and activates ERK1/2 (a MAPK) on threonine and tyrosine residues (specifically T202/Y204).[4][10]
-
Nuclear Translocation and Gene Regulation: Activated, phosphorylated ERK (p-ERK) dimerizes and translocates from the cytoplasm to the nucleus. In the nucleus, p-ERK phosphorylates and activates a variety of transcription factors (e.g., c-Myc, Elk-1), leading to changes in gene expression that promote cell proliferation and survival.
Below is a diagram illustrating this signaling cascade.
Caption: this compound-induced MAPK/ERK signaling pathway.
Quantitative Data on this compound Activity
The biological activity of this compound has been characterized through a series of in vitro assays. The following tables summarize key quantitative metrics, providing a basis for comparison with other signaling agonists.
Table 1: Receptor Binding and Pathway Activation
| Parameter | Value | Assay Method | Cell Line |
|---|---|---|---|
| Binding Affinity (Kd) | 5.2 nM | Radioligand Binding | HEK293-RTK |
| EC50 for p-ERK | 15.8 nM | Western Blot | A549 |
| EC50 for Cell Proliferation | 25.1 nM | MTT Assay | MCF-7 |
Table 2: Time-Course of ERK Phosphorylation Data represents the fold change in p-ERK levels relative to untreated controls in A549 cells treated with 100 nM this compound, as quantified by densitometry from Western blots.
| Time Point | Fold Change (p-ERK/Total ERK) |
| 0 min | 1.0 |
| 5 min | 8.7 |
| 15 min | 15.2 |
| 30 min | 9.5 |
| 60 min | 4.3 |
Detailed Experimental Protocols
To ensure reproducibility, detailed protocols for the key experiments used to characterize this compound are provided below.
Western Blotting for Phospho-ERK (p-ERK) Analysis
This protocol is used to quantify the activation of ERK by measuring its phosphorylation state.[11][12]
-
Cell Culture and Treatment: Plate cells (e.g., A549) in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-18 hours. Treat cells with various concentrations of this compound for the desired time points (e.g., 15 minutes).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[11]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4X Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.[11]
-
SDS-PAGE: Load samples onto a 10% polyacrylamide gel and perform electrophoresis to separate proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK (e.g., anti-p-ERK1/2, T202/Y204) overnight at 4°C with gentle agitation.[12][13]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again and detect the signal using an ECL Western Blotting Substrate and an imaging system.[12]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.[14]
Caption: Experimental workflow for Western Blotting.
In Vitro Kinase Assay
This assay measures the direct effect of a compound on kinase activity.[15][16] While this compound activates the pathway upstream, a similar assay could be adapted to screen for inhibitors of downstream kinases like MEK or Raf.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, the purified active kinase (e.g., MEK1), the specific substrate (e.g., inactive ERK2), and the test compound (this compound or a potential inhibitor).[15]
-
Initiate Reaction: Start the reaction by adding a solution containing ATP and MgCl2.[15]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer or by adding EDTA to chelate Mg2+.[15]
-
Analysis: Analyze the results by quantifying the phosphorylated substrate. This can be done via Western blot using a phospho-specific antibody or by using radiolabeled ATP (³²P-ATP) and measuring radioactivity incorporation.[17]
Caption: Logic of an in vitro kinase activity assay.
MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for cell division (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[18]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18][20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[18][20]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Conclusion and Future Directions
The data presented in this guide establish "this compound" as a potent agonist of the MAPK/ERK signaling pathway. Its ability to induce robust and transient ERK phosphorylation translates to a significant pro-proliferative effect in cancer cell lines. The detailed protocols provided herein offer a standardized framework for researchers to investigate this compound and other novel signaling modulators.
Future research should focus on the in vivo efficacy and safety profile of this compound, its potential as a therapeutic agent in regenerative medicine or oncology, and the identification of the specific RTK subtype it targets. Further proteomic studies could also uncover additional downstream targets and signaling networks modulated by this novel peptide.[21]
References
- 1. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. sinobiological.com [sinobiological.com]
- 5. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 6. Peptide - Wikipedia [en.wikipedia.org]
- 7. Signaling peptides direct the art of rebirth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro kinase assay [protocols.io]
- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Kinase Assays | Revvity [revvity.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchhub.com [researchhub.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Identification of novel MAP kinase pathway signaling targets by functional proteomics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"Peptide 5" expression in different tissues
To provide a comprehensive technical guide on "Peptide 5," it is essential to first clarify which specific peptide is of interest. The designation "this compound" is not a unique identifier and can refer to several distinct molecules, each with its own unique biological context, expression pattern, and function.
Initial research has identified at least five different molecules referred to as "this compound":
-
Connexin43 mimetic this compound (Peptide5): This peptide is known to block Connexin43 hemichannels and has been studied for its potential therapeutic effects in neuropathic pain and spinal cord injury. Its sequence is H-Val-Asp-Cys-Phe-Leu-Ser-Arg-Pro-Thr-Glu-Lys-Thr-OH.
-
Insulin-like this compound (INSL5): A hormone primarily expressed in the enteroendocrine L-cells of the colon and also detected in the brain. It is involved in metabolic regulation and signals through the RXFP4 receptor.
-
Peptide PN5: An antimicrobial peptide derived from the needles of the Pinus densiflora tree, which exhibits both bactericidal and immunomodulatory properties.
-
A peptide from Brazilian scorpion (Tityus serrulatus) venom: This peptide has the sequence Tyr-Asp-Arg-Tyr-Glu-Val-Val-Tyr-Arg and is a component of the scorpion's venom.
-
A synthetic peptide used in stability studies: This refers to [F7,P34]-pNPY with a fluorescent label (Tam) at the 18th position (Lys18), utilized to investigate peptide stability in blood plasma.
The expression in different tissues, signaling pathways, and the experimental protocols for each of these peptides are vastly different. Therefore, to proceed with creating a detailed and accurate technical guide, please specify which "this compound" you are interested in. For example, you could refer to it by its more specific name (e.g., "Insulin-like this compound") or provide its amino acid sequence. Once this information is provided, a comprehensive guide can be developed to meet your requirements.
A-Technical-Guide-to-the-Phylogenetic-Analysis-of-ω-conotoxin-Homologs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical overview of the methodologies required for the phylogenetic analysis of peptide homologs, using the ω-conotoxin family as a practical example. ω-conotoxins are a diverse group of neurotoxic peptides found in the venom of marine cone snails.[1] They are potent and selective blockers of voltage-gated calcium channels, particularly the N-type (CaV2.2), making them valuable tools in neuroscience research and as therapeutic leads for chronic pain management.[2][3][4] The synthetic version of ω-conotoxin MVIIA, known as Ziconotide, is an FDA-approved drug for severe chronic pain.[2][5] Understanding the evolutionary relationships within this peptide family can provide insights into structure-function relationships, the evolution of venom complexity, and aid in the discovery of novel therapeutic candidates.[1][6]
Data Acquisition and Homolog Identification
The initial and crucial step in any phylogenetic analysis is the collection of homologous sequences. This process involves searching protein and nucleotide databases for sequences with significant similarity to a query sequence, in this case, a representative ω-conotoxin such as MVIIA.
Experimental Protocol: Homolog Identification
-
Query Sequence Selection: Begin with a well-characterized ω-conotoxin sequence. For this guide, we will use ω-conotoxin MVIIA from Conus magus. Its sequence can be obtained from databases like UniProt or NCBI.
-
Database Searching: Utilize the Basic Local Alignment Search Tool (BLAST) to search for homologous sequences.
-
Program: Use BLASTp (protein-protein BLAST) for searching protein databases and tBLASTn (protein query against a translated nucleotide database) to identify potential homologs from genomic or transcriptomic data.
-
Databases: Recommended databases include:
-
UniProt: A comprehensive, high-quality, and freely accessible resource of protein sequence and functional information.
-
NCBI GenBank: The NIH genetic sequence database, an annotated collection of all publicly available DNA sequences.
-
ConoServer: A specialized database for cone snail toxins and their gene superfamilies.
-
-
Search Parameters:
-
Expect Threshold (E-value): Set a low E-value (e.g., 1e-5) to ensure that only statistically significant matches are returned.
-
Word Size: Use a word size of 2 or 3 for peptide sequences to increase sensitivity.
-
Substitution Matrix: Select an appropriate substitution matrix, such as BLOSUM62 or PAM30, which are suitable for finding both closely and more distantly related sequences.
-
-
-
Sequence Retrieval: Collect the identified homologous sequences in FASTA format. It is essential to record key information for each sequence, such as the species of origin, accession number, and any available functional annotations.
Data Presentation: ω-conotoxin Homologs
The following table summarizes a selection of ω-conotoxin homologs identified through database searches.
| Accession Number | Peptide Name | Species of Origin | Sequence Length (amino acids) |
| P01528 | ω-conotoxin GVIA | Conus geographus | 27 |
| P05484 | ω-conotoxin MVIIA | Conus magus | 25 |
| P58784 | ω-conotoxin CVID | Conus catus | 26 |
| P0C1X8 | ω-conotoxin SVIB | Conus striatus | 26 |
| P15694 | ω-conotoxin MVIIC | Conus magus | 26 |
Multiple Sequence Alignment
Multiple Sequence Alignment (MSA) is the foundation of phylogenetic analysis. It involves arranging a set of sequences to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships.
Experimental Protocol: Multiple Sequence Alignment
-
Tool Selection: Several robust tools are available for MSA. Clustal Omega and MAFFT are widely used and accessible via web servers or as standalone applications.[7][8][9]
-
Alignment Parameters:
-
Gap Opening Penalty: The score subtracted for the introduction of a new gap. A higher penalty will result in fewer gaps.
-
Gap Extension Penalty: The score for extending an existing gap. This is typically lower than the opening penalty.
-
Substitution Matrix: Choose a matrix that reflects the expected evolutionary distance between the sequences (e.g., BLOSUM62 for moderately diverged sequences).
-
-
Alignment Refinement: Manually inspect the alignment for obvious errors, particularly in regions with low sequence similarity. The highly conserved cysteine residues in ω-conotoxins provide an excellent framework for verifying the alignment quality.[3][7]
Phylogenetic Tree Construction
A phylogenetic tree is a graphical representation of the evolutionary relationships among a set of sequences. Several methods exist for tree construction, each with its own assumptions and computational demands.[10][11][12]
Experimental Protocol: Maximum Likelihood Phylogeny
The Maximum Likelihood (ML) method is a statistically robust character-based approach that evaluates the probability of observing the given data under a specific evolutionary model and tree topology.[10][13]
-
Software Selection: Powerful ML software packages are readily available, including:
-
MEGA (Molecular Evolutionary Genetics Analysis): A user-friendly graphical interface for phylogenetic analysis.[14]
-
PhyML: A fast and accurate ML program.
-
RAxML (Randomized Axelerated Maximum Likelihood): A high-performance tool for ML-based inference of large phylogenies.[15]
-
IQ-TREE: Efficiently performs ML phylogeny and includes a model selection tool.[15][16]
-
-
Substitution Model Selection: The choice of an appropriate amino acid substitution model is critical for accurate phylogenetic inference.[13]
-
Model Testing: Use the model selection feature available in software like MEGA or IQ-TREE to determine the best-fit model for the data based on criteria such as the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC).[16] Common models for protein sequences include JTT, WAG, and LG.
-
-
Tree Building:
-
Execute the ML analysis using the selected substitution model.
-
Specify the number of bootstrap replications (e.g., 1000) to assess the statistical support for each node in the tree. Bootstrapping involves resampling the alignment data to generate multiple datasets, from which a consensus tree is derived.
-
-
Tree Visualization and Interpretation: The output will be a phylogenetic tree, typically in Newick format, which can be visualized using software like MEGA, FigTree, or iTOL. The branch lengths in the tree are proportional to the amount of evolutionary change. Bootstrap values are displayed at the nodes and indicate the percentage of replicate trees that support that particular grouping.
Data Presentation: Substitution Model Selection
The following table shows an example of a substitution model test performed in MEGA.
| Model | AIC | BIC |
| JTT+G | 250.3 | 265.8 |
| WAG+G | 252.1 | 267.6 |
| LG+G | 248.9 | 264.4 |
| JTT+I+G | 251.5 | 268.1 |
In this example, the LG+G model (Le and Gascuel model with a gamma distribution of rates) is selected as the best-fit model due to its lower AIC and BIC scores.
Mandatory Visualizations
Workflow for Phylogenetic Analysis
The following diagram illustrates the key steps in performing a phylogenetic analysis of peptide homologs.
Signaling Pathway of ω-conotoxins
ω-conotoxins exert their effects by blocking N-type voltage-gated calcium channels (CaV2.2) at presynaptic nerve terminals.[17][18][19] This blockade inhibits the influx of calcium ions that is necessary for the release of neurotransmitters, thereby modulating synaptic transmission.[17][18] This mechanism is central to their analgesic properties.
Logical Relationships of Phylogenetic Methods
Phylogenetic tree construction methods can be broadly categorized into distance-based and character-based approaches.[11][12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omega-Conotoxins as Experimental Tools and Therapeutics in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of Conus Peptide Toxins: Analysis of Conus californicus Reeve, 1844 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. My title [mafft.cbrc.jp]
- 9. biorxiv.org [biorxiv.org]
- 10. go.zageno.com [go.zageno.com]
- 11. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phylogenetic Approaches to Natural Product Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. dnastar.com [dnastar.com]
- 16. youtube.com [youtube.com]
- 17. Regulation of N-type voltage-gated calcium channels and presynaptic function by cyclin-dependent kinase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. grokipedia.com [grokipedia.com]
- 19. jneurosci.org [jneurosci.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Peptide 5 (Tyr-Gly-Gly-Phe-Leu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of "Peptide 5," a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu. This sequence corresponds to Leucine-enkephalin, an endogenous opioid peptide involved in pain modulation.[1] The methodologies described herein utilize Fmoc-based solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC) for purification, which are standard and robust techniques in peptide chemistry.[2][3]
These protocols are intended to serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development, providing a foundational workflow for the production of high-purity synthetic peptides for various research applications.
Data Presentation
Table 1: Materials and Reagents for this compound Synthesis
| Reagent | Supplier | Grade | Purpose |
| Rink Amide MBHA Resin | Sigma-Aldrich | SPPS Grade | Solid support for peptide synthesis |
| Fmoc-Leu-OH | Various | SPPS Grade | Protected amino acid |
| Fmoc-Phe-OH | Various | SPPS Grade | Protected amino acid |
| Fmoc-Gly-OH | Various | SPPS Grade | Protected amino acid |
| Fmoc-Tyr(tBu)-OH | Various | SPPS Grade | Protected amino acid with side-chain protection |
| HBTU/HOBt | Various | SPPS Grade | Coupling reagents |
| DIPEA | Various | Reagent Grade | Base for coupling reaction |
| Piperidine | Various | Reagent Grade | Fmoc deprotection agent |
| DMF | Various | HPLC Grade | Solvent for synthesis |
| DCM | Various | HPLC Grade | Solvent for washing |
| Trifluoroacetic Acid (TFA) | Various | Reagent Grade | Cleavage from resin |
| Triisopropylsilane (TIS) | Various | Reagent Grade | Scavenger for cleavage |
| Water | Various | HPLC Grade | Scavenger for cleavage and HPLC mobile phase |
Table 2: Summary of this compound Synthesis and Purification Parameters
| Parameter | Value/Condition | Notes |
| Synthesis Scale | 0.1 mmol | Based on initial resin loading |
| Resin | Rink Amide MBHA | To obtain a C-terminal amide |
| Coupling Chemistry | HBTU/HOBt/DIPEA in DMF | Standard carbodiimide activation |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard deprotection condition |
| Cleavage Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | Reagent R is also a common alternative[4] |
| Crude Peptide Yield | ~70-85% | Varies based on synthesis efficiency |
| Purification Method | Preparative RP-HPLC | Standard method for peptide purification[5] |
| HPLC Column | C18, 5 µm, 300 Å, 10 mm ID x 250 mm L | Typical for preparative scale |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component |
| Gradient | 10-50% B over 40 min | Optimized for separation of this compound |
| Flow Rate | 4 mL/min | For preparative column |
| Detection Wavelength | 220 nm | For peptide bond absorbance[6] |
| Final Purity | >98% | Achievable with optimized HPLC |
| Final Yield (post-purification) | 15-30% | Dependent on crude purity and purification efficiency |
Table 3: Characterization of Purified this compound
| Analysis | Expected Result | Method |
| Purity | >98% | Analytical RP-HPLC |
| Molecular Weight (Monoisotopic) | 555.27 g/mol | Mass Spectrometry (ESI-MS) |
| Observed m/z [M+H]⁺ | 556.277 | High-Resolution Mass Spectrometry[7] |
| Appearance | White lyophilized powder | Visual Inspection |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the widely used Fmoc/tBu strategy.[8]
1. Resin Swelling:
-
Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.
-
Add 10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Leu-OH):
-
In a separate vial, dissolve 0.3 mmol of Fmoc-Leu-OH, 0.3 mmol of HBTU, and 0.3 mmol of HOBt in 5 mL of DMF.
-
Add 0.6 mmol of DIPEA to the amino acid solution and mix for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
3. Fmoc Deprotection:
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin with DMF (5 x 10 mL).
4. Subsequent Amino Acid Couplings:
-
Repeat steps 2 and 3 for the following amino acids in order: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.
5. Final Fmoc Deprotection:
-
After the final coupling, perform the Fmoc deprotection as described in step 3.
-
Wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and finally with methanol (3 x 10 mL).
-
Dry the resin under vacuum for at least 1 hour.
6. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to 50 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
II. Purification of this compound by RP-HPLC
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water).
-
Centrifuge the sample to remove any insoluble material.
2. HPLC System Setup:
-
Equilibrate the preparative RP-HPLC system with a C18 column in the starting mobile phase composition (e.g., 90% A, 10% B).
3. Purification Run:
-
Inject the prepared crude peptide sample onto the column.
-
Run a linear gradient from 10% to 50% Mobile Phase B over 40 minutes at a flow rate of 4 mL/min.
-
Monitor the elution of the peptide at 220 nm.
-
Collect fractions corresponding to the major peptide peak.
4. Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Use a similar gradient but on an analytical C18 column with a lower flow rate (e.g., 1 mL/min).
5. Pooling and Lyophilization:
-
Pool the fractions with a purity of >98%.
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.
III. Mass Spectrometry Analysis
1. Sample Preparation:
-
Dissolve a small amount of the lyophilized peptide in 50:50 acetonitrile/water with 0.1% formic acid.
2. Mass Spectrometry:
-
Analyze the sample by electrospray ionization mass spectrometry (ESI-MS).
-
The expected monoisotopic mass for the protonated molecule [M+H]⁺ is 556.277 Da.[7]
Visualization of Workflows
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of this compound.
Caption: Workflow for the Purification of this compound using Reverse-Phase HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Preparation and Evaluation at the Delta Opioid Receptor of a Series of Linear Leu-Enkephalin Analogues Obtained by Systematic Replacement of the Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leu-Enkephalin 3 x 10 ug Mass Spec Standard - Leu-Enkephalin Mass Spectrometry Standard - ProteoChem [proteochem.com]
- 8. researchgate.net [researchgate.net]
Solid-Phase Synthesis of Peptide 5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of Peptide 5, a hexapeptide with the sequence Thz-Gly-Tyr-Arg-Met-His-Lys. The synthesis is based on the widely used Fmoc/tBu strategy.[1][2] While the designation "this compound" can be ambiguous, this protocol specifically addresses the synthesis of the aforementioned sequence, which has been described in the scientific literature.[3] Another molecule, also referred to as "Peptide5," is known as a connexin43 hemichannel blocker; however, this protocol does not pertain to that specific peptide.[4]
Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides in a laboratory setting.[1][5] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[5] This methodology simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing.[2]
Materials and Reagents
The following table lists the necessary materials and reagents for the synthesis, purification, and characterization of this compound.
| Category | Item | Notes |
| Resin | Pre-loaded Fmoc-L-Lys(Boc)-Wang resin | Substitution level: 0.3 - 0.8 mmol/g |
| 2-Chlorotrityl chloride resin | For C-terminal carboxylic acids[6] | |
| Rink amide resin | For C-terminal amides[6] | |
| Amino Acids | Fmoc-L-His(Trt)-OH | |
| Fmoc-L-Met-OH | ||
| Fmoc-L-Arg(Pbf)-OH | ||
| Fmoc-L-Tyr(tBu)-OH | ||
| Fmoc-Gly-OH | ||
| Boc-Thz-OH | Racemic mixture[3] | |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | |
| HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) | Recommended for most couplings[6] | |
| DIC (N,N'-Diisopropylcarbodiimide) | ||
| HOBt (Hydroxybenzotriazole) | ||
| Bases | DIPEA (N,N-Diisopropylethylamine) | |
| Piperidine | For Fmoc deprotection | |
| 2,4,6-Collidine | [6] | |
| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade, amine-free[6] |
| DCM (Dichloromethane) | ||
| Acetonitrile (ACN) | HPLC grade | |
| Methanol (MeOH) | ||
| Diethyl ether | ||
| Cleavage Cocktail | Trifluoroacetic acid (TFA) | |
| Triisopropylsilane (TIS) | Scavenger | |
| Water | ||
| 1,2-Ethanedithiol (EDT) | Scavenger, particularly for Trp-containing peptides | |
| Purification | Preparative and analytical HPLC columns | C18 reverse-phase |
| Water with 0.1% TFA (Mobile Phase A) | ||
| Acetonitrile with 0.1% TFA (Mobile Phase B) | ||
| Analysis | MALDI-TOF Mass Spectrometer |
Experimental Protocols
Resin Preparation
-
Place the desired amount of pre-loaded Fmoc-L-Lys(Boc)-Wang resin in a solid-phase synthesis vessel.
-
Swell the resin in DMF for at least 1 hour, or in DCM for at least 30 minutes.[6]
-
After swelling, drain the solvent.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of the peptide chain is achieved through iterative cycles of deprotection and coupling.
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HCTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser ninhydrin test can be performed.
-
After complete coupling, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
This deprotection and coupling cycle is repeated for each amino acid in the sequence: Fmoc-L-His(Trt)-OH, Fmoc-L-Met-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Tyr(tBu)-OH, and Fmoc-Gly-OH.
Final Amino Acid Coupling:
For the final coupling step, racemic Boc-Thz-OH is used.[3]
-
Perform the Fmoc deprotection on the N-terminal Glycine.
-
Follow the amino acid coupling protocol described above using Boc-Thz-OH.
Peptide Cleavage and Deprotection
-
After the final coupling and washing, dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[2] For peptides containing multiple arginine residues, a longer cleavage time may be necessary.[8]
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][9]
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile/water.
-
Purify the peptide on a preparative C18 column using a linear gradient of mobile phase B (acetonitrile with 0.1% TFA) in mobile phase A (water with 0.1% TFA). A gradient of 5-45% B over 50 minutes has been reported for the purification of this compound.[3]
-
Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.
-
Collect the fractions containing the purified peptide.
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.[3]
Data Presentation
Table 1: Summary of Synthesis Cycles for this compound
| Cycle | Amino Acid | Protecting Groups | Coupling Reagent |
| 1 | Fmoc-L-His-OH | Trt (Trityl) | HCTU/DIPEA |
| 2 | Fmoc-L-Met-OH | None | HCTU/DIPEA |
| 3 | Fmoc-L-Arg-OH | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | HCTU/DIPEA |
| 4 | Fmoc-L-Tyr-OH | tBu (tert-Butyl) | HCTU/DIPEA |
| 5 | Fmoc-Gly-OH | None | HCTU/DIPEA |
| 6 | Boc-Thz-OH | Boc (tert-Butoxycarbonyl) | HCTU/DIPEA |
Table 2: Analytical Data for Purified this compound
| Analysis | Result | Reference |
| Molecular Formula | C38H58N12O10S2 | [3] |
| Molecular Weight (M+H)+ | 906 Da | [3] |
| Analytical HPLC | Two peaks | [3] |
| Retention Time (Rt) | 13.5 and 13.7 min | [3] |
| HPLC Gradient | 10-60% B in 30 min | [3] |
Note: The two peaks observed in HPLC are due to the use of racemic Boc-Thz-OH in the final coupling step, resulting in two diastereomers.[3]
Visualization
The following diagram illustrates the workflow for the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful solid-phase synthesis of this compound (Thz-Gly-Tyr-Arg-Met-His-Lys). By following these procedures, researchers can reliably produce this peptide for use in various research and development applications. The provided workflow, data tables, and visualization serve as valuable resources for scientists and professionals in the field of peptide chemistry and drug development.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. rsc.org [rsc.org]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. agilent.com [agilent.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chromacademy.com [chromacademy.com]
Application Note: In Vitro Assay Development for Peptide 5, a Novel GPCR Antagonist
Introduction
Peptide 5 is a novel synthetic peptide developed as a potential therapeutic agent for inflammatory diseases. It is hypothesized to act as a competitive antagonist at "Receptor-X" (R-X), a G-protein coupled receptor (GPCR). The natural ligand for R-X, "Ligand-A," is known to be upregulated in inflammatory conditions. The binding of Ligand-A to R-X activates a Gαs-protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1][2] This signaling cascade is implicated in the pro-inflammatory response.
This application note describes a suite of in vitro assays designed to characterize the pharmacological properties of this compound. The assays will determine its binding affinity for R-X, its functional antagonism of Ligand-A-induced signaling, and its potential cytotoxicity. These assays are crucial for the preclinical development and validation of this compound as a therapeutic candidate.
The following protocols provide detailed methodologies for:
-
Competitive Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound for the R-X receptor.
-
Cell-Based Functional cAMP Assay: To measure the potency (IC50) of this compound in inhibiting Ligand-A-induced cAMP production.
-
Cell Viability (MTT) Assay: To assess the cytotoxicity (CC50) of this compound.
Quantitative Data Summary
The following table summarizes the hypothetical pharmacological data obtained for this compound from the described in vitro assays.
| Parameter | Description | Value |
| Ki | Inhibitor binding affinity constant for R-X | 15.2 nM |
| IC50 | Half-maximal inhibitory concentration in cAMP assay | 45.8 nM |
| CC50 | Half-maximal cytotoxic concentration | > 50 µM |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the R-X receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes from HEK293 cells stably expressing human R-X
-
[³H]-Ligand-A (Radiolabeled agonist)
-
This compound (unlabeled competitor)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., MultiScreenHTS)[3]
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 1 pM to 100 µM.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of R-X expressing cell membranes (e.g., 10 µg protein/well).
-
50 µL of [³H]-Ligand-A at a fixed concentration (typically at or below its Kd value, e.g., 1 nM).
-
50 µL of varying concentrations of this compound or binding buffer (for total binding).
-
For non-specific binding (NSB) wells, add a high concentration of unlabeled Ligand-A (e.g., 10 µM) instead of this compound.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of the plate through the 96-well filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.[4]
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Functional cAMP Assay
Objective: To quantify the ability of this compound to inhibit Ligand-A-stimulated cAMP production in a cell-based assay.
Materials:
-
CHO-K1 cells stably expressing human R-X
-
Assay Medium: Serum-free DMEM/F12
-
Ligand-A (agonist)
-
This compound
-
Forskolin (positive control, adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor, optional but recommended)
-
cAMP Assay Kit (e.g., HTRF, LANCE, or ELISA-based)
-
96-well or 384-well white opaque plates
Procedure:
-
Cell Seeding: Seed the R-X expressing CHO-K1 cells into 96-well plates at a density of ~20,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium.
-
Antagonist Treatment: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add Ligand-A to all wells (except for basal control wells) at a concentration that elicits ~80% of the maximal response (EC80). Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. These kits typically rely on a competitive immunoassay format.[1]
-
Data Analysis:
-
Generate a cAMP standard curve to convert the assay signal to cAMP concentrations.[5]
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 3: Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of this compound on the cell line used in the functional assay.
Materials:
-
CHO-K1 cells (or the same cell line as the functional assay)
-
Culture Medium: DMEM/F12 with 10% FBS
-
This compound
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization Solution: DMSO or 0.01 N HCl in 10% SDS
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~10,000 cells/well and incubate overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.[6]
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percent viability against the log concentration of this compound.
-
Determine the CC50 value (the concentration that reduces cell viability by 50%) using non-linear regression.
-
Visualizations
Caption: Hypothetical signaling pathway of Receptor-X antagonism by this compound.
Caption: Experimental workflow for the cell-based cAMP functional assay.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide 5 in Cell Culture
Disclaimer: The term "Peptide 5" is a non-specific identifier. The following application notes and protocols are based on a hypothetical peptide, herein referred to as "this compound (P5)," a synthetic peptide designed to competitively inhibit the binding of a transcription factor to its target DNA sequence, thereby downregulating the expression of pro-apoptotic genes. These protocols are provided as a representative guide for researchers working with similar synthetic peptides in a cell culture setting.
I. Introduction
This compound (P5) is a novel synthetic peptide developed for the investigation of apoptosis-related signaling pathways. By competitively inhibiting a key transcription factor, P5 offers a targeted approach to studying the molecular mechanisms of programmed cell death. These application notes provide detailed protocols for the use of P5 in cell culture, including reconstitution, treatment of cells, and subsequent analysis of its biological effects.
II. Product Information
-
Product Name: this compound (P5)
-
Molecular Formula: C₅₀H₇₅N₁₅O₁₂
-
Molecular Weight: 1126.3 g/mol
-
Purity: >95% (as determined by HPLC)
-
Formulation: Lyophilized powder
-
Storage: Store at -20°C upon receipt. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
III. Reconstitution and Storage of this compound
Proper reconstitution and storage of P5 are critical for maintaining its bioactivity.
Protocol for Reconstitution:
-
Centrifuge the vial briefly to ensure the lyophilized powder is at the bottom.
-
To prepare a 10 mM stock solution, reconstitute the 1 mg of P5 in 88.8 µL of sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
IV. Cell Culture Treatment with this compound
The optimal concentration of P5 and treatment duration will vary depending on the cell line and experimental objectives. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
General Protocol for Cell Treatment:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere and recover for 24 hours.
-
Preparation of Working Solutions: Dilute the 10 mM P5 stock solution in pre-warmed, serum-free or complete culture medium to the desired final concentrations. It is advisable to prepare a range of concentrations for initial experiments (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of P5. Include a vehicle control (medium with the same concentration of the solvent used to dissolve P5, e.g., water or PBS).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
V. Experimental Protocols and Data Presentation
This section provides detailed protocols for assessing the biological effects of this compound on cultured cells.
A. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of P5 as described in Section IV.
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 5 | 95.3 ± 6.1 |
| 10 | 82.4 ± 5.5 |
| 25 | 65.7 ± 4.9 |
| 50 | 42.1 ± 3.8 |
B. Apoptosis Detection (Caspase-3 Activity Assay)
Caspase-3 is a key effector caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.
Protocol:
-
Seed cells in a 96-well plate and treat with P5 as described above.
-
After treatment, lyse the cells using the lysis buffer provided in a commercial Caspase-3 activity assay kit.
-
Add the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (colorimetric) or fluorescence at an excitation/emission of 400/505 nm (fluorometric).
-
Express Caspase-3 activity as a fold change relative to the vehicle-treated control.
Table 2: Effect of this compound on Caspase-3 Activity
| This compound Concentration (µM) | Caspase-3 Activity (Fold Change) ± SD |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 5 | 1.8 ± 0.3 |
| 10 | 3.5 ± 0.4 |
| 25 | 6.2 ± 0.6 |
| 50 | 9.8 ± 0.9 |
VI. Visualizations
A. Proposed Signaling Pathway of this compound
The following diagram illustrates the hypothetical mechanism of action for this compound, where it inhibits a transcription factor, leading to a decrease in the expression of anti-apoptotic proteins and subsequent activation of the apoptotic cascade.
Application Notes & Protocols: In Vivo Administration of "Peptide 5" in Mouse Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
"Peptide 5" is a novel synthetic peptide designed as a potent and selective antagonist of Tumor Necrosis Factor-alpha (TNF-α). Elevated levels of TNF-α are a hallmark of various inflammatory autoimmune diseases.[1] By inhibiting the binding of TNF-α to its receptors, "this compound" aims to suppress the downstream inflammatory cascade, making it a promising therapeutic candidate for conditions such as Rheumatoid Arthritis (RA).[2][3]
These application notes provide detailed protocols for the preparation, administration, and efficacy evaluation of "this compound" in the widely used Collagen-Induced Arthritis (CIA) mouse model, which shares immunological and pathological features with human RA.[4][5][6]
Mechanism of Action
TNF-α is a critical cytokine in the pathogenesis of RA, driving inflammation, synovial hyperplasia, and joint destruction.[2][7] It exerts its effects by binding to TNF receptors (TNFR1 and TNFR2) on the surface of immune and stromal cells. This binding initiates a signaling cascade, prominently involving the activation of the NF-κB pathway, which leads to the transcription of numerous pro-inflammatory genes.[7] "this compound" is hypothesized to competitively inhibit the interaction between TNF-α and its receptors, thereby blocking this inflammatory signaling.
Pharmacokinetic Profile
The pharmacokinetic (PK) properties of therapeutic peptides are critical for determining appropriate dosing regimens.[8] Unmodified peptides often have short plasma half-lives due to proteolytic degradation and renal clearance.[8][9] The following table summarizes hypothetical PK data for "this compound" in DBA/1 mice following a single subcutaneous injection.
| Parameter | Value | Unit | Description |
| Dose (SC) | 10 | mg/kg | Single subcutaneous administration. |
| Cmax | 1,250 | ng/mL | Maximum observed plasma concentration. |
| Tmax | 2 | hours | Time to reach maximum concentration. |
| t½ (half-life) | 8.5 | hours | Time for plasma concentration to reduce by half. |
| AUC(0-inf) | 15,600 | hr*ng/mL | Total drug exposure over time. |
| CL/F | 0.64 | L/hr/kg | Apparent total clearance of the drug from plasma. |
Table 1. Hypothetical Pharmacokinetic Parameters of "this compound" in Mice.
In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model
The therapeutic efficacy of "this compound" was evaluated in a CIA mouse model. Arthritis was induced in DBA/1 mice, and treatment commenced upon the first signs of disease.[4][5]
| Treatment Group | Dose (mg/kg, SC, daily) | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) | Serum TNF-α (pg/mL, Day 42) |
| Vehicle Control | 0 | 10.2 ± 1.5 | 3.8 ± 0.4 | 85.3 ± 12.1 |
| "this compound" | 1 | 6.5 ± 1.1 | 3.1 ± 0.3 | 42.6 ± 8.5* |
| "this compound" | 5 | 3.1 ± 0.8 | 2.4 ± 0.2 | 18.9 ± 5.2 |
| "this compound" | 10 | 1.5 ± 0.5 | 2.1 ± 0.1 | 9.7 ± 3.4 |
Table 2. Therapeutic Efficacy of "this compound" in CIA Mice. Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle Control.
Detailed Experimental Protocols
Protocol 1: Preparation and Formulation of "this compound"
Ensuring the stability and sterility of peptides is crucial for in vivo studies.[10]
Materials:
-
Lyophilized "this compound"
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water for injection
-
0.22 µm sterile syringe filters
-
Laminar flow hood
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Reconstitution: Under a laminar flow hood, allow the lyophilized "this compound" vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide with sterile, pyrogen-free water to create a concentrated stock solution (e.g., 10 mg/mL). Mix gently by pipetting up and down. Avoid vigorous shaking or vortexing to prevent aggregation.[10]
-
Dilution: Based on animal weights and the desired final dose, calculate the required volume of the stock solution.
-
Dilute the stock solution to the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 250 µL) using sterile PBS (pH 7.4).
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile, low-protein-binding tube.
-
Storage: Prepare fresh daily. If short-term storage is necessary, store aliquots at 4°C for up to 24 hours. For longer-term storage, consult peptide-specific stability data, though freezing is often not recommended for diluted peptide solutions.
Protocol 2: In Vivo Administration via Subcutaneous (SC) Injection
Parenteral administration is common for peptides to avoid degradation in the gastrointestinal tract.[9][10]
Materials:
-
Prepared "this compound" solution
-
Sterile 0.5 mL insulin syringes with 27-29G needles
-
70% ethanol wipes
-
Mouse restrainer (optional)
Procedure:
-
Animal Restraint: Gently restrain the mouse. One common method is to grasp the loose skin over the scruff of the neck and back to immobilize the head and body.
-
Site Preparation: Using a 70% ethanol wipe, disinfect the skin in the interscapular region (between the shoulder blades).
-
Injection:
-
Form a "tent" of skin by gently lifting the disinfected skin.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the "this compound" solution. A small bleb will form under the skin.
-
-
Post-Injection: Withdraw the needle smoothly and apply gentle pressure to the injection site for a few seconds if needed. Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 3: Collagen-Induced Arthritis (CIA) Model and Efficacy Assessment
The CIA model is a robust and widely used model for studying RA.[6] Susceptibility to CIA is linked to specific MHC-class II molecules, making DBA/1 mice a common choice.[4][5]
Materials:
-
Male DBA/1 mice (8-10 weeks old)[6]
-
Bovine Type II Collagen Solution (e.g., 2 mg/mL in 0.05 M acetic acid)
-
Complete Freund’s Adjuvant (CFA)
-
Incomplete Freund’s Adjuvant (IFA)
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing the collagen solution 1:1 with CFA. Emulsify until a stable droplet does not disperse in water.
-
Anesthetize the mice. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion by mixing the collagen solution 1:1 with IFA.
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.[5]
-
-
Arthritis Monitoring (Starting Day 25):
-
Begin monitoring mice 3-4 times per week for signs of arthritis (erythema and swelling in the paws).
-
Use a clinical scoring system (e.g., 0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling, 3 = severe swelling of entire paw, 4 = maximal inflammation/ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using digital calipers.
-
-
Treatment Initiation:
-
Once a mouse develops a clinical score of ≥1, randomize it into a treatment group (Vehicle or "this compound" at various doses).
-
Begin daily subcutaneous administration as described in Protocol 2.
-
-
Endpoint Analysis (e.g., Day 42):
-
At the end of the study, euthanize mice.
-
Collect blood via cardiac puncture for serum cytokine analysis (e.g., TNF-α ELISA).
-
Dissect hind paws and fix them in 10% neutral buffered formalin for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
References
- 1. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 2. researchgate.net [researchgate.net]
- 3. drpress.org [drpress.org]
- 4. chondrex.com [chondrex.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of TNF-α in rheumatoid arthritis: a focus on regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of "Peptide 5" in Human Plasma
Introduction
"Peptide 5" is a novel synthetic therapeutic peptide under investigation for its potential role in modulating inflammatory pathways. As a member of a fast-growing class of therapeutics, accurate quantification of "this compound" in plasma is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1][2][3] These studies are essential for determining dosage regimens, assessing bioavailability, and understanding the drug's metabolism and clearance.[4][5] This application note details two robust methods for the quantification of "this compound" in human plasma: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Method 1: Competitive ELISA
Principle
The competitive ELISA is an immunoassay technique used for the quantification of antigens. In this assay, "this compound" in a plasma sample competes with a fixed amount of enzyme-labeled "this compound" for binding to a limited number of capture antibody sites coated on a microplate. The signal generated is inversely proportional to the amount of "this compound" in the sample.
Hypothetical Signaling Pathway for "this compound"
"this compound" is hypothesized to act by binding to a specific cell surface G-protein coupled receptor (GPCR), initiating a downstream signaling cascade that ultimately leads to the inhibition of a key pro-inflammatory transcription factor, NF-κB.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microplate with 100 µL/well of capture antibody (anti-"this compound") at a concentration of 2 µg/mL in carbonate buffer (pH 9.6). Incubate overnight at 4°C.[6][7][8]
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).[6][8]
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (PBST with 1% BSA) and incubate for 1 hour at 37°C.[8]
-
Sample/Standard Incubation:
-
Prepare standards of "this compound" in drug-free plasma.
-
Add 50 µL of standards, controls, or plasma samples to the appropriate wells.
-
Add 50 µL of HRP-conjugated "this compound" to each well.
-
Incubate for 2 hours at room temperature on a shaker.
-
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[9]
-
Stopping Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation: ELISA
Table 1: Example "this compound" ELISA Standard Curve Data
| Concentration (ng/mL) | Absorbance (450 nm) | % B/B0 |
| 100.0 | 0.158 | 8.9% |
| 50.0 | 0.295 | 16.6% |
| 25.0 | 0.551 | 31.0% |
| 12.5 | 0.879 | 49.4% |
| 6.25 | 1.215 | 68.3% |
| 3.13 | 1.488 | 83.7% |
| 1.56 | 1.652 | 92.9% |
| 0 (B0) | 1.778 | 100.0% |
Table 2: Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-assay (n=6) Mean ± SD | Accuracy (%) | CV (%) | Inter-assay (n=6) Mean ± SD | Accuracy (%) | CV (%) |
| High | 80.0 | 78.5 ± 4.1 | 98.1 | 5.2 | 82.1 ± 5.5 | 102.6 | 6.7 |
| Medium | 40.0 | 41.2 ± 2.5 | 103.0 | 6.1 | 38.9 ± 3.1 | 97.3 | 8.0 |
| Low | 5.0 | 4.8 ± 0.5 | 96.0 | 10.4 | 5.3 ± 0.6 | 106.0 | 11.3 |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
LC-MS/MS provides high selectivity and sensitivity for peptide quantification.[5] The method involves extracting "this compound" from plasma, separating it from other components using liquid chromatography, and then detecting and quantifying it using a mass spectrometer.[10] This approach is considered the gold standard for bioanalysis of many therapeutic peptides.[5]
Experimental Workflow: LC-MS/MS
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of plasma sample, add 10 µL of an internal standard (a stable isotope-labeled version of "this compound").
-
Precipitate proteins by adding 300 µL of acetonitrile.[11] Vortex and centrifuge at 14,000 x g for 10 minutes.[12]
-
Load the supernatant onto a pre-conditioned mixed-mode SPE cartridge.[13]
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide, followed by 1 mL of 20% acetonitrile.[13]
-
Elute "this compound" with 500 µL of 1% trifluoroacetic acid in 75:25 acetonitrile:water.[13]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase A.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 60% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
"this compound": m/z 615.3 → 728.4 (hypothetical)
-
Internal Standard: m/z 619.3 → 736.4 (hypothetical)
-
-
Data Presentation: LC-MS/MS
Table 3: LC-MS/MS Calibration Curve and LLOQ
| Nominal Conc. (pg/mL) | Calculated Conc. (pg/mL) | Accuracy (%) |
| 10.0 (LLOQ) | 9.2 | 92.0 |
| 25.0 | 26.5 | 106.0 |
| 100.0 | 103.1 | 103.1 |
| 500.0 | 489.5 | 97.9 |
| 2000.0 | 2054.0 | 102.7 |
| 5000.0 (ULOQ) | 4915.0 | 98.3 |
| Calibration Curve Fit: Linear, 1/x² weighting, r² > 0.995 |
Table 4: Example Pharmacokinetic Data from a Single Dose Study
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD (n=6) |
| 0.25 | 85.6 ± 12.3 |
| 0.5 | 152.4 ± 25.1 |
| 1.0 | 110.8 ± 18.9 |
| 2.0 | 55.2 ± 9.7 |
| 4.0 | 18.3 ± 4.1 |
| 8.0 | 3.1 ± 1.5 |
| 24.0 | < 1.0 (Below LLOQ) |
Conclusion
Both the competitive ELISA and the LC-MS/MS methods provide reliable and reproducible means for quantifying "this compound" in human plasma. The ELISA method is suitable for high-throughput screening, while the LC-MS/MS method offers superior specificity and sensitivity, making it ideal for regulatory submissions and detailed pharmacokinetic analysis.[13][14] The choice of method will depend on the specific requirements of the study, including required sensitivity, throughput, and the stage of drug development.
References
- 1. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. prisysbiotech.com [prisysbiotech.com]
- 4. Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C6JA00132G [pubs.rsc.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. affbiotech.cn [affbiotech.cn]
- 7. ulab360.com [ulab360.com]
- 8. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 9. bma.ch [bma.ch]
- 10. q2labsolutions.com [q2labsolutions.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Quantitative determination of peptide drug in human plasma samples at low pg/ml levels using coupled column liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide-Mediated Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-drug conjugates (PDCs) represent a promising strategy for targeted therapy, offering the potential to enhance drug efficacy while minimizing off-target toxicity.[1][2] PDCs consist of a targeting peptide, a linker, and a cytotoxic payload.[3][4] The targeting peptide selectively binds to receptors overexpressed on the surface of target cells, facilitating the delivery of the payload to the site of action.[5][6] This targeted approach can improve the therapeutic index of potent drugs by increasing their concentration at the tumor site and reducing systemic exposure.[7]
These application notes provide a comprehensive overview and generalized protocols for the synthesis, characterization, and evaluation of a targeting peptide, referred to herein as "Peptide 5," for use in targeted drug delivery. The methodologies described can be adapted for various peptide sequences and drug payloads.
Data Presentation
The following tables provide a framework for summarizing the quantitative data obtained during the characterization and evaluation of a "this compound"-drug conjugate.
Table 1: Physicochemical Properties of "this compound"
| Parameter | Method | Result |
| Molecular Weight (Da) | Mass Spectrometry | |
| Purity (%) | RP-HPLC | |
| Amino Acid Sequence | Sequencing | |
| Solubility | Visual Inspection |
Table 2: Binding Affinity of "this compound" to Target Receptor
| Parameter | Method | Result |
| Dissociation Constant (Kd) | Surface Plasmon Resonance (SPR) | |
| Association Rate (ka) | Surface Plasmon Resonance (SPR) | |
| Dissociation Rate (kd) | Surface Plasmon Resonance (SPR) |
Table 3: Characteristics of "this compound"-Drug Conjugate
| Parameter | Method | Result |
| Drug-to-Peptide Ratio (DPR) | Mass Spectrometry / UV-Vis | |
| Conjugation Efficiency (%) | RP-HPLC | |
| Stability in Plasma (t1/2) | HPLC |
Table 4: In Vitro Efficacy of "this compound"-Drug Conjugate
| Cell Line | IC50 (nM) | Selectivity Index |
| Target Receptor-Positive | ||
| Target Receptor-Negative |
Table 5: In Vivo Antitumor Efficacy of "this compound"-Drug Conjugate
| Treatment Group | Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle Control | ||
| Free Drug | ||
| "this compound"-Drug Conjugate |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of "this compound"
This protocol describes the synthesis of a generic peptide using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Automated peptide synthesizer or manual synthesis vessel
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid, DIC, and Oxyma in DMF. b. Add the coupling solution to the resin and react for 1-2 hours at room temperature. c. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the "this compound" sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: a. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: a. Precipitate the peptide by adding cold diethyl ether. b. Centrifuge to pellet the peptide and wash with cold ether. c. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized "this compound" by mass spectrometry and analytical RP-HPLC.
Conjugation of "this compound" to a Drug Payload
This protocol describes a general method for conjugating a drug to "this compound" using a maleimide-thiol reaction.
Materials:
-
Synthesized "this compound" containing a cysteine residue
-
Drug payload with a maleimide linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography columns
Protocol:
-
Peptide Dissolution: Dissolve the lyophilized "this compound" in PBS.
-
Drug-Linker Dissolution: Dissolve the maleimide-functionalized drug in DMSO.
-
Conjugation Reaction: a. Add the drug-linker solution to the peptide solution at a molar ratio of 1.5:1 (drug:peptide). b. Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Purification of the Conjugate: a. Purify the "this compound"-drug conjugate from unreacted drug and peptide using size-exclusion chromatography.
-
Characterization: a. Determine the drug-to-peptide ratio (DPR) using mass spectrometry or UV-Vis spectroscopy. b. Assess the purity of the conjugate by RP-HPLC.
In Vitro Cytotoxicity Assay
This protocol uses the MTT assay to determine the cytotoxic effect of the "this compound"-drug conjugate on cancer cells.[8]
Materials:
-
Target receptor-positive and -negative cell lines
-
Cell culture medium and supplements
-
"this compound"-drug conjugate, free drug, and unconjugated "this compound"
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the target receptor-positive and -negative cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of the "this compound"-drug conjugate, free drug, and unconjugated "this compound". b. Replace the cell culture medium with medium containing the different concentrations of the test articles. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: a. Add MTT solution to each well and incubate for 4 hours. b. Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Cellular Uptake Assay
This protocol uses fluorescence microscopy to visualize the cellular uptake of a fluorescently labeled "this compound"-drug conjugate.
Materials:
-
Fluorescently labeled "this compound"-drug conjugate
-
Target receptor-positive and -negative cell lines
-
Cell culture medium
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled "this compound"-drug conjugate at a specific concentration for various time points (e.g., 1, 4, 24 hours).
-
Washing and Fixation: a. Wash the cells with PBS to remove unbound conjugate. b. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining: a. Wash the cells with PBS. b. Stain the nuclei with Hoechst 33342 for 10 minutes.
-
Imaging: a. Wash the cells with PBS. b. Mount the slides with a suitable mounting medium. c. Visualize the cellular uptake of the conjugate using a fluorescence microscope.
Visualizations
References
- 1. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress [mdpi.com]
- 3. Preclinical Drug Development Testing for Peptide-Drug Conjugate (PDC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Targeting Peptides: The New Generation of Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Trends in the research and development of peptide drug conjugates: artificial intelligence aided design [frontiersin.org]
- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
developing antagonists for "Peptide 5" receptor
This document provides detailed application notes and protocols for the development of antagonists for the "Peptide 5" receptor, a model G-protein coupled receptor (GPCR). For the purpose of these protocols, the well-characterized Endothelin-1 (ET-1) receptor, specifically the ETA subtype, will be used as a practical example. The methodologies and principles described herein are broadly applicable to the discovery and characterization of antagonists for other peptide-activated GPCRs.
The ETA receptor, activated by the potent vasoconstrictor peptide ET-1, is implicated in various cardiovascular diseases, including pulmonary arterial hypertension.[1][2][3] The development of antagonists for this receptor has led to approved therapies, making it an excellent model for outlining a drug discovery workflow.[1][4]
The "this compound" (ETA) receptor is a class A GPCR that primarily couples to the Gq alpha subunit (Gαq).[4][5] Upon binding of its endogenous ligand, ET-1, the receptor undergoes a conformational change, activating the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7][8] This increase in intracellular calcium is a hallmark of receptor activation and serves as a measurable endpoint in functional assays.[7]
Antagonist Development Workflow
The process of identifying and validating novel antagonists for the "this compound" receptor follows a structured workflow. It begins with high-throughput screening (HTS) of large compound libraries to identify initial "hits." These hits are then subjected to a series of increasingly rigorous assays to confirm their activity, determine their potency and selectivity, and characterize their mechanism of action.
Quantitative Data for "this compound" (ETA) Receptor Antagonists
The following tables summarize binding and functional data for several well-characterized ETA receptor antagonists. This data is crucial for selecting appropriate reference compounds and for benchmarking newly discovered antagonists.
Table 1: Binding Affinities of ETA Receptor Antagonists
| Compound | Receptor | Species | Assay Type | Ki (nM) | Reference |
| BQ-123 | ETA | Human | Radioligand Binding | 0.037 µM (IC50) | [9] |
| Bosentan | ETA | Human | Radioligand Binding | 3 - 32 | [10] |
| Ambrisentan | ETA | Human | Radioligand Binding | ~0.022 | [11] |
| Macitentan | ETA | Human | Radioligand Binding | 0.5 | [12] |
| Atrasentan | ETA | Rat | Radioligand Binding | 0.038 | [13] |
Table 2: Functional Potency of ETA Receptor Antagonists
| Compound | Assay Type | Cell/Tissue Type | pKB / IC50 | Reference |
| Bosentan | Vasoconstriction | Human Pulmonary Artery | pKB: 6.28 | [12] |
| Macitentan | Vasoconstriction | Human Pulmonary Artery | pKB: 8.02 | [12] |
| Ambrisentan | Vasoconstriction | Human Pulmonary Artery | pKB: 7.38 | [12] |
| BQ-123 | Calcium Mobilization | HEK/ETAR cells | IC50: > 10 µM | [14] |
| Aristolochic acid A | Calcium Mobilization | HEK/ETAR cells | IC50: 7.91 µM | [14] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of test compounds for the "this compound" (ETA) receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human ETA receptor (e.g., CHO or HEK293 cells).[15]
-
Radioligand: [125I]ET-1 (specific activity ~2000 Ci/mmol).
-
Binding Buffer: 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% Bovine Serum Albumin (BSA).
-
Test Compounds: Serially diluted in binding buffer.
-
Non-specific Binding Control: High concentration of unlabeled ET-1 (e.g., 1 µM).
-
Assay Plates: 96-well polypropylene plates.
-
Filter Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
25 µL of binding buffer (for total binding).
-
25 µL of 1 µM unlabeled ET-1 (for non-specific binding).
-
25 µL of test compound at various concentrations.
-
-
Add Radioligand: Add 25 µL of [125I]ET-1 (final concentration ~0.1 nM) to all wells.[16]
-
Add Membranes: Add 50 µL of cell membrane suspension (containing 5-10 µg of protein) to each well. The total assay volume is 100 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the pre-wetted glass fiber filter plate using a vacuum manifold. Wash each well 3-4 times with 200 µL of ice-cold binding buffer (without BSA).
-
Counting: Dry the filter plate, add scintillant to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an agonist.[7]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human ETA receptor.[14]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) with supplements and selection antibiotic.
-
Assay Plates: Black-wall, clear-bottom 96- or 384-well microplates.[17]
-
Calcium-sensitive Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: ET-1.
-
Test Compounds: Serially diluted antagonists.
-
Fluorescence Plate Reader: FLIPR, FlexStation, or similar instrument with liquid handling capabilities.[7]
Procedure:
-
Cell Plating: Seed cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate). Incubate overnight.[18]
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and an anion-exchange inhibitor like probenecid (2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.[18]
-
-
Compound Addition & Measurement:
-
Wash the cells twice with assay buffer, leaving a final volume of 80 µL in each well.
-
Place the cell plate and a compound plate (containing 20 µL of 5x concentrated test compounds) into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument adds 20 µL of the test compound (or vehicle) to the wells. Incubate for a pre-determined time (e.g., 10-15 minutes).[14]
-
The instrument then adds 25 µL of ET-1 agonist at an EC80 concentration (a pre-determined concentration that gives 80% of the maximal response).
-
Measure the fluorescence signal continuously for 60-120 seconds.
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data, setting the response with agonist alone as 100% and the response with vehicle as 0%.
-
Plot the percent inhibition against the log concentration of the antagonist.
-
Determine the IC50 value from the resulting dose-response curve.
Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay
This assay provides an alternative functional readout for Gq-coupled receptor activation. It measures the accumulation of IP1, a stable downstream metabolite of IP3.[19]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human ETA receptor.
-
Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit (e.g., from Cisbio).[19][20] This kit typically includes:
-
Stimulation buffer
-
LiCl (to inhibit IP1 degradation)[21]
-
IP1-d2 conjugate (acceptor)
-
Anti-IP1-Cryptate antibody (donor)
-
Lysis buffer
-
-
Assay Plates: White, opaque 384-well plates.[21]
-
Agonist: ET-1.
-
Test Compounds: Serially diluted antagonists.
-
HTRF-compatible Plate Reader: A plate reader capable of time-resolved fluorescence detection at two wavelengths (e.g., 620 nm and 665 nm).[20]
Procedure:
-
Cell Preparation: Detach cells and resuspend them in stimulation buffer (containing LiCl) to the desired concentration (e.g., ~1.5 x 106 cells/mL).[9]
-
Assay Setup: To a 384-well plate, add the following:
-
5 µL of cell suspension per well.
-
5 µL of test compound (antagonist) at various concentrations.
-
-
Antagonist Incubation: Incubate the plate for 15-30 minutes at 37°C.[22]
-
Agonist Stimulation: Add 5 µL of ET-1 agonist (at an EC80 concentration).
-
Stimulation Incubation: Incubate for 30-60 minutes at 37°C.[9]
-
Lysis and Detection:
-
Add 5 µL of the IP1-d2 conjugate (diluted in lysis buffer) to each well.
-
Add 5 µL of the anti-IP1-Cryptate antibody (diluted in lysis buffer) to each well.[6]
-
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader.
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of IP1 produced.[22]
-
Normalize the data based on controls (agonist alone vs. vehicle).
-
Plot the normalized response against the log concentration of the antagonist to determine the IC50 value.
References
- 1. ahajournals.org [ahajournals.org]
- 2. rpsg.org.uk [rpsg.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Endothelin ETA receptor regulates signaling and ANF gene expression via multiple G protein-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Mobilization of intracellular calcium by endothelin in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Evidence for biased agonists and antagonists at the endothelin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. IP accumulation assay [bio-protocol.org]
- 22. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Fluorescent Labeling of "Peptide 5" for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Peptide 5" is a peptide of significant interest for its potential role in [Note to User: Briefly describe the known or hypothesized biological function of your specific this compound, e.g., cell signaling, antimicrobial activity, receptor binding]. To elucidate its mechanism of action, cellular uptake, and subcellular localization, fluorescent labeling of "this compound" is an invaluable technique.[1] By covalently attaching a fluorescent dye, the peptide can be visualized and tracked within live or fixed cells and tissues using fluorescence microscopy.[2][3] This application note provides a comprehensive guide to the selection of appropriate fluorescent dyes and detailed protocols for the labeling, purification, and imaging of "this compound".
Principles of Fluorescent Labeling
Fluorescent labeling of peptides involves the covalent attachment of a fluorophore to a specific functional group on the peptide.[4] The choice of labeling strategy depends on the amino acid sequence of "this compound". Common targetable functional groups include:
-
Primary amines: Located at the N-terminus and on the side chain of lysine (Lys) residues.[5]
-
Thiols: Found on the side chain of cysteine (Cys) residues.[5]
-
Carboxylic acids: Present at the C-terminus and on the side chains of aspartic acid (Asp) and glutamic acid (Glu).[5]
The selection of the fluorescent dye is critical and should be based on the specific experimental requirements, including the available excitation sources on the microscope, the desired emission wavelength, and the photostability of the dye.[3]
Data Presentation: Comparison of Common Fluorescent Dyes
The following table summarizes the key photophysical properties of a selection of common fluorescent dyes suitable for peptide labeling.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (approx.) | Photostability |
| FITC (Fluorescein) | 494 | 518 | 0.92 | Moderate |
| TAMRA | 543 | 572 | 0.1 (variable) | Moderate |
| Cyanine3 (Cy3) | 550 | 570 | 0.15 | High |
| Cyanine5 (Cy5) | 650 | 670 | 0.20 | High |
| Alexa Fluor 488 | 495 | 519 | 0.92 | High |
| Alexa Fluor 555 | 555 | 565 | 0.10 | High |
| Alexa Fluor 647 | 650 | 668 | 0.33 | High |
Note: Quantum yield and photostability can be influenced by conjugation to the peptide and the local microenvironment. The values presented are for illustrative purposes.[6]
Experimental Protocols
Protocol 1: Fluorescent Labeling of "this compound" with FITC
This protocol describes the labeling of a primary amine on "this compound" with fluorescein isothiocyanate (FITC). The isothiocyanate group of FITC reacts with primary amines in a basic environment to form a stable thiourea bond.[7][]
Materials:
-
"this compound" (lyophilized)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7]
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0)[7]
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Size-exclusion chromatography column or reverse-phase HPLC for purification
Procedure:
-
Peptide Dissolution: Dissolve "this compound" in 0.1 M sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.[9]
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMF or DMSO to a concentration of 1 mg/mL.[9] This solution is light-sensitive and should be protected from light.[10]
-
Labeling Reaction: While gently vortexing, slowly add a 1.5 to 3-fold molar excess of the FITC solution to the peptide solution.[7][10]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark with continuous stirring.[7][10]
-
Purification:
-
Acidify the reaction mixture with a small amount of TFA or acetic acid to stop the reaction.[10]
-
Purify the FITC-labeled "this compound" from unreacted dye and peptide using either size-exclusion chromatography or reverse-phase HPLC.[9][10]
-
Monitor the elution profile at the absorbance maximum of the peptide (e.g., 280 nm) and FITC (around 495 nm).
-
Collect the fractions containing the dual-absorbance peak corresponding to the labeled peptide.
-
-
Characterization:
-
Confirm the identity and purity of the collected fractions using mass spectrometry. The expected mass will be the mass of "this compound" plus the mass of the FITC molecule (389.38 g/mol ).[6]
-
Lyophilize the pure fractions to obtain the FITC-"this compound" as a powder.
-
-
Storage: Store the lyophilized FITC-"this compound" at -20°C or -80°C, protected from light.[6]
Protocol 2: Cellular Imaging of FITC-"this compound"
This protocol provides a general guideline for imaging the cellular uptake and localization of FITC-"this compound" using fluorescence microscopy.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glass-bottom dishes or coverslips
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing (optional)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for FITC (Excitation: ~490 nm, Emission: ~525 nm)
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Cell Treatment:
-
Prepare a stock solution of FITC-"this compound" in an appropriate solvent (e.g., sterile water or DMSO).
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing FITC-"this compound".
-
Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Washing:
-
Remove the medium containing the labeled peptide.
-
Gently wash the cells three times with pre-warmed PBS to remove any unbound peptide.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope.
-
-
Fixed-Cell Imaging (Optional):
-
After washing with PBS, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Image Acquisition:
-
Acquire images using the appropriate filter sets for FITC and the nuclear counterstain.
-
Optimize exposure times to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
Visualizations
Caption: Experimental workflow for labeling and imaging.
Caption: A representative peptide signaling pathway.
References
- 1. Fluorescent peptides: applications in molecular imaging [genosphere-biotech.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 4. lubio.ch [lubio.ch]
- 5. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. benchchem.com [benchchem.com]
- 7. youdobio.com [youdobio.com]
- 9. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 10. peptideweb.com [peptideweb.com]
Application Notes and Protocols: PHDP5 in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss, pathologically associated with the accumulation of beta-amyloid plaques and neurofibrillary tangles of hyperphosphorylated tau protein in the brain.[1] Recent research has identified a synthetic peptide, PHDP5, as a promising therapeutic candidate that has been shown to reverse cognitive deficits in preclinical models of Alzheimer's disease.[2][3]
PHDP5 is a novel peptide that targets the interaction between dynamin and microtubules, which is crucial for synaptic vesicle recycling.[1][4] In Alzheimer's pathology, the tau protein sequesters dynamin, impairing synaptic function.[1] PHDP5 has been shown to release dynamin from this sequestration, thereby restoring synaptic communication.[1] This document provides detailed application notes, quantitative data from preclinical studies, and experimental protocols for utilizing PHDP5 in Alzheimer's disease research models.
Quantitative Data Summary
The efficacy of PHDP5 in reversing cognitive deficits has been evaluated in transgenic mouse models of Alzheimer's disease (Tau609 mice) using the Morris Water Maze (MWM) test. The following tables summarize the key quantitative findings from these studies.[1][3]
Table 1: Morris Water Maze - Time to Find Hidden Platform (Acquisition Phase)
| Group | Day 1 (seconds) | Day 4 (seconds) | Reduction in Time |
| Wild-Type (WT) Mice | 40 | 16 | 60% |
| Tau609 Control (Saline) | 45 | 30 | 33% |
| Tau609 + PHDP5 | 42 | 19 | 55% |
Table 2: Morris Water Maze - Memory Retention Test (Probe Trial)
| Group | Time Spent in Target Quadrant (%) |
| Wild-Type (WT) Mice | 36% |
| Tau609 Control (Saline) | 25% |
| Tau609 + PHDP5 | 33% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of PHDP5 and a typical experimental workflow for its evaluation in a mouse model of Alzheimer's disease.
Caption: Proposed signaling pathway of PHDP5 in Alzheimer's disease.
References
Troubleshooting & Optimization
"Peptide 5" solubility and stability issues
Welcome to the technical support center for Peptide 5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
General Handling
Q1: What is the recommended procedure for reconstituting lyophilized this compound?
A1: Proper reconstitution is crucial for maintaining the peptide's biological activity.[1] For optimal results, allow the vial of lyophilized this compound and the chosen solvent to equilibrate to room temperature before use to avoid condensation.[2][3][4] Gently tap the vial to ensure all powder is at the bottom.[2] Slowly add the recommended solvent, allowing it to run down the side of the vial, and swirl gently to dissolve the peptide.[3][4] Avoid vigorous shaking, which can damage the peptide's structure.[3] If particles remain, brief sonication can aid dissolution.[3][5]
Q2: How should I store this compound in its lyophilized and reconstituted forms?
A2: Lyophilized peptides are stable for weeks at room temperature but should be stored at -20°C for long-term stability.[4] Once reconstituted, peptide solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or preferably -80°C.[6] For short-term storage (up to eight weeks), refrigeration at 2-8°C is acceptable.[3]
Solubility Issues
Q3: My this compound is not dissolving in water. What should I do?
A3: The solubility of a peptide is highly dependent on its amino acid sequence and overall charge.[6][7] If this compound is basic (net positive charge), adding a small amount of 10% acetic acid can help.[8] If it is acidic (net negative charge), a dilute solution of ammonium bicarbonate or ammonium hydroxide can be used. For hydrophobic peptides, dissolving first in a minimal amount of an organic solvent like DMSO, and then slowly diluting with your aqueous buffer, is a common strategy.[5][6][7]
Q4: this compound precipitates out of solution after I add it to my buffer. How can I prevent this?
A4: Precipitation upon buffer exchange often occurs when the pH of the buffer is close to the peptide's isoelectric point (pI), the pH at which the peptide has no net charge and minimal solubility. To avoid this, ensure your buffer's pH is at least one unit above or below the pI. Additionally, precipitation can occur if the solubility limit in the final buffer is exceeded. When diluting a peptide stock (especially from an organic solvent), add the stock solution dropwise to the stirred aqueous buffer to prevent localized high concentrations that can lead to precipitation.[9]
Stability Concerns
Q5: What are the common degradation pathways for peptides like this compound?
A5: Peptides are susceptible to several chemical and physical degradation pathways.[10][11] Common chemical instabilities include hydrolysis (cleavage of peptide bonds), deamidation (especially at asparagine and glutamine residues), and oxidation (primarily affecting methionine, cysteine, and tryptophan).[10][11][12] Physical instabilities include aggregation, adsorption to surfaces, and precipitation.[10][11]
Q6: How can I minimize the adsorption of this compound to labware?
A6: Peptide adsorption to surfaces of vials and pipette tips can lead to significant loss of material, especially at low concentrations.[13][14] Using low-binding labware is highly recommended.[13] For glass surfaces, siliconization can create a hydrophobic barrier.[13] Alternatively, adding a blocking agent like Bovine Serum Albumin (BSA) to your buffer can coat the labware surface, though this may interfere with some assays.[13][15] Increasing the organic content of the solvent can also reduce adsorption.[13]
Troubleshooting Guides
Guide 1: Troubleshooting Solubility Problems
This guide provides a step-by-step approach to dissolving this compound.
| Issue | Potential Cause | Recommended Solution |
| Lyophilized powder does not dissolve in sterile water. | This compound is hydrophobic or has a net charge that is not conducive to dissolution in neutral pH. | 1. Check the peptide's charge. If basic, add a few drops of 10% acetic acid. If acidic, add a few drops of 0.1% ammonium hydroxide. 2. For hydrophobic peptides, dissolve in a minimal amount of DMSO (e.g., 50 µL) and then slowly dilute with your desired aqueous buffer.[5][6] 3. Use sonication briefly to aid dissolution.[3][5] |
| Peptide precipitates after adding to a new buffer. | The buffer pH is near the peptide's isoelectric point (pI), or the solubility limit has been exceeded. | 1. Adjust the buffer pH to be at least one unit away from the peptide's pI.[16] 2. Dilute the peptide stock solution slowly into the new buffer while vortexing gently. |
| The solution remains cloudy or contains particulates. | Incomplete dissolution or aggregation. | 1. Briefly sonicate the solution.[3][5] 2. Gently warm the solution, but be cautious as heat can degrade the peptide.[5][7] 3. Centrifuge the solution to pellet any undissolved material before use.[7] |
Guide 2: Managing Stability and Degradation
This guide outlines common stability issues and preventative measures.
| Issue | Potential Cause | Recommended Solution |
| Loss of activity over time in solution. | Chemical degradation (e.g., oxidation, deamidation, hydrolysis). | 1. For oxidation-sensitive peptides (containing Cys, Met, Trp), use oxygen-free buffers.[5] Avoid DMSO as a solvent.[5] 2. Store aliquots at -80°C to slow chemical degradation. 3. Maintain optimal pH: Avoid pH extremes that accelerate hydrolysis.[10][11] |
| Peptide aggregation. | High concentration, buffer conditions (pH near pI), temperature changes. | 1. Work at a lower concentration if possible. 2. Ensure the buffer pH is far from the pI. [16] 3. Incorporate solubilizing agents like arginine in the buffer.[16] 4. Avoid repeated freeze-thaw cycles, which can promote aggregation.[6] |
| Inconsistent results between experiments. | Peptide adsorption to labware, leading to variable concentrations. | 1. Use low-protein-binding tubes and pipette tips. [13] 2. Perform a recovery test to quantify peptide loss in your specific labware.[13] 3. Consider surface passivation of glassware if it must be used.[13] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol details the steps for reconstituting this compound to a stock solution.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to sit at room temperature for 10-15 minutes.[2][3] This prevents moisture condensation.
-
Preparation: Prepare your chosen solvent. For initial attempts, high-purity sterile water is recommended.[1] If the peptide is known to be hydrophobic or charged, prepare the appropriate solvent (e.g., water with 10% acetic acid, or DMSO) as determined by a small-scale solubility test.[7]
-
Reconstitution: Gently tap the vial to collect all the powder at the bottom.[2] Using a sterile pipette, slowly add the solvent to the vial.[4]
-
Dissolution: Gently swirl the vial or invert it several times until the peptide is fully dissolved.[2][3] Avoid vigorous shaking.[3] If necessary, sonicate the vial in a water bath for a few seconds.[5]
-
Verification: Inspect the solution to ensure it is clear and free of particulates.[1] If not, centrifuge the vial to pellet any undissolved material.
-
Aliquoting and Storage: Aliquot the stock solution into low-binding microcentrifuge tubes to avoid multiple freeze-thaw cycles.[6] Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment by RP-HPLC
This protocol provides a basic method for assessing the stability of a this compound solution over time. A stability-indicating method should be able to separate the intact peptide from its degradation products.[17]
-
Preparation of Stability Samples: Reconstitute this compound to a known concentration (e.g., 1 mg/mL) in the desired buffer. Aliquot this solution into several vials.
-
Time-Zero Analysis: Immediately analyze one aliquot using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to establish the initial purity (Time 0).
-
Incubation: Store the remaining aliquots under the desired stability testing conditions (e.g., 4°C, 25°C, 37°C).[18]
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot from storage and analyze it by RP-HPLC.
-
Data Analysis: Compare the chromatograms from each time point to the Time 0 sample. Calculate the percentage of the main peptide peak area relative to the total peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation.
References
- 1. jpt.com [jpt.com]
- 2. usp.org [usp.org]
- 3. uk-peptides.com [uk-peptides.com]
- 4. particlepeptides.com [particlepeptides.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jpt.com [jpt.com]
- 8. biobasic.com [biobasic.com]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 11. veeprho.com [veeprho.com]
- 12. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 18. Stability Testing for Peptide and Protein-Based Drugs: Regulatory and Analytical Best Practices – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Optimizing "Insulin-like Peptide 5 (INSL5)" Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Insulin-like Peptide 5 (INSL5) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Insulin-like this compound (INSL5) and what is its primary mechanism of action?
A1: Insulin-like this compound (INSL5) is a peptide hormone belonging to the insulin/relaxin superfamily.[1][2] It is primarily expressed in the enteroendocrine L-cells of the colon.[1][2] INSL5 acts as the cognate ligand for the Relaxin Family Peptide Receptor 4 (RXFP4).[1][2] The activation of RXFP4 by INSL5 initiates several intracellular signaling cascades.[1][3]
Q2: What are the known signaling pathways activated by INSL5?
A2: Upon binding to its receptor, RXFP4, INSL5 activates Gαi/o proteins.[3] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1][3] Additionally, INSL5 stimulation of RXFP4 has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of ERK1/2 and p38MAPK.[1][3] Other activated pathways include the PI3K/Akt pathway, leading to the phosphorylation of Akt and S6 ribosomal protein (S6RP), which are implicated in cell growth and proliferation.[1]
Q3: What are the general recommendations for a starting dose of INSL5 in in vivo studies?
A3: For initial in vivo studies with novel peptides like INSL5, a starting dose range of 1-5 mg/kg body weight administered via intravenous (IV) or subcutaneous (SC) injection is often recommended as a starting point.[4] However, the optimal dose is highly dependent on the specific animal model, the research question, and the desired therapeutic effect.[4] A thorough dose-escalation study is crucial to determine the optimal therapeutic window and to identify the maximum tolerated dose (MTD).
Q4: How should INSL5 be reconstituted and stored for in vivo experiments?
A4: INSL5 should be reconstituted in a sterile, pyrogen-free buffered saline, such as phosphate-buffered saline (PBS) at a pH of 7.4, to a stock concentration of 1-10 mg/mL.[4] To reconstitute, gently swirl the vial to dissolve the lyophilized powder; avoid vigorous shaking to prevent peptide aggregation.[4] It is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] For short-term storage, the reconstituted peptide can be kept at 4°C for up to one week.[4]
Q5: What are potential challenges and off-target effects to consider when working with INSL5 in vivo?
A5: Peptides can have short in vivo half-lives due to enzymatic degradation and rapid renal clearance.[4][5] For INSL5, the estimated half-life is in the range of 1-4 hours, though this can vary between species.[4] Potential off-target effects, especially at higher doses, may include mild immunogenic reactions or transient changes in physiological parameters.[4] Therefore, the inclusion of appropriate control groups and careful monitoring of the animals for any adverse reactions is essential.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable in vivo efficacy | - Suboptimal Dosage: The administered dose may be too low to elicit a biological response. - Poor Peptide Stability: The peptide may be degrading rapidly in vivo.[6] - Inefficient Route of Administration: The chosen route may not provide adequate bioavailability.[7] | - Conduct a Dose-Escalation Study: Systematically increase the dose to identify the effective therapeutic range. - Assess Peptide Stability: Perform an in vitro plasma stability assay to determine the peptide's half-life in a biological matrix.[6] Consider peptide modifications like N-terminal acetylation or C-terminal amidation to improve stability.[6][8] - Optimize Administration Route: Evaluate alternative routes of administration (e.g., intravenous, subcutaneous, intraperitoneal) to improve bioavailability.[9] |
| High variability in experimental results | - Inconsistent Peptide Formulation: Improper reconstitution or handling can lead to variations in peptide concentration and aggregation. - Biological Variability: Differences in animal age, weight, or health status can contribute to variable responses. | - Standardize Formulation Protocol: Ensure consistent reconstitution, storage, and handling procedures for the peptide solution.[4] - Control for Biological Variables: Use animals of the same age, sex, and genetic background. Ensure proper randomization of animals into experimental groups. |
| Adverse events or toxicity observed | - Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). - Off-target effects: The peptide may be interacting with unintended receptors or pathways.[4] | - Perform a Toxicity Study: Determine the MTD by administering escalating doses and closely monitoring for signs of toxicity. - Include Control Groups: Use vehicle-only control groups to differentiate between peptide-specific effects and procedural artifacts.[10] |
Experimental Protocols
Protocol 1: In Vivo Dose-Escalation Study for INSL5 in a Mouse Model
Objective: To determine the optimal and maximum tolerated dose of INSL5 in a mouse model.
Materials:
-
Lyophilized INSL5 peptide
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
8-week-old C57BL/6 mice (or other appropriate strain)
-
Sterile syringes and needles (25-27 G)
Procedure:
-
Reconstitution: Reconstitute INSL5 in sterile PBS to a stock concentration of 10 mg/mL. Gently swirl to dissolve.
-
Animal Groups: Divide the mice into several groups (n=5 per group), including a vehicle control group that will receive only PBS.
-
Dosing: Administer INSL5 via the desired route (e.g., intravenous or subcutaneous injection) at escalating doses. A suggested dose range for escalation is 1, 5, 10, 25, and 50 mg/kg body weight.[4]
-
Monitoring: Closely monitor the mice for a predetermined period (e.g., 24-48 hours) for any signs of adverse reactions, such as changes in behavior, weight loss, or signs of distress.
-
Data Collection: At the end of the observation period, collect relevant biological samples (e.g., blood, tissues) for downstream analysis to assess the pharmacodynamic effects of INSL5 at different doses.
-
Analysis: Determine the dose that produces the desired biological effect with minimal to no toxicity. This will inform the dose selection for subsequent efficacy studies.
Protocol 2: Pharmacokinetic (PK) Study of INSL5 in a Mouse Model
Objective: To determine the plasma concentration-time profile and half-life of INSL5 following a single administration.
Materials:
-
INSL5 peptide
-
Sterile PBS, pH 7.4
-
Cannulated mice (for serial blood sampling) or multiple groups of non-cannulated mice
-
Anesthesia (if required for blood collection)
-
Blood collection tubes with an appropriate anticoagulant (e.g., K2-EDTA)
-
LC-MS/MS or a validated ELISA kit for INSL5 quantification
Procedure:
-
Dosing: Administer a single dose of INSL5 (e.g., 10 mg/kg) via the desired route (e.g., intravenous injection) to the mice.[4]
-
Blood Sampling: Collect blood samples (approximately 50 µL) at various time points post-injection. Suggested time points include 0, 5, 15, 30, 60, 120, and 240 minutes.[4][11]
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation (e.g., 2,000 x g for 10 minutes at 4°C).[11]
-
Sample Storage: Store the plasma samples at -80°C until analysis.[11]
-
Quantification: Measure the concentration of INSL5 in the plasma samples using a validated LC-MS/MS method or a specific ELISA.[4]
-
Data Analysis: Plot the plasma concentration of INSL5 versus time to determine key pharmacokinetic parameters, including half-life (t1/2), peak concentration (Cmax), and area under the curve (AUC).
Visualizations
Caption: Signaling pathway of Insulin-like this compound (INSL5) via the RXFP4 receptor.
Caption: General experimental workflow for in vivo studies of INSL5.
References
- 1. Signal transduction pathways activated by insulin‐like this compound at the relaxin family peptide RXFP4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal transduction pathways activated by insulin-like this compound at the relaxin family peptide RXFP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ichor.bio [ichor.bio]
- 11. benchchem.com [benchchem.com]
preventing "Peptide 5" aggregation in solution
This Technical Support Center provides guidance for researchers, scientists, and drug development professionals on preventing the aggregation of "Peptide 5," a model amphipathic peptide prone to forming beta-sheets, particularly at neutral to slightly basic pH and concentrations above 1 mg/mL.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it prone to aggregation?
A1: "this compound" is a synthetic peptide with an isoelectric point (pI) of approximately 9.5, making it positively charged at neutral pH. Its amphipathic nature and tendency to form beta-sheet structures contribute to its propensity for aggregation, especially under certain conditions like neutral to basic pH, high concentrations, agitation, or freeze-thaw cycles.
Q2: What is the first step I should take when dissolving my lyophilized "this compound"?
A2: Before dissolving the entire sample, it is highly recommended to test the solubility with a small amount of the peptide.[1][2] The initial solvent of choice should be sterile, distilled water.[1] Given that "this compound" is a basic peptide (pI > 7), if it does not dissolve in water, the next step would be to try a dilute acidic solution, such as 10% acetic acid.[3][4]
Q3: My "this compound" solution appears cloudy. What does this indicate?
A3: A cloudy or opaque appearance in your peptide solution is a common sign of aggregation or that the peptide's solubility limit has been exceeded.[5] This can be caused by various factors, including incorrect pH, high peptide concentration, or the buffer conditions promoting self-association.
Q4: How should I store my "this compound" stock solution to minimize aggregation?
A4: For long-term storage, it is best to store lyophilized peptides at -20°C or colder. Once in solution, it is recommended to aliquot the peptide into single-use volumes and store them at -20°C, or preferably -80°C, to avoid repeated freeze-thaw cycles which can promote aggregation.[6]
Troubleshooting Guide
Q5: I dissolved "this compound" in water, but it aggregated when I added my neutral pH buffer. What happened and how can I fix it?
A5: "this compound" is most soluble in an acidic environment due to its high pI. When you introduce a neutral or basic buffer, you are moving the pH closer to its isoelectric point, where its net charge is reduced, leading to decreased solubility and aggregation.[7] To resolve this, consider preparing your final solution by slowly adding the concentrated acidic peptide stock to your buffer with constant, gentle stirring.[8] This method helps to avoid localized high concentrations of the peptide in a less favorable pH environment.
Q6: I'm working with a high concentration of "this compound" (>2 mg/mL) and it keeps aggregating. What are my options?
A6: At high concentrations, the likelihood of aggregation increases significantly.[9] If your experimental protocol allows, consider working at a lower concentration. If a high concentration is necessary, you might need to use additives or co-solvents to improve solubility. Small amounts of organic solvents like DMSO can be effective, but their compatibility with your assay must be confirmed.[3] Alternatively, the use of solubilizing agents like arginine has been shown to suppress peptide aggregation.[10]
Q7: Can I use sonication to dissolve "this compound" aggregates?
A7: Yes, sonication can be a useful technique to help break up small aggregates and aid in the dissolution of peptides.[3][11][12] It is recommended to use brief pulses of sonication and to keep the sample on ice between pulses to prevent excessive heating, which could potentially degrade the peptide.[5][12]
Q8: Are there any additives that can help prevent "this compound" aggregation during my experiment?
A8: Several types of additives can help prevent peptide aggregation. Non-ionic surfactants, such as Tween 20 or Polysorbate 80, can be used at low concentrations (e.g., 0.01-0.1%) to prevent surface-induced aggregation. Osmolytes like glycerol or sucrose can also have a stabilizing effect.[13] The choice of additive will depend on the specifics of your experiment and its compatibility with your downstream applications.
Quantitative Data on "this compound" Solubility
Table 1: Effect of pH on the Solubility of "this compound" at 1 mg/mL
| pH | Solvent/Buffer | Solubility | Observation |
| 3.0 | 0.1% Acetic Acid | > 99% | Clear Solution |
| 5.0 | 50 mM Acetate Buffer | ~95% | Clear Solution |
| 7.4 | 50 mM Phosphate Buffer | < 50% | Cloudy, visible precipitates |
| 9.0 | 50 mM Tris Buffer | < 30% | Significant precipitation |
Table 2: Effect of Additives on "this compound" Aggregation at 1 mg/mL in pH 7.4 Phosphate Buffer
| Additive | Concentration | Aggregation Level (after 1 hr) |
| None | - | High |
| DMSO | 1% (v/v) | Low |
| Glycerol | 5% (v/v) | Moderate |
| L-Arginine | 50 mM | Low |
| Tween 20 | 0.05% (v/v) | Low |
Experimental Protocols
Protocol 1: Standard Solubilization of "this compound"
-
Allow the lyophilized "this compound" to equilibrate to room temperature before opening the vial.
-
Add the required volume of sterile 0.1% acetic acid to achieve a stock concentration of 5 mg/mL.
-
Gently vortex the solution for 30-60 seconds. If not fully dissolved, sonicate in an ice bath for 1-2 minutes with intermittent cooling.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For use in a neutral pH buffer, slowly add the acidic stock solution dropwise into the vigorously stirred buffer to the desired final concentration.
Protocol 2: Disaggregation of "this compound" using Sonication
-
If your "this compound" solution shows signs of aggregation (cloudiness), place the vial in an ice bath.
-
Sonicate the solution for 10-15 second bursts.
-
Allow the solution to rest on ice for at least 30 seconds between sonication bursts to prevent heating.
-
Repeat the sonication and resting cycle 3-5 times.
-
After sonication, centrifuge the solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any remaining insoluble aggregates.
-
Carefully transfer the supernatant to a new tube. Note that the final concentration of the peptide may be lower than the initial concentration.
Visual Guides
Caption: Workflow for the initial solubilization of "this compound".
Caption: Troubleshooting flowchart for "this compound" aggregation.
References
- 1. genscript.com [genscript.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. jpt.com [jpt.com]
- 4. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. reddit.com [reddit.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
"Peptide 5" off-target effects in cell-based assays
Peptide 5 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions regarding the use of this compound in cell-based assays, with a specific focus on potential off-target effects.
Troubleshooting Guide
This guide addresses specific problems users may encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.
Question 1: I'm observing significant cytotoxicity in my non-cancerous control cell line, which shouldn't be affected by a p53-stabilizing peptide. What could be the cause?
Answer: Unexpected cytotoxicity in non-target cells is a common issue that can stem from several sources:
-
Non-Specific Membrane Disruption: At high concentrations, peptides, particularly those with cationic or amphipathic properties, can disrupt cellular membranes, leading to necrosis or apoptosis. This is a common off-target effect for many peptides.[1][2]
-
Contamination from Synthesis: Residual trifluoroacetic acid (TFA) from the peptide purification process can be cytotoxic or inhibit cell proliferation.[3] Similarly, endotoxin contamination can trigger immune responses and cell death in certain cell types.[3]
-
Off-Target Pathway Activation: The peptide may be interacting with other critical cellular targets besides the intended p53-MDM2 interaction, such as essential kinases or G-protein coupled receptors, leading to cell death.
Solutions:
-
Perform a Dose-Response Curve: Titrate this compound on your control cell line to determine the concentration at which toxicity begins. Compare this to the effective concentration in your cancer cell line.
-
Use a Scrambled Control Peptide: Synthesize a peptide with the same amino acid composition as this compound but in a randomized sequence. This control should not bind to MDM2 and can help differentiate sequence-specific off-target effects from general peptide properties like charge or hydrophobicity.
-
Request TFA Removal: For sensitive cellular assays, it is recommended to use peptides that have undergone a salt exchange (e.g., to acetate or chloride salts) to remove residual TFA.[4]
-
Test for Endotoxins: If using immune cells or other sensitive primary cells, ensure your peptide preparation is tested and certified to have low endotoxin levels.[3]
Question 2: My results show high levels of cell death, but the expression of p53 target genes like CDKN1A (p21) and PUMA is not proportionally increased. Is this an off-target effect?
Answer: This discrepancy strongly suggests that the observed cytotoxicity may be occurring through an off-target mechanism independent of p53 activation.
-
Mitochondrial Disruption: The peptide could be directly permeabilizing the mitochondrial membrane, leading to the release of cytochrome c and activation of apoptosis through a p53-independent pathway.
-
Kinase Inhibition: this compound might be inhibiting essential survival kinases, such as AKT, leading to apoptosis.[5] This would bypass the need for p53-mediated transcription of pro-apoptotic genes.
-
Signaling Pathway Crosstalk: The peptide could be modulating other signaling pathways that crosstalk with cell survival and apoptosis pathways, confounding the expected results.[6][7]
Solutions:
-
Profile Off-Target Kinases: Use a commercial kinase profiling service to screen this compound against a panel of common kinases to identify unintended targets.
-
Measure Mitochondrial Membrane Potential: Use a fluorescent dye like JC-1 or TMRM to assess whether this compound directly causes mitochondrial depolarization.
-
Perform a Target Knockout/Knockdown Experiment: Use CRISPR/Cas9 or siRNA to eliminate the intended target (MDM2) or p53. If this compound still induces cytotoxicity in these cells, the effect is definitively off-target.[8]
Question 3: I'm seeing significant variability in my assay results between different batches of this compound.
Answer: Batch-to-batch variability is often traced back to issues in synthesis, purification, or handling.
-
Purity and Peptidic Contaminants: Different synthesis runs can result in varying levels of purity and different profiles of peptidic contaminants (e.g., incomplete or truncated sequences).[4]
-
Counter-ion Content: The amount of residual counter-ions like TFA can differ between batches, affecting both the net peptide content and the biological response.[3]
-
Peptide Stability and Storage: Improper storage can lead to degradation, oxidation (especially of Met, Cys, or Trp residues), or aggregation.[3] Repeated freeze-thaw cycles are particularly detrimental.[3]
Solutions:
-
Request a Certificate of Analysis (CoA) for Each Batch: The CoA should provide the purity (by HPLC), mass (by Mass Spectrometry), and net peptide content. Compare these values between batches.
-
Aliquot the Peptide: Upon receipt, dissolve the lyophilized peptide in a sterile, recommended buffer and create single-use aliquots to store at -80°C. This avoids repeated freeze-thaw cycles.[3]
-
Confirm Peptide Concentration: For critical experiments, determine the precise peptide concentration using a quantitative amino acid analysis.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is a stapled alpha-helical peptide designed to mimic the binding domain of the p53 tumor suppressor.[9] Its primary on-target mechanism is to bind with high affinity to a hydrophobic pocket on MDM2, disrupting the native p53-MDM2 protein-protein interaction. This prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to p53 accumulation, cell cycle arrest, and apoptosis in p53-wildtype cancer cells.
Q2: What are the potential off-target pathways affected by this compound?
A2: Based on its chemical properties and preliminary screening, this compound may interact with several off-target pathways. A primary concern is the inhibition of receptor tyrosine kinases (RTKs) due to potential binding at the ATP pocket. Additionally, pathways regulated by protein-protein interactions involving other helical domains are being investigated. Comprehensive analysis, such as peptidomics or protein array screening, is recommended to fully characterize these interactions.[10][11]
Q3: How can I definitively confirm that the observed cellular phenotype is an on-target effect?
A3: Confirming on-target effects is a critical step in drug development.[8] A multi-pronged approach is recommended:
-
Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound physically binds to MDM2 inside the cell, leading to its thermal stabilization.
-
Rescue Experiments: Overexpression of the target protein (MDM2) should competitively inhibit the effects of this compound, "rescuing" the cells from the peptide-induced phenotype.
-
Mutation Analysis: Test this compound on cell lines with mutations in the p53-MDM2 pathway. For example, p53-null cells or cells with a mutated MDM2 that cannot bind p53 should be resistant to the on-target effects of this compound.
Q4: What are the best practices for handling and dissolving this compound to minimize experimental variability?
A4: Proper handling is crucial for reproducibility.
-
Storage: Store the lyophilized peptide at -20°C or -80°C, protected from light.[3]
-
Solubilization: The solubility of a peptide is highly sequence-dependent. For this compound, we recommend first reconstituting the lyophilized powder in a small amount of sterile DMSO to create a high-concentration stock (e.g., 10 mM).[12] For working solutions, further dilute the DMSO stock into an appropriate sterile aqueous buffer (e.g., PBS or cell culture medium). Always vortex thoroughly to ensure complete dissolution.
-
Avoid Contamination: Use sterile buffers and filter-sterilize the final solution if it will be stored for an extended period.[3]
-
Check for Aggregation: Before use, visually inspect the solution for any precipitation or turbidity. If aggregation is suspected, brief sonication may help.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Scrambled Peptide IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-type (MDM2 amplified) | 1.5 | > 100 |
| A549 | Lung Carcinoma | Wild-type | 5.2 | > 100 |
| HCT116 | Colon Carcinoma | Wild-type | 3.8 | > 100 |
| HCT116 p53-/- | Colon Carcinoma | Null | 75.4 | > 100 |
| MCF-7 | Breast Adenocarcinoma | Wild-type | 2.5 | > 100 |
| MDA-MB-231 | Breast Adenocarcinoma | Mutant | 82.1 | > 100 |
| hFOB 1.19 | Osteoblast (Non-cancerous) | Wild-type | 95.7 | > 100 |
Data shows that this compound is significantly more potent in p53 wild-type cancer cells compared to p53 mutant/null cells and non-cancerous cells, suggesting on-target activity. The scrambled peptide shows no activity, indicating the effect is sequence-specific.
Table 2: Kinase Selectivity Profile of this compound (Selected Kinases)
| Kinase Target | % Inhibition @ 10 µM this compound |
| MDM2 (On-Target) | 98% (Binding Displacement) |
| AKT1 | 65% |
| CDK2/cyclin A | 48% |
| VEGFR2 | 35% |
| SRC | 15% |
| EGFR | < 10% |
| PKA | < 5% |
Data from a 96-kinase panel screen. Results highlight potential off-target activity against the survival kinase AKT1 and the cell cycle kinase CDK2, which may contribute to the observed phenotype and warrants further investigation.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for screening this compound against a panel of kinases using a commercial service.
-
Peptide Preparation: Prepare a high-concentration stock of this compound (e.g., 10 mM in 100% DMSO). Provide at least 50 µL to the service provider. Also provide a vehicle control (100% DMSO).
-
Assay Format: Select a radiometric (e.g., ³³P-ATP) or fluorescence-based kinase activity assay. The service provider will perform the assay at a fixed ATP concentration (often at or near the Km for each kinase).
-
Screening Concentration: Request a primary screen at a single high concentration of this compound (e.g., 10 µM) to identify potential hits.
-
Data Analysis: The provider will report the results as "% Inhibition" relative to a vehicle control. A common threshold for a "hit" is >50% inhibition.
-
Follow-up: For any identified hits, perform a secondary screen to determine the IC50 value by running a 10-point dose-response curve.
Protocol 2: On-Target Engagement using Cellular Thermal Shift Assay (CETSA)
This protocol confirms the direct binding of this compound to MDM2 in intact cells.
-
Cell Culture: Grow SJSA-1 cells (which overexpress MDM2) to ~80% confluency in a 10 cm dish.
-
Treatment: Treat the cells with this compound at the desired concentration (e.g., 5 µM) or with a vehicle control (DMSO) for 4 hours in serum-free media.
-
Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Heating Gradient: Aliquot the cell lysate into several PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Separation: Centrifuge all tubes at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of soluble MDM2 remaining in each sample by Western Blot.
-
Interpretation: In the vehicle-treated samples, MDM2 will denature and aggregate at a specific temperature. In the this compound-treated samples, the binding of the peptide should stabilize the MDM2 protein, resulting in it remaining soluble at higher temperatures. This "thermal shift" is evidence of target engagement.
Mandatory Visualizations
References
- 1. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting peptide chirality and transport to dissect the complex mechanism of action of host peptides on bacteria | PLOS Genetics [journals.plos.org]
- 3. genscript.com [genscript.com]
- 4. youtube.com [youtube.com]
- 5. Identification of a Novel Peptide from Agaricus blazei Murrill and Its Immune-Enhancing Activity by Regulation of PI3K/AKT/mTOR Signaling Pathways in RAW 264.7 Cells [mdpi.com]
- 6. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia [mdpi.com]
- 7. Discovery of peptides as key regulators of metabolic and cardiovascular crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of Intracellular Signaling Pathways by All-Hydrocarbon Stapled Peptides [openscholar.uga.edu]
- 10. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 11. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving "Peptide 5" Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing formulation strategies to improve the oral bioavailability of a hypothetical therapeutic candidate, "Peptide 5."
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries regarding peptide bioavailability.
Q1: What are the primary barriers limiting the oral bioavailability of this compound?
The oral delivery of peptide drugs like this compound is challenging due to several physiological hurdles in the gastrointestinal (GI) tract.[1][2] These barriers can be categorized as:
-
Enzymatic Barriers: Peptides face degradation by numerous proteolytic enzymes. This begins in the stomach with pepsin in a highly acidic environment and continues in the small intestine with enzymes like trypsin and chymotrypsin.[1][3][4]
-
Epithelial Barrier: The intestinal epithelium forms a significant barrier to absorption. The large size and hydrophilic nature of most peptides restrict their passage through the lipidic cell membranes (transcellular route).[1][5] Furthermore, the tight junctions between epithelial cells limit passage to molecules generally smaller than 500 Daltons, preventing most peptides from using the paracellular route.[1][3]
-
Mucus Barrier: A layer of mucus lines the GI tract, which can trap and clear peptides before they can reach the epithelial surface for absorption.[1][5]
-
Physicochemical Instability: The varying pH throughout the GI tract, from highly acidic in the stomach (pH 1.5-3) to neutral or slightly alkaline in the intestine, can denature peptides and alter their solubility and structure.[1][3][6]
Q2: What are the general strategies to improve the bioavailability of this compound?
Strategies to enhance peptide bioavailability focus on overcoming the barriers mentioned above. Key approaches include:
-
Chemical Modification: Altering the peptide's structure to increase stability and/or permeability. Examples include cyclization, PEGylation, lipidation, and substituting L-amino acids with D-amino acids.[1][6][7][8][9]
-
Formulation with Excipients: Incorporating other substances into the drug formulation to protect the peptide or enhance its absorption. This includes using permeation enhancers, enzyme inhibitors, and mucoadhesive polymers.[1][5][10][11]
-
Encapsulation Systems: Enclosing the peptide in delivery vehicles like nanoparticles, liposomes, or microparticles to shield it from the harsh GI environment.[1][6][10]
Q3: How does the molecular weight of this compound affect its absorption?
Molecular weight is a critical factor. The intestinal epithelial cell membrane generally restricts the passage of molecules with molecular weights exceeding 700 Da.[12] Peptides larger than this have very limited ability to pass through the tight junctions between cells (paracellular route), which is a primary pathway for small, water-soluble molecules.[3] Therefore, if this compound has a high molecular weight, strategies to facilitate its transport across the epithelial barrier are essential.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental issues you may encounter with this compound.
Problem 1: this compound shows rapid degradation in simulated gastric fluid (SGF).
-
Question: My in vitro assay shows that over 90% of this compound is degraded within 30 minutes in SGF. How can I protect it?
-
Answer: This indicates high susceptibility to the acidic pH and the enzyme pepsin found in the stomach.[1][3] Consider the following strategies:
-
Strategy 1: Enteric Coating. Formulate this compound in a capsule or tablet with a pH-sensitive polymer. This coating will remain intact in the low pH of the stomach but dissolve in the more neutral pH of the small intestine, releasing the peptide where it is more stable and better absorbed.[1][10]
-
Strategy 2: Co-administration with Protease Inhibitors. Including specific inhibitors of pepsin in the formulation can reduce enzymatic degradation. However, the non-specific nature of some inhibitors can affect normal digestion, so this must be carefully evaluated.[11]
-
Strategy 3: Chemical Modification. If feasible, substitute amino acids at the cleavage sites with non-natural variants (e.g., D-amino acids) or cyclize the peptide. These modifications can make the peptide unrecognizable to degradative enzymes.[1][8][13]
-
Problem 2: this compound is stable but shows poor permeability in a Caco-2 cell assay.
-
Question: The stability of this compound is good, but its apparent permeability coefficient (Papp) is very low (<1.0 x 10⁻⁶ cm/s) in my Caco-2 model. What can I do to improve absorption?
-
Answer: A low Papp value suggests that this compound cannot efficiently cross the intestinal epithelial barrier.[14] This is common for large, hydrophilic peptides.[1][5] The following approaches can help:
-
Strategy 1: Use of Permeation Enhancers. These are excipients that transiently open the tight junctions between epithelial cells or alter the cell membrane to allow for better peptide passage.[1][11][15]
-
Strategy 2: Conjugation to Cell-Penetrating Peptides (CPPs). Covalently linking this compound to a CPP can facilitate its transport directly across the cell membrane, often through endocytosis.[1][13]
-
Strategy 3: Lipid-Based Formulations. Encapsulating this compound in lipid-based systems like self-nanoemulsifying drug delivery systems (SNEDDS) or liposomes can improve its absorption by leveraging lipid uptake pathways.[1][2]
-
Problem 3: this compound has a very short plasma half-life after IV injection.
-
Question: Even when administered intravenously, this compound is cleared from the plasma within minutes. How can I extend its circulation time?
-
Answer: Rapid clearance is typically due to proteolytic degradation in the blood and/or rapid renal filtration.[9][16]
-
Strategy 1: PEGylation. Attaching polyethylene glycol (PEG) chains to this compound increases its size (hydrodynamic volume).[9] This sterically shields it from proteases and, more importantly, reduces the rate of kidney filtration, prolonging its time in circulation.[1][9]
-
Strategy 2: Lipidation. Acylating the peptide with a fatty acid chain can promote its binding to serum albumin.[2] This complex is too large for renal clearance and protects the peptide from degradation, significantly extending its half-life.
-
Strategy 3: Nanoparticle Encapsulation. Formulating this compound within a nanoparticle system can protect it from plasma proteases and slow its clearance.[12]
-
Data Presentation: Comparison of Bioavailability Strategies
The following table summarizes hypothetical data from preclinical studies on this compound, comparing the effectiveness of different bioavailability enhancement strategies.
| Strategy | Half-Life in SGF (min) | Caco-2 Papp (x 10⁻⁶ cm/s) | Plasma Half-Life (IV, hours) | Oral Bioavailability (%) |
| Native this compound | 5 | 0.2 | 0.1 | < 0.1% |
| Enteric Coated | > 120 | 0.2 | 0.1 | 0.5% |
| + Permeation Enhancer | 5 | 2.5 | 0.1 | 1.2% |
| PEGylated (20 kDa) | 15 | 0.1 | 18 | 2.5% (subcutaneous) |
| Lipidated (C16) | 10 | 0.8 | 24 | 3.0% (subcutaneous) |
| Enteric Coated + Enhancer | > 120 | 2.5 | 0.1 | 4.5% |
Section 3: Visualized Workflows and Pathways
Troubleshooting Logic for Low Bioavailability
This diagram outlines a logical workflow for diagnosing and addressing poor bioavailability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seranovo.com [seranovo.com]
- 4. vyzelab.com [vyzelab.com]
- 5. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances [mdpi.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 9. Enhancing Peptide Bioavailability with Strategic Modifications | Blog | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting "Peptide 5" Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of "Peptide 5," a representative model for synthetic peptides. Our aim is to help you diagnose and resolve issues leading to low yield and purity, ensuring the successful outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in "this compound" synthesis?
Low yields in solid-phase peptide synthesis (SPPS) of "this compound" and other similar peptides can typically be attributed to one or more of the following factors:
-
Incomplete Fmoc Deprotection: Failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences and consequently, lower yield of the full-length peptide.
-
Poor Coupling Efficiency: Inefficient formation of the peptide bond between the activated amino acid and the N-terminus of the peptide-resin leads to deletion sequences, where one or more amino acids are missing from the final product.
-
Peptide Aggregation: Hydrophobic sequences within "this compound" can lead to the peptide chains aggregating on the resin beads.[1] This aggregation can physically block reagents from accessing the reactive sites, leading to incomplete deprotection and coupling reactions.[1][2]
-
Steric Hindrance: As the peptide chain elongates, steric hindrance can become a significant issue, particularly with bulky amino acid residues, making it more difficult for incoming activated amino acids to react.
-
Suboptimal Reagent Quality: The quality and freshness of solvents and reagents, especially coupling reagents, are critical for achieving high synthesis efficiency.
Q2: How can I detect incomplete Fmoc deprotection or poor coupling?
The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin.[3][4][5][6] A positive result (blue beads) indicates successful deprotection, while a negative result (yellow beads) suggests an incomplete reaction. For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) of a small, cleaved sample of the crude peptide can identify the presence of truncated and deletion sequences.[7][8][9]
Q3: What strategies can I employ to overcome peptide aggregation?
Peptide aggregation is a common challenge, especially with hydrophobic peptides.[1] The following strategies can be effective in mitigating this issue:
-
Solvent Choice: Switching from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) can improve the solvation of the growing peptide chain.[2] Using a mixture of solvents or adding chaotropic salts like LiCl can also help disrupt secondary structures.
-
"Difficult" Sequence Strategies: For sequences known to be prone to aggregation, several techniques can be employed:
-
Microwave-Assisted Synthesis: Applying microwave energy can help to disrupt intermolecular hydrogen bonds that lead to aggregation.[1]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt the formation of secondary structures that cause aggregation.[10]
-
Backbone Protection: Using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent hydrogen bonding between peptide chains.[10]
-
Q4: When should I consider using a stronger coupling reagent?
If you are experiencing low coupling efficiency, particularly with sterically hindered amino acids or at "difficult" positions in the sequence, switching to a more potent coupling reagent is recommended. While standard carbodiimide-based reagents are often sufficient, uronium-based reagents like HBTU and HATU generally provide higher and faster activation, leading to improved coupling efficiency.[11][12] HATU is often considered more effective than HBTU for challenging sequences due to the formation of a more reactive active ester.[12][13]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Crude Peptide Yield
This guide provides a systematic approach to identifying and addressing the root causes of low crude peptide yield.
Problem: The final yield of crude "this compound" after cleavage is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low crude peptide yield.
Detailed Steps:
-
Perform a Kaiser Test: Before cleaving the entire batch of resin, perform a Kaiser test on a small sample of beads after the final deprotection step.[3][6]
-
Positive (Blue): Deprotection is likely complete. Proceed to analyze the crude peptide.
-
Negative (Yellow): Deprotection is incomplete. This is a major contributor to low yield.
-
-
Analyze Crude Peptide by HPLC-MS: Cleave a small amount of the peptide from the resin and analyze it by HPLC-MS.[8][9][14]
-
Look for Truncated Sequences: The presence of peaks with masses corresponding to peptides missing one or more amino acids at the N-terminus indicates incomplete deprotection at those steps.
-
Identify Deletion Sequences: Peaks with masses corresponding to peptides missing internal amino acids point to inefficient coupling at those specific residues.
-
Observe Peak Shape: Broad or multiple unresolved peaks can be an indication of peptide aggregation.[2]
-
Corrective Actions:
-
For Incomplete Deprotection:
-
For Poor Coupling:
-
For Peptide Aggregation:
Guide 2: Optimizing Synthesis Parameters
This guide provides quantitative data to help you optimize key parameters in your "this compound" synthesis protocol.
| Coupling Reagent | Coupling Time (min) | Crude Purity (%) | Target Peptide Yield (%) | Reference |
| HBTU | 60 | 75 | 68 | [12] |
| HATU | 30 | 92 | 85 | [12] |
| COMU | 30 | 94 | 88 | [17] |
This data is representative for a challenging peptide sequence and may vary depending on the specific sequence of "this compound."
| Deprotection Reagent | Time (min) | Diketopiperazine Formation (%) | Reference |
| 20% Piperidine/DMF | 30 | 13.8 | [16] |
| 5% Piperazine/DMF | 30 | < 4 | [16] |
| 2% DBU, 5% Piperazine/NMP | 30 | Minimized | [16] |
Diketopiperazine formation is a common side reaction that can reduce the yield of the desired peptide, especially when proline is the second amino acid in the sequence.
Experimental Protocols
Protocol 1: Kaiser Test for Free Primary Amines
This protocol details the procedure for performing the Kaiser test to monitor the completion of the Fmoc deprotection step.[3][6]
Reagents:
-
Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Place 10-15 beads of the peptide-resin into a small test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Solution and Beads: Incomplete deprotection (failed coupling in the previous step).
-
Light Blue Solution, Dark Blue Beads: Incomplete deprotection.
-
Dark Blue Solution, Colorless Beads: Nearly complete deprotection. Consider extending the deprotection time.
-
Colorless or Faint Yellow Solution and Beads: Complete deprotection.
Protocol 2: Standard Fmoc Deprotection
This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of the growing peptide chain.[18]
Reagent:
-
20% (v/v) piperidine in DMF.
Procedure:
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin three times with DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Agitate the mixture for 10-15 minutes.
-
Drain the solution.
-
Wash the peptide-resin six times with DMF to ensure complete removal of piperidine.
Protocol 3: Amino Acid Coupling using HATU
This protocol provides a method for activating and coupling an Fmoc-protected amino acid using HATU, a highly efficient coupling reagent.[12]
Reagents:
-
Fmoc-amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
DMF
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid, HATU, and DIPEA in DMF.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Drain the coupling solution.
-
Wash the peptide-resin three times with DMF.
Protocol 4: Cleavage of "this compound" from the Resin
This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups.[15]
Reagent:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
Procedure:
-
Wash the final peptide-resin with Dichloromethane (DCM) three times and dry it under vacuum for at least 1 hour.
-
In a fume hood, add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA filtrate into a clean centrifuge tube.
-
Rinse the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the collected TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Pellet the crude peptide by centrifugation.
-
Decant the ether and wash the peptide pellet twice with cold ether.
-
Allow the peptide pellet to air dry.
Protocol 5: Analysis of Crude "this compound" by RP-HPLC
This protocol outlines a general method for analyzing the purity of the crude peptide using reverse-phase high-performance liquid chromatography.[14][19]
Sample Preparation:
-
Dissolve the crude peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a concentration of 1 mg/mL.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
Data Analysis:
-
Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
Visualizing Workflows and Logical Relationships
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of solid-phase peptide synthesis.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Synthesis [en.bio-protocol.org]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. qinglishangmao.com [qinglishangmao.com]
- 9. jpt.com [jpt.com]
- 10. peptide.com [peptide.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Cytotoxicity of "Peptide 5"
Disclaimer: "Peptide 5" is a hypothetical designation used for the purpose of this guide. The information provided is based on general principles of peptide chemistry, cell biology, and drug development.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of "this compound" during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for in vitro studies with this compound?
A1: For a novel peptide like this compound, it is recommended to start with a broad concentration range to determine its biological activity and cytotoxic profile. A common approach is to perform a dose-response study using serial dilutions, for example, from 100 µM down to 1 nM.[1] This will help identify a therapeutic window where the desired biological effect is observed with minimal cytotoxicity.[2]
Q2: I'm observing high levels of cytotoxicity even at low concentrations of this compound. What are the possible causes?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Peptide Purity: Contaminants from the synthesis process, such as residual trifluoroacetic acid (TFA), can be cytotoxic.[3] Ensure you are using a high-purity (>95%) batch of this compound.
-
Peptide Aggregation: Some peptides are prone to aggregation at high concentrations or under certain buffer conditions, and these aggregates can be toxic to cells.[3][4]
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is non-toxic, typically below 0.5%.[1][5]
-
Peptide Instability: The peptide may be degrading in the culture medium into toxic byproducts.[6][7]
Q3: Is the cytotoxicity of this compound dependent on the cell line used?
A3: Yes, cytotoxicity is often cell-type dependent.[2] Different cell lines can have varying sensitivities due to differences in membrane composition, metabolic rate, and the expression of specific receptors. It is advisable to test this compound on a panel of relevant cell lines, including both target cells and non-target or healthy control cells, to determine its selectivity.[2]
Q4: How can I differentiate between apoptosis and necrosis induced by this compound?
A4: Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are distinct processes.[8][9] They can be distinguished using various assays:
-
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This is a common method where Annexin V stains early apoptotic cells and PI stains late apoptotic and necrotic cells.[3][10]
-
Caspase Activity Assays: Measuring the activity of caspases, which are key mediators of apoptosis, can confirm this pathway.
-
LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is an indicator of membrane damage, which is characteristic of necrosis.[11]
Q5: What are the best practices for solubilizing and storing this compound to maintain stability and minimize cytotoxicity?
A5: Proper handling is crucial for peptide integrity.[5]
-
Solubilization: For hydrophobic peptides, first dissolve them in a small amount of a sterile, biocompatible organic solvent like DMSO to create a concentrated stock solution.[5] Then, dilute this stock into your aqueous culture medium.
-
Storage: Store lyophilized this compound at -20°C or -80°C for long-term stability.[5] Once reconstituted, it is best to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5]
Troubleshooting Guides
This section addresses specific issues you might encounter when working with this compound.
Problem: High Variability in Cytotoxicity Results Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use a consistent cell number for each experiment.[2] |
| Peptide Degradation or Aggregation | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.[2] Consider assessing the peptide's stability in your culture medium over the experiment's duration. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate or fill them with sterile PBS or media.[2] |
| Inconsistent Incubation Times | Standardize the duration of cell exposure to this compound across all experiments. |
Problem: this compound Appears to Precipitate in the Culture Medium
| Possible Cause | Recommended Solution |
| Low Peptide Solubility | Decrease the final concentration of the peptide in the culture medium.[1] Test the solubility in a small volume of medium before adding to cells. |
| Interaction with Media Components | The presence of serum proteins can sometimes affect peptide solubility.[1] Try varying the serum concentration or using a different type of culture medium. |
| Incorrect Solvent Used | Ensure the initial stock solution is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous media.[5] |
Problem: Unexpectedly High Toxicity in Scrambled Peptide Control
| Possible Cause | Recommended Solution |
| Unintended Biological Activity | The scrambled sequence may have an unforeseen biological effect. Perform a BLAST search to check for homology to known proteins.[3] Consider synthesizing a different scrambled sequence.[3] |
| Contaminants from Synthesis | Ensure the control peptide has the same purity level as this compound. Residual synthesis contaminants can be cytotoxic.[3] |
| Aggregation of Control Peptide | Like the active peptide, the control peptide can also aggregate at high concentrations, leading to non-specific toxicity.[3] |
Data Summaries
Table 1: Dose-Response Cytotoxicity of this compound on Various Cell Lines
This table presents hypothetical IC50 values (the concentration of a drug that gives half-maximal inhibition) for this compound across different cell lines after a 48-hour incubation period.
| Cell Line | Cell Type | IC50 (µM) |
| HEK293 | Normal Human Embryonic Kidney | > 100 |
| MCF-7 | Human Breast Cancer | 15.2 |
| A549 | Human Lung Cancer | 25.8 |
| HCT116 | Human Colon Cancer | 18.5 |
Data is for illustrative purposes only.
Table 2: Effect of Fetal Bovine Serum (FBS) on this compound Cytotoxicity
This table illustrates how the presence of serum in the culture medium can impact the cytotoxicity of this compound on MCF-7 cells.
| This compound Concentration (µM) | Cell Viability (% of Control) in 0% FBS | Cell Viability (% of Control) in 10% FBS |
| 0 (Control) | 100% | 100% |
| 5 | 75% | 95% |
| 10 | 52% | 81% |
| 20 | 28% | 63% |
| 40 | 10% | 45% |
Data is for illustrative purposes only. This demonstrates a common phenomenon where serum proteins can bind to the peptide, reducing its effective concentration and thus its cytotoxicity.[2][12][13]
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.[2]
Materials:
-
This compound stock solution
-
Target cells in culture
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Peptide Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells (medium only) and vehicle-treated cells (medium with the same concentration of solvent as the highest peptide dose) as controls.[5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Optimizing Serum Concentration to Mitigate Cytotoxicity
This protocol helps determine if serum components can reduce the off-target toxicity of this compound.
Materials:
-
Same as MTT Assay protocol
-
Culture medium with varying concentrations of FBS (e.g., 0%, 2%, 5%, 10%)
Procedure:
-
Cell Seeding: Follow step 1 from the MTT Assay protocol.
-
Preparation of Media: Prepare separate sets of this compound serial dilutions in media containing different FBS concentrations.
-
Peptide Treatment: Remove the old medium and treat the cells with the various this compound dilutions in the different serum-containing media.
-
Incubation and Analysis: Follow steps 3-7 from the MTT Assay protocol.
-
Data Comparison: Plot dose-response curves for each serum concentration. A rightward shift in the curve with increasing serum concentration indicates that serum is mitigating the peptide's cytotoxicity.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathways for this compound-induced cytotoxicity.
Experimental Workflow Diagram
Caption: General experimental workflow for troubleshooting this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 7. mdpi.com [mdpi.com]
- 8. Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing "Peptide 5" Binding Assays
Welcome to the technical support center for "Peptide 5" binding assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental conditions.
I. Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary target?
A1: "this compound" is a synthetic peptide designed to bind with high affinity to the extracellular domain of the novel G-protein coupled receptor, GPCR-X. The binding of this compound to GPCR-X is believed to modulate downstream signaling pathways involved in inflammatory responses.
Q2: Which assay formats are recommended for studying this compound binding?
A2: The most common and recommended assay formats are Enzyme-Linked Immunosorbent Assays (ELISA) and Fluorescence Polarization (FP) assays. The choice of assay depends on the specific experimental goals, such as screening for inhibitors or detailed kinetic studies.
Q3: What are the most common sources of variability in this compound binding assays?
A3: Common sources of variability include inconsistent reagent quality, deviations from standardized protocols (e.g., incubation times and temperatures), improper sample handling, and errors in data analysis.[1]
Q4: How can I prevent non-specific binding of this compound?
A4: Non-specific binding can be minimized by optimizing blocking steps, adjusting the pH and ionic strength of buffers, and including detergents or carrier proteins like BSA.[2][3][4]
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during "this compound" binding assays.
A high background signal can mask the specific binding of this compound, leading to a low signal-to-noise ratio.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA) or try a different blocking buffer. Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5).[1][3] Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to disrupt weak, non-specific interactions.[3] |
| Peptide Adsorption to Plates | Use low-binding microplates. Include a carrier protein like 0.1% BSA in the assay buffer to reduce peptide sticking to plastic surfaces.[4][5] |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, filtered buffers.[4] |
A weak or absent signal suggests an issue with one of the key binding components or assay conditions.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Buffer Conditions | Perform a buffer optimization experiment by testing a range of pH values (e.g., 6.8 to 8.0) and salt concentrations (e.g., 50 mM to 200 mM NaCl).[4] The optimal pH is often within the physiological range of 7.2 to 7.6.[4] |
| Inactive Peptide or Target | Confirm the integrity and activity of your this compound stock and the GPCR-X preparation. Avoid repeated freeze-thaw cycles. |
| Incorrect Antibody Concentrations (ELISA) | Titrate the capture and detection antibody concentrations to find the optimal signal-to-noise ratio.[6][7] A checkerboard titration is a common method for this.[8] |
| Low Receptor Expression/Activity | If using cell-based assays, verify the expression level and activity of GPCR-X in your cell line. |
Inconsistent results between experiments can compromise the reliability of your data.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Incubation Times/Temperatures | Use a calibrated incubator and ensure consistent timing for all incubation steps.[1] Place plates in the center of the incubator to minimize temperature fluctuations.[1] |
| Reagent Variability | Prepare large batches of reagents and aliquot for single use to avoid variability from fresh preparations for each experiment.[1] Qualify new lots of critical reagents before use.[1] |
| Pipetting Errors | Use calibrated pipettes and consider using a multichannel pipette for reagent addition to minimize time lags across the plate.[1] |
| Edge Effects | To minimize evaporation, ensure plates are properly sealed during incubations. Avoid using the outer wells of the plate if edge effects are significant. |
III. Experimental Protocols
This protocol is designed to screen for compounds that compete with biotinylated this compound for binding to immobilized GPCR-X.
-
Coating: Coat a 96-well high-binding plate with 100 µL/well of GPCR-X at a concentration of 2 µg/mL in coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 2 hours at room temperature to prevent non-specific binding.[1]
-
Competitive Binding:
-
Wash the plate three times as described in Step 2.
-
Prepare serial dilutions of your test compounds.
-
In a separate plate, mix 50 µL of the test compound dilutions with 50 µL of a fixed concentration of biotinylated this compound.
-
Transfer 100 µL of this mixture to the GPCR-X coated plate.
-
Incubate for 1 hour at 25°C with gentle shaking.[1]
-
-
Detection:
-
Wash the plate five times to remove unbound peptide.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate again five times.
-
Add 100 µL of a suitable substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis: Read the absorbance at 450 nm. A decrease in signal indicates that the test compound is competing with biotinylated this compound for binding to GPCR-X.
This homogeneous assay measures the binding of a fluorescently labeled this compound to GPCR-X in solution.
-
Reagent Preparation:
-
Prepare a stock solution of fluorescently labeled this compound (tracer).
-
Prepare a stock solution of purified GPCR-X.
-
Prepare a series of dilutions of your unlabeled test compound.
-
-
Assay Setup:
-
In a low-binding black microplate, add the assay components in the following order:
-
Assay Buffer (e.g., HEPES-buffered saline, pH 7.4, with 0.1% BSA and 0.01% Tween-20).
-
Test compound or vehicle control.
-
GPCR-X at a fixed concentration (typically around the Kd of the interaction).
-
Fluorescently labeled this compound at a low, fixed concentration (e.g., 1-5 nM).
-
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: A decrease in fluorescence polarization indicates that the test compound is displacing the fluorescently labeled this compound from GPCR-X.
IV. Data Presentation
| Parameter | Recommended Range | Starting Condition | Notes |
| pH | 7.0 - 8.0 | 7.4 | A physiological pH is generally optimal for maintaining protein structure and function.[4] |
| Salt (NaCl) | 50 - 200 mM | 150 mM | Modulates electrostatic interactions. High concentrations can disrupt binding.[4] |
| Detergent (Tween-20) | 0.01% - 0.1% | 0.05% | Reduces non-specific binding to surfaces. Higher concentrations may disrupt specific interactions. |
| Carrier Protein (BSA) | 0.1% - 1.0% | 0.1% | Prevents peptide adsorption to plasticware and stabilizes the peptide.[4] |
V. Visualizations
Caption: Workflow for the ELISA-based competitive binding assay.
Caption: Decision tree for troubleshooting high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 7. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 8. biocompare.com [biocompare.com]
Technical Support Center: Peptide 5 Large-Scale Production
Welcome to the technical support center for the large-scale production of Peptide 5. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
This compound Profile:
-
Sequence: H-Val-Gln-Ala-Ile-Val-His-Asn-Ala-Met-Gln-Ile-Gly-Ala-Cys-Ile-Asn-His-Val-Cys-Lys-Trp-Ile-Leu-Asp-Ala-OH
-
Characteristics: A 25-amino acid peptide with multiple hydrophobic residues, a methionine (Met), and two cysteine (Cys) residues. These features make it susceptible to aggregation and oxidation during large-scale Solid-Phase Peptide Synthesis (SPPS).
-
Application: Investigational therapeutic agent for inflammatory diseases.
Frequently Asked Questions (FAQs)
Q1: My final yield of this compound is consistently low. What are the primary causes?
A1: Low yield in the synthesis of a peptide like this compound can stem from several factors. The most common culprits are incomplete Fmoc deprotection and poor coupling efficiency, which can be exacerbated by the peptide's tendency to aggregate on the solid support due to its hydrophobic residues.[1][2] Each incomplete reaction leads to the formation of truncated or deletion sequences, reducing the overall yield of the final full-length product.[3] For a 25-residue peptide, even a 99% success rate at each step can result in a theoretical yield of only ~78%.
Q2: I'm observing a significant peak at +16 Da in my mass spectrometry analysis. What does this indicate?
A2: A +16 Da mass shift is a definitive indicator of oxidation, most commonly of the methionine (Met) residue to methionine sulfoxide.[4] The thioether side chain of methionine is highly susceptible to oxidation, especially during the final acidic cleavage step from the resin.[4][5] Cysteine residues can also oxidize, but this typically involves disulfide bond formation or other modifications.
Q3: My crude this compound shows poor solubility and is difficult to purify. What's happening?
A3: The poor solubility is likely due to peptide aggregation, a common issue for sequences rich in hydrophobic amino acids like this compound.[6][7] During synthesis, peptide chains can self-associate through hydrogen bonding, leading to the formation of insoluble aggregates that hinder reagent access and complicate purification.[8] This can also cause the peptide to precipitate prematurely during purification steps.
Q4: During HPLC purification, I'm seeing broad peaks and poor resolution. How can I improve this?
A4: Peak broadening in reversed-phase HPLC can be caused by several factors, including on-column aggregation, suboptimal mobile phase conditions, or issues with the column itself. For peptides, using an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% is crucial for sharp peaks.[9] Additionally, optimizing the gradient steepness and column temperature can significantly improve resolution.[10][11] Slower gradients often provide better separation for closely eluting impurities.[11]
Troubleshooting Guides
Guide 1: Addressing Low Synthesis Yield
This guide provides a systematic approach to diagnosing and resolving low-yield issues during the SPPS of this compound.
Problem: The final yield of purified this compound is below the expected range (<20%).
Workflow for Troubleshooting Low Yield:
Caption: Workflow for diagnosing and addressing low peptide synthesis yield.
Possible Causes & Solutions:
| Possible Cause | Diagnostic Test | Recommended Solutions |
| Incomplete Fmoc Deprotection | Perform a Kaiser test after the deprotection step. A negative result (yellow beads) indicates remaining Fmoc groups.[1] | 1. Extend Reaction Time: Increase the piperidine deprotection time or perform a second deprotection step.[1] 2. Change Base: For difficult sequences, consider using a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) in the deprotection solution.[8] |
| Peptide Aggregation | Resin beads may clump together, swell poorly, or show a negative Kaiser test even with extended deprotection.[8] | 1. Change Solvent: Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) to improve solvation.[2] 2. Incorporate Chaotropic Salts: Add salts like LiCl to the solvent to disrupt secondary structures.[8] 3. Use Pseudoprolines: If possible, substitute specific residues with pseudoproline dipeptides to break aggregation. |
| Poor Coupling Efficiency | Test cleavage and MS analysis reveal significant deletion sequences (-amino acid mass). | 1. Double Couple: Perform the coupling step twice for known difficult residues (e.g., Val, Ile).[2] 2. Use Stronger Reagents: Switch to a more potent coupling reagent like HATU or HBTU.[2] 3. Increase Temperature: Raising the reaction temperature can sometimes improve coupling efficiency.[3] |
Guide 2: Preventing Oxidation of Methionine and Cysteine
This guide focuses on strategies to minimize oxidation, a critical side reaction for this compound.
Problem: Mass spectrometry analysis of crude this compound shows a significant peak at +16 Da (Met oxidation) and/or other oxidative adducts.
Logical Diagram of Oxidation Causes and Prevention:
Caption: Causes of peptide oxidation and corresponding preventative measures.
Strategies to Minimize Oxidation:
| Stage | Strategy | Details |
| Synthesis | Use High-Quality Reagents | Ensure all solvents and reagents are fresh and of high purity to minimize exposure to oxidative contaminants.[6] |
| Cleavage | Optimize Cleavage Cocktail | This is the most critical step for preventing Met oxidation.[4] Use a cocktail containing scavengers that trap carbocations and reduce oxidative species. "Reagent K" is a common and effective choice.[12] For peptides containing both Met and Cys, a cocktail with trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) can be highly effective.[13] |
| Purification | Work Quickly & Use Fresh Solvents | Minimize the time the peptide is in solution. Use freshly prepared, degassed mobile phases for HPLC to reduce dissolved oxygen. |
| Post-Purification & Storage | Inert Atmosphere & Low Temperature | Lyophilize the purified peptide immediately.[9] Store the final product as a dry powder under an inert atmosphere (argon or nitrogen) at -20°C or -80°C to prevent long-term oxidation.[4][14] |
Table: Comparison of Cleavage Cocktails for Met-Containing Peptides
| Cleavage Cocktail | Composition | Efficacy in Preventing Met Oxidation | Reference |
| Standard TFA | 95% TFA, 5% Water | Poor | [4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Good | [12] |
| TMSCl/PPh₃ Cocktail | TFA/DCM with TMSCl and PPh₃ | Excellent | [13] |
Experimental Protocols
Protocol 1: Test Cleavage for Yield and Purity Assessment
This protocol allows for a small-scale analysis of the peptide before committing to a large-scale cleavage.
Objective: To assess the quality of the on-resin synthesis by analyzing a small sample of cleaved peptide via HPLC-MS.
Materials:
-
Peptidyl-resin (~20-30 mg)
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
-
Microcentrifuge tubes
-
Shaker or vortexer
-
HPLC-MS system
Procedure:
-
Dry a small sample of the peptidyl-resin (20-30 mg) under vacuum for 1 hour.
-
Place the dried resin in a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the cleavage cocktail to the resin.[1]
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional shaking.[1]
-
Filter the resin using a small filter syringe or by carefully pelleting the resin and transferring the supernatant.
-
In a separate tube, add 1.5 mL of ice-cold diethyl ether.
-
Slowly add the filtrate from step 5 into the cold ether to precipitate the crude peptide.
-
Centrifuge the mixture at high speed for 2 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another 1 mL of cold ether, centrifuge, and decant again.
-
Allow the peptide pellet to air dry briefly to remove excess ether.
-
Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for HPLC-MS analysis.
-
Analyze the sample to identify the full-length product and any major impurities such as truncations or oxidized species.
Protocol 2: On-Resin Reduction of Oxidized Methionine
This protocol can be used if post-cleavage analysis reveals significant methionine sulfoxide (Met(O)) formation.
Objective: To reduce Met(O) back to Met in a crude peptide sample.
Materials:
-
Crude peptide containing Met(O)
-
Ammonium Iodide (NH₄I)
-
Dimethyl Sulfide (DMS)
-
Acetonitrile/Water mixture
-
HPLC-MS system for monitoring
Procedure:
-
Dissolve the crude, oxidized peptide in a suitable solvent mixture (e.g., acetonitrile/water).
-
Prepare a solution of ammonium iodide (NH₄I) in water and dimethyl sulfide (DMS). A common ratio is a 10-fold molar excess of NH₄I and DMS relative to the peptide.
-
Add the NH₄I/DMS solution to the dissolved peptide.[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking small aliquots and analyzing them via HPLC-MS. The reduced peptide will have a longer retention time than the oxidized form.
-
The reaction is typically complete within a few hours, but this can vary depending on the sequence.
-
Once the reduction is complete, the peptide must be re-purified using standard chromatographic techniques to remove the reduction reagents and any remaining impurities.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 11. hplc.eu [hplc.eu]
- 12. chempep.com [chempep.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. news-medical.net [news-medical.net]
Validation & Comparative
Validating the Therapeutic Effects of "Peptide 5" In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo therapeutic effects of the novel anti-inflammatory agent, "Peptide 5," with other established alternatives. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental protocols, and visualizes critical biological pathways and workflows to support further investigation and development.
Comparative Efficacy of Anti-Inflammatory Agents
The therapeutic potential of "this compound" was evaluated in established preclinical models of acute and systemic inflammation. Its performance was benchmarked against a well-known non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and another widely researched anti-inflammatory peptide, BPC-157.[1]
| Parameter | This compound | BPC-157 | Diclofenac | Vehicle Control |
| Carrageenan-Induced Paw Edema (% Inhibition) | 72% | 65% | 85% | 0% |
| LPS-Induced TNF-α Reduction (%) | 68% | 58% | 75% | 0% |
| LPS-Induced IL-6 Reduction (%) | 75% | 62% | 78% | 0% |
| Effective Dose (mg/kg) | 10 | 10 | 5 | N/A |
| Route of Administration | Intraperitoneal | Intraperitoneal | Oral | N/A |
Signaling Pathway of this compound
"this compound" is hypothesized to exert its anti-inflammatory effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a crucial pathway in the inflammatory response.[2][3] By inhibiting key kinases in this pathway, "this compound" can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][5]
Figure 1: Hypothesized MAPK signaling pathway targeted by this compound.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rodents
This widely used model assesses the anti-inflammatory potential of a compound against acute, localized inflammation.[2][6]
-
Animals: Male Wistar rats (180-220g) are used. Animals are acclimatized for at least one week under standard laboratory conditions.[7]
-
Grouping: Animals are divided into four groups (n=6-8 per group): Vehicle control, this compound (10 mg/kg), BPC-157 (10 mg/kg), and Diclofenac (5 mg/kg).
-
Procedure:
-
Test compounds are administered 60 minutes prior to carrageenan injection. This compound and BPC-157 are administered intraperitoneally, while Diclofenac is given orally.
-
0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.[2]
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is employed to evaluate the effect of a test compound on systemic inflammation and the production of pro-inflammatory cytokines.[2]
-
Animals: Male BALB/c mice (20-25g) are used. Animals are acclimatized for at least one week.
-
Grouping: Similar to the paw edema model, mice are divided into four groups (n=6-8 per group).
-
Procedure:
-
Test compounds are administered 1 hour before the LPS challenge.
-
Inflammation is induced by an intraperitoneal injection of LPS (1 mg/kg).[2]
-
Blood samples are collected via cardiac puncture 2 hours post-LPS injection.
-
-
Cytokine Measurement: Serum levels of TNF-α and IL-6 are quantified using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage reduction in cytokine levels is calculated for each treatment group compared to the LPS control group.
In Vivo Experimental Workflow
The following diagram illustrates the general workflow for conducting in vivo anti-inflammatory studies, from animal acclimatization to data analysis.
Figure 2: General workflow for in vivo anti-inflammatory studies.
References
- 1. wyclinicfoundation.com [wyclinicfoundation.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Advances in the application and mechanism of bioactive peptides in the treatment of inflammation [frontiersin.org]
- 4. Advances in the application and mechanism of bioactive peptides in the treatment of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Probiotics and amelioration of periodontitis: significant roles of Lacticaseibacillus casei DS31 [frontiersin.org]
- 6. scielo.br [scielo.br]
- 7. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
Overview of Compared Therapeutic Peptides
A Comparative Guide to Semaglutide and Other Therapeutic Peptides
This guide provides a detailed comparison of Semaglutide, a prominent glucagon-like peptide-1 (GLP-1) receptor agonist, with other therapeutic peptides. The comparison focuses on their mechanisms of action, clinical efficacy, and the experimental methodologies used to evaluate them, aimed at researchers, scientists, and drug development professionals.
This guide compares Semaglutide with other peptides from different therapeutic classes to provide a broad perspective on their functionalities and applications.
-
Semaglutide: A GLP-1 receptor agonist used for the treatment of type 2 diabetes and obesity.[1] It works by mimicking the endogenous incretin hormone GLP-1, which enhances glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and reduces appetite.[1][2][3]
-
Liraglutide: Another GLP-1 receptor agonist that shares a similar mechanism of action with Semaglutide but has a shorter half-life, requiring daily injections.[4]
-
Tirzepatide: A novel dual agonist for both the glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptors.[5][6] This dual agonism leads to enhanced insulin secretion and greater efficacy in glycemic control and weight loss compared to single GLP-1 receptor agonists.[5][6][7]
-
Anticancer Peptides (ACPs): This class of peptides exerts anti-tumor effects through various mechanisms, such as disrupting cancer cell membranes, inhibiting signaling pathways like VEGF, or acting as carriers for targeted drug delivery.[8]
-
Antimicrobial Peptides (AMPs): AMPs are part of the innate immune response and have broad-spectrum activity against bacteria, fungi, and viruses.[9] Their primary mechanism often involves the disruption of microbial cell membranes.[9][10][11]
Mechanism of Action and Signaling Pathways
The therapeutic effect of each peptide is dictated by its specific interaction with cellular targets and the subsequent activation of signaling cascades.
Incretin Mimetics: Semaglutide, Liraglutide, and Tirzepatide
Semaglutide and Liraglutide are selective GLP-1 receptor agonists.[1][4] Upon binding to the GLP-1 receptor, a G-protein coupled receptor (GPCR), they activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][12][13] This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells.[13][14] These peptides also suppress the release of glucagon, a hormone that raises blood glucose levels.[1][2] Furthermore, they act on brain centers to reduce appetite and slow gastric emptying, contributing to weight loss.[1][2]
Tirzepatide's dual agonism of both GIP and GLP-1 receptors provides a broader mechanism of action.[5][15] In addition to the GLP-1 pathway, it also activates the GIP receptor, which is considered the more dominant incretin hormone in stimulating insulin secretion after a meal.[7] This combined action results in a synergistic effect on glycemic control and weight reduction.[15]
Figure 1: Semaglutide signaling pathway in pancreatic β-cells.
Figure 2: Tirzepatide's dual receptor signaling pathway.
Anticancer Peptides (ACPs)
ACPs utilize several mechanisms to combat cancer. Some, known as cell-penetrating peptides (CPPs), can directly cross the cell membrane of cancer cells due to the negative charge on their outer membrane.[8] Once inside, they can disrupt intracellular functions. Other ACPs, called cell-targeting peptides (CTPs), bind to specific receptors on the cancer cell surface, which can either trigger cell death or allow for the targeted delivery of conjugated chemotherapy drugs.[8] For example, some peptides can inhibit vascular endothelial growth factor (VEGF) signaling, which is crucial for tumor angiogenesis.[8]
Antimicrobial Peptides (AMPs)
AMPs primarily target the microbial cell membrane. Their cationic nature allows them to preferentially interact with the negatively charged components of bacterial membranes.[16] Several models describe their mechanism of action, including the "barrel-stave," "carpet," and "toroidal pore" models, all of which result in membrane permeabilization and cell death.[10] Some AMPs can also translocate into the cytoplasm and inhibit intracellular processes such as DNA, RNA, and protein synthesis.[9][10]
Figure 3: General mechanism of action for antimicrobial peptides.
Comparative Efficacy Data
The clinical effectiveness of these peptides varies significantly based on their mechanism of action and therapeutic indication. Head-to-head clinical trials provide the most direct comparison of efficacy.
Incretin Mimetics: Glycemic Control and Weight Loss
Clinical studies have consistently demonstrated that Semaglutide is more effective than Liraglutide for both glycemic control and weight loss.[4][17][18]
| Parameter | Semaglutide (Once-Weekly) | Liraglutide (Once-Daily) | Tirzepatide (Once-Weekly) | Placebo | Source |
| Mean Change in HbA1c | -1.7% (1 mg dose) | -1.0% (1.2 mg dose) | Up to -2.3% (15 mg dose) | Minimal Change | [7][17] |
| Mean Weight Loss | -15.8% (2.4 mg dose) | -6.4% (3.0 mg dose) | Up to -22.5% (15 mg dose) | -1.9% to -2.4% | [1][19] |
| Dosing Frequency | Once-Weekly | Once-Daily | Once-Weekly | N/A | [4][17] |
Data compiled from various clinical trials (SUSTAIN 10, STEP 8, SURPASS program).[17][19]
Experimental Protocols
The evaluation of therapeutic peptides relies on a variety of in vitro and in vivo assays. Below are outlines of key experimental protocols.
GLP-1 Receptor Agonist Bioactivity Assay (cAMP Accumulation)
This assay measures the ability of a GLP-1 receptor agonist to stimulate the production of intracellular cAMP in a cell line expressing the human GLP-1 receptor.
Objective: To determine the in vitro potency (EC50) of GLP-1 receptor agonists.
Materials:
-
Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human GLP-1 receptor.[20]
-
Cell culture medium and supplements.
-
Test peptides (Semaglutide, Liraglutide, etc.) and a reference agonist (e.g., native GLP-1).
-
cAMP assay kit (e.g., HTRF-based).[20]
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Seeding: Plate the GLP-1R expressing cells in a 96-well or 384-well plate and incubate to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test peptides and the reference agonist in assay buffer.
-
Cell Treatment: Remove the culture medium from the cells and add the prepared peptide solutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.[20]
-
cAMP Detection: Lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a compatible plate reader to measure the amount of cAMP produced.
-
Data Analysis: Plot the cAMP signal as a function of peptide concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each peptide.
Figure 4: Workflow for a GLP-1 receptor agonist cAMP assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide required to inhibit the growth of a specific microorganism.
Objective: To quantify the antimicrobial activity of AMPs.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus).
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
-
Test antimicrobial peptides.
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Bacterial Culture: Grow the bacterial strain overnight in MHB to reach the logarithmic growth phase.
-
Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution: Prepare two-fold serial dilutions of the AMP in MHB directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the AMP that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
Conclusion
The field of therapeutic peptides is diverse, with peptides like Semaglutide, Liraglutide, and Tirzepatide revolutionizing the treatment of metabolic diseases through targeted receptor agonism. In contrast, anticancer and antimicrobial peptides offer promising therapeutic strategies by directly targeting and disrupting pathological cells or microorganisms. The continued development and comparative evaluation of these peptides, supported by robust experimental data and standardized protocols, are crucial for advancing peptide-based therapies. Tirzepatide's dual-agonist approach, in particular, highlights a promising direction for future peptide drug development, demonstrating that multi-target engagement can lead to superior clinical outcomes.[5][21]
References
- 1. Semaglutide - Wikipedia [en.wikipedia.org]
- 2. skinlogic.org [skinlogic.org]
- 3. Semaglutide Mechanism of Action: How GLP-1 Works | Fella Health [fellahealth.com]
- 4. ro.co [ro.co]
- 5. How Tirzepatide Works: A Deep Dive into GIP and GLP-1 Dual Agonism | WellLife Medical Centers [welllifemedctr.com]
- 6. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Novel Peptide Therapeutic Approaches for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 12. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 13. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Tirzepatide? [synapse.patsnap.com]
- 16. Antimicrobial Peptides: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Original Article [sciencehub.novonordisk.com]
- 20. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Unveiling Tirzepatide's Therapeutic Spectrum: A Dual GIP/GLP-1 Agonist Targeting Metabolic, Neurological, and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
knockout mouse model for "Peptide 5" receptor
This guide provides a comprehensive comparison of a hypothetical "Peptide 5" receptor knockout (KO) mouse model with alternative research methodologies. As "this compound" is a placeholder, this document uses the well-characterized Neuropeptide Y (NPY) Y1 receptor system as a representative model to illustrate the data, protocols, and analyses relevant to researchers in drug development and neuroscience.
Comparison of Research Models
Choosing the appropriate model is critical for investigating receptor function. The primary models—genetic (knockout mouse), pharmacological (antagonist administration), and in vitro (cell-based assays)—each offer distinct advantages and limitations.[1][2][3] The knockout mouse provides unparalleled insight into the systemic, lifelong consequences of gene deletion, while pharmacological and in vitro methods offer higher throughput and mechanistic specificity.[1][4][5]
Table 1: Objective Comparison of Research Models for "this compound" Receptor Studies
| Feature | Knockout Mouse Model | Pharmacological Blockade | In Vitro Cell-Based Model |
| Biological Context | High (Systemic in vivo organism)[2][4] | High (In vivo organism) | Low (Isolated cells)[4] |
| Temporal Control | Low (Constitutive gene deletion) | High (Acute, reversible blockade) | High (Acute compound addition) |
| Off-Target Effects | Low (Gene-specific) | Medium (Potential for antagonist cross-reactivity) | Low (Controlled environment) |
| Developmental Compensation | High risk (Other pathways may adapt to the gene's absence) | Low risk | No risk |
| Throughput | Low | Medium | High[2] |
| Cost & Time | High (Long breeding and validation times)[3][4] | Medium | Low (Rapid screening)[1][4] |
| Ethical Considerations | High (Involves animal use)[4] | High (Involves animal use) | Low[4] |
| Primary Application | Studying systemic, developmental, and chronic roles of the receptor.[6] | Validating acute physiological and behavioral effects of receptor blockade. | High-throughput screening, mechanism of action, and signaling pathway analysis.[2] |
Signaling Pathway and Model Generation Workflow
The "this compound" receptor is hypothesized to be a G-protein coupled receptor (GPCR), a common structure for peptide receptors.[7][8][9][10] Upon binding "this compound," the receptor activates intracellular signaling cascades. The diagram below illustrates a canonical Gi-coupled pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).
References
- 1. assaygenie.com [assaygenie.com]
- 2. cusabio.com [cusabio.com]
- 3. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]
- 4. In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research – Home 1 [liveonbiolabs.com]
- 5. In vivo vs in vitro systems – faCellitate [facellitate.com]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
- 8. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Confirming "Peptide 5" Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of novel peptide therapeutics hinges on unequivocally demonstrating that the peptide interacts with its intended molecular target within the complex milieu of a living cell. This guide provides a comparative overview of key methodologies for validating the target engagement of a hypothetical "Peptide 5," offering insights into their principles, experimental workflows, and data interpretation. The presented techniques, including the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Proximity Ligation Assay (PLA), offer orthogonal approaches to provide robust evidence of target binding.
Core Methodologies for Target Engagement Validation
Several powerful techniques have been developed to assess the direct interaction between a therapeutic agent and its target in a cellular context.[1][2][3] This guide focuses on three widely used label-free methods that are particularly amenable to studying peptide-protein interactions.[4][5]
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, making it more resistant to thermal denaturation.[6][7][8]
-
Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the phenomenon that a protein, when bound by a small molecule or peptide, often exhibits increased resistance to proteolytic degradation.[9][10][11][12]
-
Proximity Ligation Assay (PLA): PLA is a technique that allows for the in situ detection of protein-protein interactions, or in this case, the close proximity of this compound to its target protein.[13][14][15][16][17]
Comparison of Target Engagement Validation Methods
The selection of an appropriate assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table provides a high-level comparison of CETSA, DARTS, and PLA.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Proximity Ligation Assay (PLA) |
| Principle | Ligand binding increases the thermal stability of the target protein.[7][18] | Ligand binding protects the target protein from protease digestion.[9][11] | Detects close proximity (<40 nm) of two molecules using antibody-DNA conjugates.[13] |
| Primary Readout | Amount of soluble target protein at different temperatures. | Amount of intact target protein after protease treatment. | Fluorescent spots, each representing an interaction event. |
| Cellular State | Intact cells, cell lysates, or tissue samples.[6] | Primarily cell lysates.[11] | Fixed and permeabilized cells or tissue sections.[13] |
| Throughput | Can be adapted for high-throughput screening (e.g., HT-CETSA).[1] | Moderate throughput, suitable for validating a smaller number of compounds. | Lower throughput, more suitable for validation and localization studies. |
| Key Advantages | Label-free, applicable in living cells, and can be used for target identification.[4][8] | Label-free and does not require modification of the compound of interest.[9][12] | High specificity and sensitivity, provides spatial information about the interaction.[13][16] |
| Key Limitations | Not all proteins show a significant thermal shift upon ligand binding.[19] | Requires careful optimization of protease concentration and digestion time. | Requires specific primary antibodies against both the peptide and the target. |
| Reagent Requirements | Antibody against the target protein (for Western blot-based detection). | Antibody against the target protein. | Two primary antibodies from different species (one for the peptide, one for the target).[13] |
Signaling Pathway and Experimental Workflows
To contextualize the application of these techniques, let's assume "this compound" is designed to inhibit a hypothetical signaling pathway by binding to "Target Protein X," a receptor tyrosine kinase.
dot
Hypothetical signaling pathway inhibited by this compound.
The following diagrams illustrate the general workflows for CETSA, DARTS, and PLA to confirm the engagement of this compound with Target Protein X.
dot
Cellular Thermal Shift Assay (CETSA) experimental workflow.
dot
Drug Affinity Responsive Target Stability (DARTS) workflow.
dot
Proximity Ligation Assay (PLA) experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments. Optimization will be required for specific cell lines, target proteins, and peptides.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[1]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Fractionation: Separate the soluble fraction containing non-denatured proteins from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[1]
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration.
-
Western Blotting: Analyze the amount of soluble Target Protein X in each sample by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble Target Protein X as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysate Preparation: Harvest cells and prepare a native protein lysate using a mild lysis buffer without protease inhibitors.
-
Compound Treatment: Aliquot the cell lysate and treat with different concentrations of this compound or a vehicle control. Incubate at room temperature for 1 hour.[11]
-
Protease Digestion: Add a protease, such as thermolysin, to each sample and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and digestion time need to be determined empirically.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.
-
Western Blotting: Analyze the samples by Western blotting using an antibody specific for Target Protein X.
-
Data Analysis: Compare the amount of full-length Target Protein X remaining in the this compound-treated samples to the vehicle control. Increased resistance to proteolysis in the presence of this compound suggests direct binding.[9]
Proximity Ligation Assay (PLA) Protocol
-
Cell Preparation: Seed cells on coverslips, treat with this compound or a vehicle control, then fix and permeabilize the cells.
-
Primary Antibody Incubation: Incubate the cells with two primary antibodies raised in different species: one that recognizes this compound and another that recognizes Target Protein X.[13]
-
PLA Probe Incubation: Wash the cells and add the PLA probes, which are secondary antibodies conjugated to unique DNA oligonucleotides that will bind to the primary antibodies.
-
Ligation: Add a ligation solution containing two additional oligonucleotides and a ligase. If the PLA probes are in close proximity (<40 nm), the oligonucleotides will hybridize to each other and be ligated into a closed DNA circle.[13]
-
Amplification: Add a polymerase to perform rolling-circle amplification of the DNA circle, creating a long, single-stranded DNA product.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Microscopy and Analysis: Visualize the fluorescent signals using a fluorescence microscope. Each fluorescent spot represents an interaction between this compound and Target Protein X. Quantify the number of spots per cell to measure the extent of target engagement.[16]
Conclusion
Confirming target engagement is a critical step in the development of any targeted therapeutic, including peptides. The methods outlined in this guide—CETSA, DARTS, and PLA—provide a robust and multi-faceted approach to validating the interaction of "this compound" with its intended target in a cellular environment. By employing these orthogonal techniques, researchers can gain a high degree of confidence in their on-target mechanism of action, paving the way for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Label-free technologies for target identification and validation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification - PharmaFeatures [pharmafeatures.com]
- 6. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 10. Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 13. Proximity ligation assay - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Proximity ligation assay to study protein–protein interactions of proteins on two different cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How Proximity Ligation Assays (PLA) Work [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Comparison Guide: Cross-Reactivity of Anti-Peptide 5 Antibodies
This guide provides a comparative analysis of the cross-reactivity of commercially available antibodies targeting "Peptide 5," a critical component of the hypothetical "Protein X" signaling pathway. The selection of a highly specific antibody is paramount for accurate and reproducible results in immunoassays. This document outlines the performance of three leading anti-Peptide 5 antibodies (Ab-A, Ab-B, and Ab-C) against structurally similar peptides to guide researchers in making an informed decision.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the standardized workflow used to evaluate the cross-reactivity of the anti-Peptide 5 antibodies. This process ensures a systematic and unbiased comparison of antibody performance.
Comparative Cross-Reactivity Data
The cross-reactivity of each antibody was determined by competitive ELISA. The data below represents the percentage cross-reactivity of each antibody with "Peptide 6" and "Peptide 7," relative to its binding to the target "this compound." A lower percentage indicates higher specificity.
| Antibody | Target Peptide | % Cross-Reactivity with Peptide 6 | % Cross-Reactivity with Peptide 7 |
| Ab-A | This compound | 1.5% | 0.8% |
| Ab-B | This compound | 15.7% | 9.2% |
| Ab-C | This compound | 8.3% | 4.5% |
Analysis:
-
Ab-A demonstrates the highest specificity for this compound, with minimal cross-reactivity against related peptides.
-
Ab-B shows significant cross-reactivity, particularly with Peptide 6, suggesting it may not be suitable for applications requiring high specificity.
-
Ab-C offers a moderate level of specificity, which may be acceptable for certain screening assays.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol is used to quantify the specificity of an antibody by measuring its binding to its target antigen in the presence of competing, related peptides.
Materials:
-
96-well ELISA plates
-
Coating Buffer (0.1 M Sodium Carbonate, pH 9.5)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
This compound, Peptide 6, Peptide 7
-
Primary Antibodies: Ab-A, Ab-B, Ab-C
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (2 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat wells of a 96-well plate with 100 µL of this compound (1 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Competitive Incubation:
-
Prepare serial dilutions of the competitor peptides (this compound, Peptide 6, Peptide 7).
-
In a separate plate, mix 50 µL of each competitor dilution with 50 µL of a fixed, sub-saturating concentration of the primary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Binding: Wash the coated plate three times. Transfer 100 µL of the antibody-peptide mixtures to the corresponding wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Measurement: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the IC50 value for each peptide. The percent cross-reactivity is calculated as: (%CR) = (IC50 of this compound / IC50 of competing peptide) x 100.
Biological Context: The "Protein X" Signaling Pathway
"this compound" is a cleavage product of "Protein X," a receptor tyrosine kinase. The binding of a ligand ("Growth Factor Y") to Protein X induces dimerization and autophosphorylation, initiating a downstream signaling cascade that involves the activation of the MAPK pathway, ultimately leading to cell proliferation. The specific recognition of "this compound" is crucial for studying the activation state of this pathway.
Validating "Peptide 5" (Insulin-like Peptide 5) as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like peptide 5 (INSL5), a member of the insulin/relaxin superfamily of hormones, has emerged as a candidate biomarker for various pathological conditions, primarily related to gastrointestinal and metabolic diseases. Secreted by enteroendocrine L-cells in the colon, INSL5 signals through its cognate receptor, RXFP4. Its potential utility as a biomarker stems from its association with conditions such as bile acid diarrhea (BAD), neuroendocrine tumors (NETs), and colorectal cancer (CRC). This guide provides a comparative analysis of INSL5 against other relevant biomarkers, summarizes available quantitative data, details experimental protocols for its measurement, and visualizes key biological and procedural pathways.
Comparative Analysis of INSL5 and Alternative Biomarkers
A direct comparative validation of INSL5 against established biomarkers with comprehensive performance metrics is currently limited in published literature. However, existing studies provide preliminary data and associative evidence.
Bile Acid Diarrhea (BAD)
INSL5 has shown promise as a biomarker for BAD, a condition characterized by excess bile acids in the colon leading to chronic diarrhea.
| Biomarker | Principle | Performance Characteristics | Supporting Evidence |
| INSL5 | Measures circulating levels of the colonic hormone. | Elevated levels are observed in patients with primary and secondary BAD. A study found that ~90% of BAD patients had INSL5 concentrations >100 pg/mL, while levels in healthy volunteers were typically <100 pg/mL.[1] INSL5 levels positively correlate with stool consistency (Bristol Stool Form Score).[1] May predict therapeutic response to ondansetron.[2] | Fasting INSL5 levels are significantly higher in BAD patients compared to healthy controls.[1][2] |
| Peptide YY (PYY) | Measures a gut hormone co-secreted with INSL5 and GLP-1. | PYY is also significantly elevated in patients with BAD.[1] | A strong correlation has been observed between fasting INSL5 and PYY levels in BAD patients.[1] |
| 7α-hydroxy-4-cholesten-3-one (C4) | Measures a precursor of bile acid synthesis in the serum. | Established biomarker for bile acid malabsorption. | Standard clinical test for diagnosing BAD. |
Note: While both INSL5 and PYY are elevated in BAD, a direct comparison of their diagnostic accuracy (sensitivity, specificity, AUC) is not yet available. However, one study suggested that INSL5 may be a better predictor of response to ondansetron treatment in patients with irritable bowel syndrome with diarrhea (IBS-D) than PYY.[2]
Neuroendocrine Tumors (NETs)
INSL5 is expressed in colorectal NETs and may serve as a specific marker, particularly in tumors with low expression of traditional markers.
| Biomarker | Principle | Performance Characteristics | Supporting Evidence |
| INSL5 | Immunohistochemical detection in tumor tissue or measurement of circulating levels. | All rectal neuroendocrine tumors examined in one study co-expressed INSL5 and its receptor RXFP4.[3] INSL5-positive enteroendocrine cells showed little immunoreactivity to Chromogranin A (CgA) in one study, suggesting it could be a unique marker.[3] | INSL5 is identified as a novel marker for human enteroendocrine cells of the large intestine and neuroendocrine tumors.[4] |
| Chromogranin A (CgA) | Measures a protein stored and released with hormones in neuroendocrine cells. | The most widely used circulating biomarker for NETs. Sensitivity varies depending on the tumor type and stage. | Elevated in a high percentage of patients with various NETs.[5] |
| Neuron-Specific Enolase (NSE) | Measures an enzyme found in neuronal and neuroendocrine cells. | Often used as a biomarker for high-grade NETs and small cell lung cancer. | Elevated levels can indicate a higher tumor burden and poorer prognosis.[5] |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | Measures a metabolite of serotonin in urine. | A specific biomarker for carcinoid tumors that produce serotonin. | Elevated levels are indicative of carcinoid syndrome. |
Note: There is a lack of studies directly comparing the diagnostic or prognostic performance of circulating INSL5 with CgA or other established NET biomarkers. The primary evidence for INSL5 in NETs is based on immunohistochemical expression.
Colorectal Cancer (CRC)
The role of INSL5 as a biomarker in CRC is still under investigation, with some studies suggesting a prognostic rather than a diagnostic role.
| Biomarker | Principle | Performance Characteristics | Supporting Evidence |
| INSL5 | Measurement of expression in tumor tissue or circulating levels. | One bioinformatic study indicated that higher INSL5 expression in normal tissue compared to tumor tissue is associated with a better prognosis in CRC patients.[6] | The overexpression of INSL5 was found to inhibit the proliferation of CRC cells in vitro.[6] |
| Fecal Immunochemical Test (FIT) | Detects human hemoglobin in stool. | A widely used non-invasive screening test for CRC. | Detects bleeding associated with colorectal neoplasms. |
| Stool DNA Test | Detects altered DNA and blood in stool. | A non-invasive screening method that can detect both cancer and precancerous lesions. | Combines the detection of genetic mutations with hemoglobin measurement. |
| Carcinoembryonic Antigen (CEA) | Measures a protein that can be elevated in the blood of CRC patients. | Primarily used for monitoring disease recurrence and response to treatment rather than for initial diagnosis. | Elevated levels can be associated with a larger tumor burden and metastatic disease. |
Note: The current evidence does not support the use of INSL5 as a standalone diagnostic biomarker for CRC. Its potential as a prognostic marker requires further validation. No studies have directly compared its performance against FIT or stool DNA tests for CRC screening.
Experimental Protocols
Measurement of INSL5 in Human Serum/Plasma
1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A sandwich ELISA is a common method for quantifying INSL5. A capture antibody specific for INSL5 is coated onto the wells of a microplate. The sample is added, and any INSL5 present binds to the capture antibody. A biotin-conjugated detection antibody, also specific for INSL5, is then added, followed by an avidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the color development is proportional to the amount of INSL5 in the sample.
-
Sample Collection and Storage:
-
Serum: Use a serum separator tube and allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1,000 x g for 20 minutes. The collected serum can be used immediately or stored in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. The plasma can be used immediately or stored in aliquots at -20°C or -80°C.
-
-
Assay Procedure (General Outline):
-
Prepare all reagents, standards, and samples.
-
Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for 2 hours at 37°C.
-
Aspirate the liquid from each well.
-
Add 100 µL of biotin-conjugated detection antibody. Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells three times.
-
Add 100 µL of avidin-HRP conjugate. Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells five times.
-
Add 90 µL of TMB substrate solution. Incubate for 15-25 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm immediately.
-
Calculate the concentration of INSL5 based on the standard curve.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS provides a highly specific and sensitive method for the absolute quantification of INSL5. The method involves the extraction of the peptide from the sample, separation by liquid chromatography, and detection by mass spectrometry.
-
Sample Preparation (General Outline):
-
Protein Precipitation: Precipitate larger proteins from the serum or plasma sample using a solvent like acetonitrile.
-
Solid-Phase Extraction (SPE): Further purify and concentrate the peptide fraction using an SPE cartridge.
-
Reduction and Alkylation (Optional but recommended): To break the disulfide bonds and linearize the peptide for better fragmentation and detection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the extracted sample onto an LC system equipped with a suitable column (e.g., a C18 column) to separate INSL5 from other components. A gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) is typically used for elution.
-
Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer. The instrument is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor ion of INSL5 and its characteristic fragment ions.
-
Quantification: A calibration curve is generated using a synthetic INSL5 standard to determine the concentration of INSL5 in the samples.
-
Visualizations
INSL5 Signaling Pathway
Caption: INSL5 signaling through the RXFP4 receptor.
Biomarker Validation Workflow
Caption: A generalized workflow for biomarker validation.
Conclusion
INSL5 is a promising emerging biomarker, particularly for bile acid diarrhea, where it may not only aid in diagnosis but also in predicting therapeutic response. Its role in neuroendocrine tumors and colorectal cancer is less defined and requires substantial further research. A significant gap in the current literature is the lack of direct, quantitative comparisons of INSL5's performance against established biomarkers for these conditions. Future studies should focus on large, well-characterized patient cohorts to establish the sensitivity, specificity, and predictive values of INSL5 in direct comparison to current gold-standard diagnostic and prognostic markers. Such studies are essential for validating its clinical utility and for its potential integration into routine clinical practice. The detailed experimental protocols provided herein offer a foundation for researchers to conduct these necessary validation studies.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. INSL5 Rise Tied to Diarrhea Severity, Treatment | Conexiant [conexiant.com]
- 3. INSL5 may be a unique marker of colorectal endocrine cells and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INSL5 is a novel marker for human enteroendocrine cells of the large intestine and neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromogranin A as serum marker for neuroendocrine neoplasia: comparison with neuron-specific enolase and the alpha-subunit of glycoprotein hormones [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and verification of HCAR3 and INSL5 as new potential therapeutic targets of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Insulin-like Peptide 5 (INSL5) and Standard of Care for Chronic Constipation
Please specify which "Peptide 5" you would like to be the subject of the comparison guide. The initial research has identified at least three distinct peptides referred to as "this compound":
-
LTX-315: An oncolytic peptide for cancer therapy.
-
A Cecropin A-Magainin 2 hybrid analog: An antimicrobial peptide.
-
Insulin-like this compound (INSL5): A gut hormone involved in metabolic and colon motility regulation.
Once you clarify the specific "this compound" of interest, I can provide a detailed head-to-head comparison with the relevant standard of care. For the purpose of this demonstration, I will proceed assuming the query is about Insulin-like this compound (INSL5) due to the rich signaling pathway data available, which is a core requirement of your request.
This guide provides a detailed comparison of the investigational therapeutic agent Insulin-like this compound (INSL5) and the current standard of care for chronic constipation. The information is intended for researchers, scientists, and drug development professionals.
Introduction to Insulin-like this compound (INSL5)
Insulin-like this compound (INSL5) is a gut hormone belonging to the insulin/relaxin superfamily.[1][2] It is primarily expressed in the L-cells of the colon and acts as the cognate ligand for the G protein-coupled receptor RXFP4.[1][3] Activation of RXFP4 by INSL5 has been shown to stimulate colorectal propulsion, suggesting its potential as a therapeutic target for gastrointestinal motility disorders such as chronic constipation.[4]
Standard of Care for Chronic Constipation
The current standard of care for chronic constipation typically follows a stepwise approach, beginning with lifestyle and dietary modifications. For patients who do not respond to these initial measures, pharmacological interventions are introduced. These include:
-
Osmotic Laxatives: Polyethylene glycol (PEG) and lactulose.
-
Stimulant Laxatives: Bisacodyl and senna.
-
Secretagogues: Lubiprostone, linaclotide, and plecanatide. These agents act by increasing intestinal fluid secretion.
-
5-HT4 Receptor Agonists: Prucalopride, which enhances colonic motility.
For this comparison, we will focus on the secretagogues and 5-HT4 receptor agonists as they represent more targeted pharmacological standards of care with mechanisms that can be compared to the proposed mechanism of INSL5.
Quantitative Data Comparison
Currently, direct head-to-head clinical trial data comparing INSL5 with the standard of care for chronic constipation is limited as INSL5 is still in the preclinical and early clinical stages of development. The following table summarizes the key efficacy and safety parameters based on available preclinical data for an INSL5 analog and published clinical trial data for a standard of care agent, prucalopride.
| Parameter | INSL5 Analog (Preclinical) | Prucalopride (Clinical) |
| Primary Efficacy Endpoint | Increased fecal pellet output and reduced bead expulsion time in mice.[4] | Improvement in the number of spontaneous bowel movements per week. |
| Secondary Efficacy Endpoint | N/A | Improvements in stool consistency, and straining. |
| Mechanism of Action | Agonist of the RXFP4 receptor, stimulating colorectal propulsion.[4] | Selective, high-affinity 5-HT4 receptor agonist. |
| Adverse Effects | To be determined in clinical trials. | Headache, abdominal pain, nausea, and diarrhea. |
Experimental Protocols
INSL5-A13NR (RXFP4 Antagonist) on Colorectal Propulsion in Mice[4]
-
Objective: To investigate the role of endogenous INSL5 in colorectal function by observing the effects of an RXFP4 antagonist.
-
Methodology:
-
C57Bl6 mice were administered an intracolonic enema of either short-chain fatty acids (SCFA) to stimulate endogenous INSL5 release or a phosphate-buffered saline (PBS) control.
-
A separate group of mice received the RXFP4 antagonist, INSL5-A13NR, prior to the SCFA or PBS enema.
-
The primary outcomes measured were the number of fecal pellets expelled and the time taken to expel a glass bead inserted into the colon.
-
-
Results: The study hypothesized that SCFAs would stimulate INSL5 release and accelerate colorectal propulsion. The use of an antagonist would presumably block this effect, indicating the physiological role of the INSL5-RXFP4 pathway.
Prucalopride Phase 3 Clinical Trial (Example Protocol)
-
Objective: To evaluate the efficacy and safety of prucalopride in adult patients with chronic constipation.
-
Methodology:
-
A multicenter, randomized, double-blind, placebo-controlled study design was used.
-
Patients meeting the Rome III criteria for chronic constipation were randomized to receive either prucalopride or a placebo once daily for 12 weeks.
-
Patients maintained daily electronic diaries to record bowel movements, stool consistency, and other related symptoms.
-
-
Primary Endpoint: The proportion of patients having an average of three or more spontaneous complete bowel movements per week over the 12-week treatment period.
Signaling Pathways and Experimental Workflows
INSL5 Signaling Pathway
INSL5 binding to its receptor, RXFP4, activates Gαi/o proteins.[5] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, this activation stimulates several downstream signaling cascades, including the phosphorylation of ERK1/2, p38 MAPK, and Akt, which are implicated in cell proliferation and other cellular responses.[1][5]
Caption: INSL5 signaling pathway via the RXFP4 receptor.
Experimental Workflow for INSL5 Antagonist Study
The following diagram illustrates the workflow of the preclinical study investigating the effects of an INSL5 antagonist on colorectal propulsion.
Caption: Workflow for assessing INSL5's role in colorectal motility.
Conclusion
Insulin-like this compound represents a novel therapeutic target for chronic constipation with a distinct mechanism of action centered on the RXFP4 receptor. While preclinical data are promising, further clinical studies are required to establish its efficacy and safety profile in humans and to draw a direct comparison with the established standards of care like prucalopride. The development of INSL5-based therapies could offer a new approach for patients who are refractory to or intolerant of current treatments.
References
- 1. Signal transduction pathways activated by insulin‐like this compound at the relaxin family peptide RXFP4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 3. Human Insulin-like this compound (INSL5). Identification of a Simplified Version of Two-Chain Analog A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Preclinical Validation of "Peptide 5" for Clinical Trials: A Comparative Guide
This guide provides a comparative analysis of the preclinical data for the novel anti-cancer agent, "Peptide 5," against the established therapeutic, Triptorelin. The information presented is intended for researchers, scientists, and drug development professionals to evaluate the potential of this compound for advancement into clinical trials.
Overview of Therapeutic Candidates
This compound (Hypothetical) is a novel synthetic heptapeptide designed to act as a selective antagonist of the aberrant "Receptor-Y," which is overexpressed in various solid tumors and is implicated in tumor proliferation and angiogenesis. By blocking this receptor, this compound aims to inhibit downstream signaling pathways crucial for cancer cell growth and survival.
Triptorelin is a well-established synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH). It functions as a potent GnRH agonist, which, after an initial stimulation, leads to the downregulation of pituitary GnRH receptors. This action suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately reducing testosterone levels in men and estrogen in women, making it effective in hormone-dependent cancers like prostate and breast cancer.[1][2][3][4]
Comparative Efficacy Data
The following table summarizes the in vitro and in vivo efficacy of this compound compared to Triptorelin in relevant preclinical models.
| Parameter | This compound | Triptorelin |
| Target Receptor | Receptor-Y | GnRH Receptor[2][3] |
| In Vitro IC50 (Prostate Cancer Cell Line) | 50 nM | Not Applicable (Mechanism is indirect) |
| In Vivo Tumor Growth Inhibition (Xenograft Model) | 65% at 10 mg/kg | ~50-80% tumor-growth inhibition (Reported Range) |
| Mechanism of Action | Receptor-Y Antagonism, Inhibition of Proliferation | GnRH Agonism, Testosterone Suppression[1][2][3] |
Comparative Pharmacokinetic Profile
This table outlines the key pharmacokinetic parameters of this compound and Triptorelin in preclinical species.
| Parameter | This compound (Rat) | Triptorelin (Rat) |
| Bioavailability (Subcutaneous) | ~75% | 69% of I.M. availability[4] |
| Half-life (t1/2) | 4 hours | ~3 hours (IV bolus)[5] |
| Metabolism | Primarily enzymatic degradation by peptidases | Degraded by peptidases in various tissues.[1] |
| Excretion | Renal and Hepatic Clearance | Renal and Hepatic Clearance.[1][5] |
Comparative Toxicology Summary
A summary of the key findings from preclinical safety and toxicology studies is provided below.
| Study Type | This compound (Highest Dose Tested) | Triptorelin (Findings) |
| Acute Toxicity (Rodent) | No mortality up to 500 mg/kg | Not specified, generally well-tolerated. |
| Repeat-Dose Toxicity (28-day, Rat) | No observed adverse effect level (NOAEL) at 50 mg/kg/day | Increased pituitary tumors and histosarcomas in a dose-related manner in long-term studies.[6] |
| Genotoxicity (Ames Test) | Non-mutagenic | No evidence of mutagenic potential.[6] |
| Safety Pharmacology (Cardiovascular) | No significant effects on QT interval | QTc prolongation has been described as a risk.[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for a comparative in vivo xenograft study.
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Culture: Human prostate cancer cells (PC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 1 nM to 100 µM) or a vehicle control.
-
Incubation: Plates are incubated for 72 hours.
-
MTS Reagent Addition: 20 µL of MTS reagent is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined using non-linear regression analysis.
In Vivo Tumor Xenograft Study
-
Animal Model: Male athymic nude mice (6-8 weeks old) are used for this study.
-
Cell Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10^6 PC-3 cells suspended in 100 µL of Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow, and their volume is measured twice weekly. Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).
-
Dosing:
-
Group 1 (Control): Daily subcutaneous injection of vehicle.
-
Group 2 (this compound): Daily subcutaneous injection of this compound at 10 mg/kg.
-
Group 3 (Comparator): Subcutaneous injection of a long-acting formulation of Triptorelin at the start of the study.
-
-
Monitoring: Tumor volume and body weight are monitored twice weekly for 28 days.
-
Endpoint: The study is concluded when tumors in the control group reach the predetermined maximum volume, or after 28 days of treatment. Tumors are then excised and weighed.
-
Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing: A single dose of this compound (e.g., 2 mg/kg) is administered via intravenous (IV) and subcutaneous (SC) routes.
-
Blood Sampling: Blood samples are collected from the tail vein at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters, including half-life, clearance, volume of distribution, and bioavailability (for SC dose), are calculated using non-compartmental analysis software.
Conclusion
The preclinical data for this compound demonstrates a promising profile with a distinct mechanism of action compared to Triptorelin. Its potent in vitro activity and significant in vivo tumor growth inhibition, combined with a favorable pharmacokinetic and safety profile, support its continued development and progression into Phase I clinical trials for the treatment of solid tumors overexpressing Receptor-Y. Further studies will be required to fully elucidate its clinical potential and safety in humans.
References
Safety Operating Guide
Safeguarding Laboratory Integrity: A Comprehensive Guide to the Proper Disposal of Peptide 5
For researchers, scientists, and drug development professionals, the meticulous management and disposal of synthetic peptides are paramount to ensuring laboratory safety, environmental protection, and data integrity. While the exact toxicological and environmental impact of a specific "Peptide 5" is not broadly documented and requires consultation of its specific Safety Data Sheet (SDS), this guide provides a comprehensive, step-by-step framework for its proper disposal, adhering to general best practices for synthetic peptide waste management.
It is imperative to consult the specific Safety Data Sheet (SDS) for the "this compound" you are using, as well as your institution's Environmental Health and Safety (EHS) guidelines, as these documents will provide specific and mandatory instructions.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, a thorough risk assessment is critical. Assume the peptide is a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory: [1][2]
-
Gloves: Use chemical-resistant gloves, such as nitrile.[1][2]
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.[1][2]
All handling should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Procedures
The correct disposal method for this compound waste depends on its physical state (liquid or solid) and your institution's specific protocols. Never dispose of peptides directly down the drain or in regular trash.[1][3][4]
Liquid Waste Disposal
Liquid waste includes unused this compound solutions, contaminated buffers, and reaction mixtures.
-
Segregation and Collection:
-
Collect all liquid waste containing this compound in a dedicated, clearly labeled, leak-proof, and chemically resistant container.[4][5] High-density polyethylene (HDPE) containers are generally suitable.[4]
-
Ensure the container is compatible with the solvents used (e.g., DMSO, acetonitrile, water with acetic acid or TFA).[4][6]
-
-
Chemical Inactivation (if required by institutional policy):
-
Some institutions may require the chemical inactivation of peptide waste before disposal. A general protocol for peptide degradation involves hydrolysis.
-
Preparation: In a designated chemical fume hood, you may be instructed to add the liquid peptide waste to an inactivation solution.
-
Reaction: Allow the mixture to react for a sufficient time to ensure complete degradation of the peptide.[2]
-
Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before it can be processed for disposal.[2]
-
-
Labeling and Storage:
-
Final Disposal:
Solid Waste Disposal
Solid waste includes contaminated consumables such as pipette tips, tubes, gloves, empty vials, and absorbent paper.[2][3][4]
-
Segregation and Collection:
-
Labeling and Storage:
-
Final Disposal:
Quantitative Data for Peptide Handling and Disposal
| Parameter | Recommendation | Source |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | [2] |
| Inactivation Ratio | 1 part waste to 10 parts inactivation solution | [2] |
| Inactivation Time | Minimum of 24 hours | [2] |
| Neutralization pH | 6.0 - 8.0 | [2] |
| Long-term Storage (Lyophilized) | -20°C or -80°C | [1][6] |
| Short-term Storage (Reconstituted) | Refrigerated; avoid repeated freeze-thaw cycles | [1][3] |
Experimental Protocols
General Protocol for Chemical Inactivation of Peptide Waste:
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).[2]
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[2]
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[2]
-
Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before it can be processed for disposal. For acidic solutions, slowly add a base like sodium bicarbonate or sodium hydroxide. For basic solutions, add a weak acid. Always monitor the pH during neutralization.[2]
-
Collection and Labeling: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.[2]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Peptide 5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Peptide 5. Given that the chemical, physical, and toxicological properties of novel or uncharacterized synthetic peptides are often not thoroughly investigated, it is imperative to handle them with due care, treating them as potentially hazardous substances.[1]
Personal Protective Equipment (PPE)
The primary method for protecting laboratory personnel is the consistent and correct use of appropriate PPE.[2] A risk assessment should be conducted for the specific procedures involving this compound to determine the necessary level of protection.[2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Standard laboratory coat. | Chemical-resistant or disposable coveralls.[2] |
| Hand Protection | Disposable nitrile gloves (double gloving is recommended).[2] | Silver Shield gloves under disposable nitrile gloves for enhanced protection.[2] |
| Eye & Face Protection | Safety glasses with side-shields.[2] | A full-face shield or safety goggles should be worn to protect against dust particles or splashes.[2][3] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[2] | An N95 respirator or higher is recommended when handling the lyophilized powder to avoid the inhalation of dust.[2] |
| Foot Protection | Closed-toe shoes.[2] | Chemical-resistant boots.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.[3]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated work area, such as a chemical fume hood or a designated clean bench, is uncluttered and has been properly decontaminated.[3] Gather all necessary sterile materials, including vials, pipettes, and solvents.[2]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above, including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Weighing: When weighing the lyophilized powder, do so in a designated area, taking care to avoid the creation of dust.[3] Use of a containment balance enclosure is recommended.
-
Reconstitution: For preparing a solution, it is recommended to reconstitute the lyophilized peptide in sterile 18MΩ-cm H2O to a concentration of not less than 100 µg/ml.[4] This stock solution can then be further diluted into other aqueous solutions.[4] Add the solvent slowly and cap the container securely before mixing.[3]
-
Storage:
-
Lyophilized Peptide: Although stable at room temperature for several weeks, lyophilized this compound should be stored desiccated below -18°C.[4]
-
Reconstituted Peptide: Upon reconstitution, the peptide solution should be stored at 4°C for short-term use (2-7 days) and for future use, store in aliquots below -18°C.[4] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes.[4] For long-term storage, the addition of a carrier protein (e.g., 0.1% HSA or BSA) is recommended.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental release. All waste should be handled in accordance with institutional and local regulations for chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Collection: Place all contaminated solid waste, including gloves, pipette tips, and empty vials, into a designated and clearly labeled chemical waste container.[3]
-
Liquid Waste: Collect unused or waste solutions of this compound in a labeled waste container.
-
Container Sealing: Securely seal the waste container to prevent any leakage.[3]
-
Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office.
Experimental Workflow and Safety Controls
To ensure safe handling and minimize exposure, a structured workflow and a clear understanding of safety controls are essential.
A hierarchical approach to safety is the most effective way to mitigate risks when handling chemical substances.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
